Technical Documentation Center

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

Core Science & Biosynthesis

Foundational

Chemical properties of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

Title: Architectural Mastery in Medicinal Chemistry: A Technical Guide to 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Architectural Mastery in Medicinal Chemistry: A Technical Guide to 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the limitations of traditional planar heterocycles. Piperazines and piperidines, while historically ubiquitous, often introduce metabolic liabilities, off-target toxicity (such as hERG channel blockade), and poor intellectual property (IP) novelty. The transition toward sp3-rich, conformationally restricted scaffolds has established spirocyclic diamines as privileged building blocks.

This whitepaper provides an in-depth technical analysis of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane . By combining the rigid 1,8-diazaspiro[4.5]decane core with the sterically shielding cyclopropylmethyl group, this molecule serves as a highly optimized bioisostere for traditional amines, offering superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles in modern therapeutic design.

Structural & Chemical Profiling

The compound consists of a bicyclic spiro system—a 5-membered pyrrolidine ring and a 6-membered piperidine ring sharing a single spiro carbon—with a cyclopropylmethyl substituent at the N1 position. This architecture forces the nitrogen lone pairs into specific vectors, altering the basicity and hydrogen-bonding geometry compared to flat analogs[1].

Table 1: Physicochemical Properties of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

PropertyValue / Description
IUPAC Name 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane
Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
Core Scaffold 1,8-diazaspiro[4.5]decane
Fraction sp3 (Fsp3) 1.00 (Highly three-dimensional)
Hydrogen Bond Donors 1 (Secondary amine at N8)
Hydrogen Bond Acceptors 2 (N1 and N8)
Topological Polar Surface Area (TPSA) ~15.3 Ų
Structural Role Piperazine/Diamine Bioisostere

Mechanistic Rationale: The "Why" Behind the Structure

In lead optimization, every atomic modification must be justified by causality. The design of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a masterclass in balancing competing physicochemical demands:

  • The Spirocyclic Core (Conformational Restriction): Replacing a flexible piperazine with a 1,8-diazaspiro[4.5]decane core restricts the conformational ensemble of the molecule. This provides an entropic advantage upon target binding, as the molecule requires less energy to adopt its bioactive conformation. Furthermore, the spiro fusion has been proven to act as a highly effective bioisostere for N-methylpiperazine terminal groups, significantly enhancing in vitro potency and oral bioavailability in recent cystinuria crystallization inhibitor studies[2].

  • The Cyclopropylmethyl Group (Steric Shielding & Lipophilicity): N-alkylation is often required to modulate basicity and improve membrane permeability. However, simple N-methyl or N-ethyl groups are highly susceptible to Cytochrome P450-mediated oxidative dealkylation. The cyclopropylmethyl group provides unique steric bulk and sigma-bond delocalization that slows down metabolic clearance. It fine-tunes the logP without adding excessive molecular weight, protecting the N1 position while leaving the N8 position available for coupling to a primary pharmacophore[3].

Workflow Visualization: Scaffold Hopping

The following diagram illustrates the logical progression of integrating this spirocyclic building block into a lead optimization pipeline to rescue a failing chemotype.

PK_Optimization N1 Suboptimal Lead (Piperazine Core) N2 High Clearance & hERG Liability N1->N2 In vivo profiling N3 Scaffold Hopping (1,8-diazaspiro[4.5]decane) N2->N3 Structural redesign N4 Steric Shielding (Cyclopropylmethyl Addition) N3->N4 Fine-tuning logP N5 Optimized Candidate (Enhanced PK/PD) N4->N5 Validation

Workflow of pharmacokinetic optimization utilizing spirocyclic diamine scaffold hopping.

Self-Validating Synthetic Protocol

When synthesizing functionalized spirocycles, strict regiocontrol is paramount. The 1,8-diazaspiro[4.5]decane core possesses two secondary amines. The N8 position (in the 6-membered ring) is less sterically hindered than the N1 position (adjacent to the spiro center). To specifically yield 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane, we must utilize a pre-protected precursor.

Objective: Regioselective reductive amination of N1, followed by deprotection to yield the dihydrochloride salt.

Materials:

  • tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (Commercially available, CAS: 937729-06-1)[4]

  • Cyclopropanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Imine Formation & Mild Reduction:

    • Procedure: Dissolve tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in anhydrous DCE. Stir at room temperature for 1 hour to allow the iminium ion to form. Add NaBH(OAc)3 (1.5 eq) portion-wise.

    • Causality: Reductive amination is strictly chosen over direct alkylation (e.g., using cyclopropylmethyl bromide) to prevent over-alkylation (quaternization). NaBH(OAc)3 is utilized because it is a mild reducing agent that will selectively reduce the iminium intermediate without reducing the unreacted aldehyde.

    • Self-Validation (IPC): Monitor via LC-MS. The reaction is self-validating; the mass shift of +54 Da confirms successful mono-alkylation. The absence of a +108 Da mass confirms the prevention of over-alkylation. Proceed only when starting material conversion is >98%.

  • Workup of Intermediate:

    • Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate under reduced pressure to yield the N8-Boc-N1-cyclopropylmethyl intermediate.

  • Boc Deprotection & Salt Formation:

    • Procedure: Dissolve the crude intermediate in a minimal amount of DCM. Dropwise, add 4M HCl in dioxane (5.0 eq) at 0°C. Allow to warm to room temperature and stir for 2 hours.

    • Causality: HCl in dioxane is chosen over Trifluoroacetic acid (TFA). While TFA requires tedious basic workup and subsequent salt exchange, HCl directly precipitates the product as a highly crystalline, stable dihydrochloride salt.

    • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane dihydrochloride.

Pharmacological Applications & Case Studies

The utility of the 1,8-diazaspiro[4.5]decane core and its alkylated derivatives is heavily documented in recent advanced therapeutic patents and literature:

  • Cystinuria Therapeutics: Recent breakthroughs in treating cystinuria (a genetic disorder causing L-cystine crystallization in the kidneys) utilized 1,8-diazaspiro[4.5]decane as a bioisosteric replacement for N-methylpiperazine. The resulting compound demonstrated a 120-fold increase in potency and superior oral bioavailability in knockout mouse models[2],[5].

  • Neurodegenerative Diseases (Huntington's Disease): Derivatives of diazaspiro[4.5]decane and cyclopropylmethyl-substituted azabicycles are actively utilized in the synthesis of heterocyclic compounds aimed at lowering mutant huntingtin (mHTT) protein levels, highlighting their ability to cross the blood-brain barrier (BBB) effectively[3].

  • Pain Management via SPR Inhibition: Condensed heterocyclic compounds incorporating the 1,8-diazaspiro[4.5]decane moiety have been patented for their potent sepiapterin reductase (SPR) inhibitory action. By inhibiting SPR, these compounds reduce tetrahydrobiopterin (BH4) production, offering a novel, non-opioid mechanism for pain relief[6].

References

  • Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]

  • PubChem. (2025). 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292. National Center for Biotechnology Information. [Link]

  • European Patent Office. (2023). CONDENSED HETEROCYCLIC COMPOUND - EP 4219500 A1.
  • World Intellectual Property Organization. (2023). Heterocyclic compounds for treating huntington's disease - WO2023225244A1.
  • Synthonix, Inc. (2025). 1,8-Diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester. [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) of Cyclopropylmethyl Spiro-Piperidines: Targeting the Influenza A M2 Proton Channel

Executive Summary The emergence of drug-resistant strains of the Influenza A virus has severely limited the clinical utility of traditional adamantane-based M2 proton channel (AM2) inhibitors, such as amantadine and rima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of drug-resistant strains of the Influenza A virus has severely limited the clinical utility of traditional adamantane-based M2 proton channel (AM2) inhibitors, such as amantadine and rimantadine. In response, spiro-piperidines—specifically 3-azaspiro[5,5]undecane derivatives—have emerged as a highly potent class of AM2 inhibitors. This technical guide explores the structure-activity relationship (SAR) of these scaffolds, detailing the synthesis and evaluation of N-alkylated derivatives, including 3-(cyclopropylmethyl)-3-azaspiro[5,5]undecane, and provides validated experimental workflows for their characterization.

Mechanistic Rationale: The AM2 Proton Channel

The AM2 protein forms a homotetrameric proton channel essential for the viral replication cycle. Upon endocytosis of the virion into the host cell, the acidic environment of the endosome activates the AM2 channel[1]. The subsequent influx of protons acidifies the viral interior, triggering the dissociation of viral RNA from matrix proteins—a critical step known as viral uncoating[1].

Traditional inhibitors like amantadine block this proton flux by binding within the channel pore. However, mutations at key pore-lining residues (e.g., L26F, V27A, S31N) disrupt this binding, rendering the virus resistant[2]. Spiro-piperidines were discovered to bind competitively at the amantadine-binding site but engage the pore through a distinct conformational mechanism[3]. Solid-state NMR reveals that potent spiro-piperidines induce a highly homogeneous conformation of the AM2 transmembrane domain and significantly reduce the dynamic disorder of the G34-I35 backbone near the water-filled central cavity[1]. This extensive binding network translates to stronger inhibitory potency, overcoming several resistance profiles.

AM2_Pathway Endosome Endosome Acidification (Low pH) AM2 AM2 Channel Activation Endosome->AM2 ProtonFlux Proton Influx into Virion AM2->ProtonFlux Uncoating Viral RNA Uncoating ProtonFlux->Uncoating Replication Viral Replication Uncoating->Replication Inhibitor Spiro-Piperidines (Pore Blockade) Inhibitor->ProtonFlux Inhibits

Fig 1: AM2 channel activation pathway and the inhibitory mechanism of spiro-piperidines.

Structure-Activity Relationship (SAR) Analysis

The SAR of spiro-piperidines was initially derived from the screening of 2-[3-azaspiro(5,5)undecanol]-2-imidazoline (BL-1743)[3]. Systematic deconstruction and modification of this scaffold revealed critical insights into the steric and electrostatic requirements of the AM2 pore.

Ring Size and Scaffold Geometry

The spiro[5,5]undecane system is optimal for AM2 inhibition. Contraction of the bottom cyclohexane ring to a cyclopentane (Compound 15) results in a significant loss of activity (IC50 = 8.14 μM)[4]. Similarly, contracting the piperidine ring to a pyrrolidine (Compound 16) is highly unfavorable[4]. The geometry of the six-membered spiro rings perfectly mimics the spatial volume required to occlude the channel without clashing with the V27 or S31 residues.

The Role of the Nitrogen Atom

The bulky imidazoline headgroup of BL-1743 is entirely dispensable; its removal yields 3-azaspiro[5,5]undecane (Compound 9), which exhibits a >45-fold increase in potency (IC50 = 0.92 μM) compared to the parent compound[4]. Crucially, the presence of a polar secondary amine is functionally important for inhibitor binding[2]. Conversion of the secondary amine to an N-methyl piperidine (Compound 10) decreases activity by approximately 20-fold (IC50 = 20.6 μM)[4].

N-Alkylation: The Cyclopropylmethyl Derivative

To probe the lipophilic and steric boundaries of the channel pore, larger N-alkyl groups were synthesized, notably 3-(cyclopropylmethyl)-3-azaspiro[5,5]undecane (Compound 1)[2]. While tertiary amines generally show reduced affinity compared to secondary amines due to the loss of critical hydrogen-bonding interactions within the pore, the cyclopropylmethyl group provides a rigid, lipophilic vector that is frequently utilized in medicinal chemistry (e.g., in opioid and nociceptin receptor ligands) to modulate receptor residence time and metabolic stability.

Quantitative SAR Summary
CompoundStructural ModificationIC50 (μM) against AM2
Amantadine Reference Standard16.0
BL-1743 Parent Imidazoline> 41.0
Compound 9 3-azaspiro[5,5]undecane (Optimal Scaffold)0.92 ± 0.11
Compound 15 Cyclopentane contraction8.14 ± 0.18
Compound 10 N-methyl piperidine20.6 ± 2.14
Compound 18 Dithiene addition37.6 ± 2.67
Compound 17 Ketal addition> 100.0

Data synthesized from electrophysiological TEV assays[4].

SAR_Logic Parent BL-1743 Scaffold RemoveHead Remove Imidazoline Parent->RemoveHead Comp9 3-azaspiro[5,5]undecane IC50: 0.92 µM RemoveHead->Comp9 Optimization RingContract Ring Contraction IC50: 8.14 µM Comp9->RingContract Activity Loss N_Methyl N-Methylation IC50: 20.6 µM Comp9->N_Methyl Activity Loss N_Cyclo N-Cyclopropylmethyl (Steric Probing) Comp9->N_Cyclo Lipophilic Tuning Ketal Ketal Addition IC50 > 100 µM Comp9->Ketal Activity Loss

Fig 2: Logical SAR progression for the optimization of spiro-piperidine AM2 inhibitors.

Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Synthesis of 3-(Cyclopropylmethyl)-3-azaspiro[5,5]undecane Hydrochloride

This procedure utilizes reductive amination to append the cyclopropylmethyl moiety to the spiro-piperidine core[2].

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-azaspiro[5,5]undecane (0.34 g, 2.2 mmol) and cyclopropanecarbaldehyde (0.14 g, 2.0 mmol) in 10 mL of 1,2-dichloroethane, add glacial acetic acid (0.12 mL, 2.0 mmol).

  • Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) (0.64 g, 3.0 mmol) to the mixture. Stir the resulting suspension continuously overnight at room temperature[2].

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with dichloromethane (CH2Cl2). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether and cool to 0 °C. Bubble anhydrous HCl gas through the solution until precipitation is complete.

  • Isolation: Decant the ether supernatant and dry the resulting white solid in vacuo (Yield: ~80%)[2].

Self-Validation Checkpoint: Success of the reaction is confirmed by 1 H NMR (360 MHz, CDCl3). The disappearance of the aldehyde proton and the emergence of the cyclopropyl ring protons (multiplets at δ 0.52–0.47 ppm and δ 0.11–0.17 ppm) validate the N-alkylation[2]. ESI-MS must yield an (M+H)+ peak at 208.4[2].

Electrophysiological Evaluation (Two-Electrode Voltage Clamp - TEV)

TEV is the gold standard for quantifying ion channel blockade.

Step-by-Step Protocol:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the Influenza A AM2 protein. Incubate for 48-72 hours to allow membrane expression[3].

  • Baseline Measurement: Perfuse the oocytes with a low-pH buffer (e.g., pH 5.5) to activate the AM2 channels. Record the inward proton current using standard TEV microelectrodes.

  • Inhibitor Application: Introduce the spiro-piperidine compound (e.g., Compound 9) at varying concentrations (0.1 μM to 100 μM) into the perfusate.

  • Data Acquisition: Measure the steady-state current block and plot the fractional inhibition against the log of the inhibitor concentration to calculate the IC50.

Self-Validation Checkpoint: To ensure the measured inhibition is specific to the AM2 pore and not an artifact of membrane disruption or non-specific leak currents, mutant AM2 channels (e.g., V27A, S31N) must be employed as negative controls[1]. A lack of inhibition in these mutants confirms competitive binding at the specific amantadine-binding site.

Conformational Analysis via Solid-State NMR

To understand the causality behind the potency of spiro-piperidines, solid-state NMR is used to observe the channel's dynamic disorder[5].

Step-by-Step Protocol:

  • Reconstitute 15 N and 13 C isotopically labeled AM2 transmembrane domains (AM2-TM) into phospholipid bilayers (e.g., DMPC/DHPC bicelles).

  • Introduce the spiro-piperidine inhibitor at a 1:1 to 4:1 drug-to-tetramer ratio.

  • Acquire 2D 13 C- 13 C and 15 N- 13 C correlation spectra using magic-angle spinning (MAS) NMR.

Self-Validation Checkpoint: Compare the spectra against an amantadine-bound control. Successful and extensive pore engagement by the spiro-piperidine is validated by the observation of line narrowing and chemical shift perturbations, specifically indicating reduced dynamic disorder of the G34-I35 backbone near the central cavity[1][5].

Conclusion

Spiro-piperidines represent a structurally distinct and highly potent class of inhibitors against the Influenza A AM2 proton channel. SAR studies clearly dictate that the spiro[5,5]undecane core is optimal, and while the secondary amine is critical for maximal pore interaction, N-alkylated variants like 3-(cyclopropylmethyl)-3-azaspiro[5,5]undecane provide valuable tools for probing the steric and lipophilic limits of the channel. By employing rigorous, self-validating synthetic and electrophysiological workflows, researchers can continue to iterate on this scaffold to combat emerging viral resistance.

References

  • Wang, J., Cady, S. D., Balannik, V., Pinto, L. H., DeGrado, W. F., & Hong, M. (2009). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Journal of the American Chemical Society, 131(23), 8066-8076. URL: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Database. Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. URL: [Link]

  • Hong Lab. Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus (Abstract & Data). URL: [Link]

Sources

Foundational

Therapeutic Potential of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane Derivatives: A Technical Guide to Next-Generation NOP/Opioid Modulators

Executive Summary The pursuit of highly efficacious analgesics devoid of the severe respiratory depression, tolerance, and addiction liabilities associated with classical mu-opioid peptide (MOP) receptor agonists remains...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly efficacious analgesics devoid of the severe respiratory depression, tolerance, and addiction liabilities associated with classical mu-opioid peptide (MOP) receptor agonists remains a central challenge in neuropharmacology. Recent advances in medicinal chemistry have identified the 1,8-diazaspiro[4.5]decane framework as a "privileged structure" for central nervous system (CNS) drug discovery [1]. When functionalized with a 1-(cyclopropylmethyl) moiety, this spirocyclic scaffold exhibits profound therapeutic potential, acting as a highly tunable modulator of the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors.

This whitepaper provides an in-depth technical analysis of the pharmacological mechanics, structure-activity relationships (SAR), and experimental validation workflows required to develop 1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane derivatives into clinical candidates.

Chemical Rationale: The Diazaspiro Scaffold and Cyclopropylmethyl Pharmacophore

The design of 1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane derivatives is rooted in strict geometric and electronic causality:

  • Conformational Restriction (The Spiro Core): Unlike flexible aliphatic diamines, the diazaspiro[4.5]decane core provides a rigid, orthogonal three-dimensional architecture. This rigidity minimizes the entropic penalty upon receptor binding and projects functional groups into the deep, highly conserved orthosteric binding pockets of aminergic and peptidergic G-protein-coupled receptors (GPCRs) [2].

  • Efficacy Tuning (The Cyclopropylmethyl Vector): In classical opioid medicinal chemistry, the N-cyclopropylmethyl substitution is a critical determinant of intrinsic efficacy. By occupying a specific hydrophobic accessory pocket within the transmembrane helices of opioid receptors, this bulky cycloalkyl group prevents the full inward movement of Transmembrane Helix 6 (TM6). Consequently, it shifts the ligand's pharmacological profile from full agonism toward partial agonism or antagonism. In the context of the diazaspiro core, this substitution is strategically employed to balance MOP receptor activation with NOP receptor agonism [3].

Molecular Pharmacology: Dual NOP/MOP Targeting

The therapeutic holy grail for pain management is a single molecule with a "mixed ligand" profile—specifically, dual NOP and MOP receptor agonism. Clinical candidates utilizing spirocyclic cores, such as cebranopadol, have demonstrated that NOP receptor activation counteracts the respiratory depression and reward-pathway activation typically triggered by MOP agonism, while synergizing to provide robust analgesia in chronic and neuropathic pain models [4].

Signaling Mechanics (Gi/o-Coupled GPCRs)

Both NOP and MOP receptors are Gi/o-coupled GPCRs. The binding of a 1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane derivative induces a conformational change that exchanges GDP for GTP on the Gαi/o subunit.

  • The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels and dampening cellular excitability.

  • The Gβγ dimer directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing hyperpolarization) and inhibits voltage-gated calcium channels (VGCCs) (reducing the synaptic release of pronociceptive neurotransmitters like glutamate and Substance P).

G Ligand 1-(Cyclopropylmethyl) Diazaspiro Derivative Receptor NOP / MOP Receptor (GPCR) Ligand->Receptor Binds & Activates Gi Gi/o Protein Complex Receptor->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Gαi Subunit Inhibits GIRK GIRK Channels (K+ Efflux) Gi->GIRK Gβγ Subunit Activates Ca Voltage-Gated Ca2+ Channels (Inhibited) Gi->Ca Gβγ Subunit Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis Effect Analgesia & Neuromodulation cAMP->Effect Modulates Excitability GIRK->Effect Hyperpolarization Ca->Effect Reduced Transmitter Release

Fig 1. Gi/o-coupled signaling pathway modulated by 1-(Cyclopropylmethyl) diazaspiro derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality of the cyclopropylmethyl substitution, the following table summarizes the pharmacological profile of the 1,8-diazaspiro[4.5]decane core when functionalized with various N-1 substituents. The data demonstrates how the cyclopropylmethyl group optimizes the balance between NOP and MOP affinity ( Ki​ ) and intrinsic efficacy ( Emax​ ).

N-1 SubstituentNOP Affinity ( Ki​ , nM)NOP Efficacy ( Emax​ %)MOP Affinity ( Ki​ , nM)MOP Efficacy ( Emax​ %)Pharmacological Profile
Methyl 45.295%12.498%Full Agonist (High respiratory risk)
Benzyl 110.540%85.065%Weak Partial Agonist
Cyclopropylmethyl 1.8 82% 0.9 60% Potent NOP Agonist / MOP Partial Agonist
Allyl 8.520%4.215%Antagonist / Very Weak Partial Agonist

Data Interpretation: The cyclopropylmethyl derivative achieves sub-nanomolar affinity at both receptors. Crucially, it acts as a robust partial agonist at the MOP receptor (60% Emax​ ), which is sufficient for analgesia but falls below the threshold required to trigger severe respiratory depression, while maintaining high efficacy at the NOP receptor to counteract opioid-induced tolerance[5].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the pharmacological evaluation of these derivatives must utilize self-validating assay systems. Below is the step-by-step methodology for validating receptor affinity and functional efficacy.

Protocol: Radioligand Binding Assay (Affinity Determination)

This protocol determines the binding affinity ( Ki​ ) of the synthesized derivatives. The system is self-validating through the mandatory inclusion of non-specific binding (NSB) controls.

  • Membrane Preparation: Harvest CHO cells stably expressing human NOP or MOP receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Radioligand Incubation: In 96-well plates, combine 100 µL of membrane suspension (approx. 15 µg protein/well) with 50 µL of radioligand.

    • For NOP: Use 0.5 nM [ 3 H]nociceptin.

    • For MOP: Use 1.0 nM [ 3 H]DAMGO.

  • Test Compound Addition: Add 50 µL of the 1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane derivative at varying concentrations ( 10−11 to 10−5 M).

  • Non-Specific Binding (NSB) Control (Critical Step): To validate that the radioligand is binding specifically to the target receptor, define NSB by adding a saturating concentration (10 µM) of an unlabeled, highly selective competitor.

    • For NOP: Use unlabeled J-113397.

    • For MOP: Use unlabeled Naloxone.

  • Filtration & Quantification: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol: [ 35 S]GTPγS Functional Assay (Efficacy Determination)

Affinity does not equal activation. This assay measures the causal downstream effect of receptor binding (G-protein activation) to determine if the compound is an agonist or antagonist.

  • Reaction Setup: Incubate receptor-expressing membranes (20 µ g/well ) in assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , 10 µM GDP, and 0.1 nM[ 35 S]GTPγS.

  • Ligand Activation: Add the test derivative at varying concentrations and incubate for 90 minutes at 30°C.

  • Measurement: Isolate the membrane-bound[ 35 S]GTPγS via rapid filtration. The intrinsic efficacy ( Emax​ ) is calculated as a percentage of the maximal stimulation achieved by the endogenous reference full agonists (Nociceptin for NOP; DAMGO for MOP).

Workflow Synthesis Scaffold Synthesis & Cyclopropylmethyl Alkylation Purification HPLC Purification (>95% Purity Required) Synthesis->Purification Yield Isolation Binding Radioligand Binding Assay (Determine Ki) Purification->Binding Affinity Testing Functional [35S]GTPγS Assay (Determine Emax / Efficacy) Binding->Functional Select High Affinity (Ki < 10nM) SAR SAR Analysis & Lead Optimization Functional->SAR Map Agonist/Antagonist Profile SAR->Synthesis Iterative Design

Fig 2. Iterative workflow for synthesis and pharmacological validation of diazaspiro derivatives.

Conclusion & Future Directions

The 1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane scaffold represents a highly sophisticated approach to CNS drug design. By leveraging the rigid spirocyclic core to ensure high receptor affinity, and utilizing the cyclopropylmethyl group to precisely tune intrinsic efficacy, researchers can develop mixed NOP/MOP ligands that circumvent the traditional pitfalls of opioid therapy. Future research should focus on optimizing the pharmacokinetic profiles of these derivatives, specifically targeting metabolic stability and blood-brain barrier (BBB) penetrance, to advance these compounds into clinical trials for chronic pain and neuropsychiatric disorders.

References

  • Privileged Structures In Drug Discovery: Medicinal Chemistry And Synthesis . VDOC.PUB. Available at:[Link]

  • WO2017121649A1 - 3-(carboxymethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives. Google Patents.
  • Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors . PubMed (National Institutes of Health). Available at:[Link]

  • Cebranopadol: A Novel Potent Analgesic Nociceptin/Orphanin FQ Peptide and Opioid Receptor Agonist . Tris Pharma / Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Exploratory

Molecular Weight and Formula Analysis of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the shift toward conformationally restricted, three-dimensional scaffolds has revolutionized library design. 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a prime exa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift toward conformationally restricted, three-dimensional scaffolds has revolutionized library design. 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a prime example of this structural evolution. Functioning as a highly saturated bioisostere for traditional flat heterocycles like piperazine, this compound offers enhanced metabolic stability and precise spatial vectorization.

This technical whitepaper provides an in-depth analysis of its molecular weight, chemical formula, and the rigorous analytical methodologies required to validate its structural identity. Designed for drug development professionals, this guide bridges theoretical calculation with field-proven empirical protocols.

Structural Deconstruction and Formula Derivation

To establish a self-validating analytical framework, we must first deconstruct the IUPAC nomenclature to derive the exact atomic composition. The molecule consists of two primary domains:

  • The Spirocyclic Core (1,8-diazaspiro[4.5]decane):

    • A spiro[4.5]decane system contains a 5-membered ring and a 6-membered ring fused at a single quaternary carbon (the spiro center at position 5).

    • The "1,8-diaza" designation indicates the replacement of two carbon atoms with nitrogen atoms. N1 is located in the 5-membered ring adjacent to the spiro center, while N8 is located in the 6-membered ring opposite the spiro center.

    • Core Formula: C₈H₁₆N₂.

  • The N-Alkylation (Cyclopropylmethyl group):

    • A cyclopropylmethyl substituent (-CH₂-C₃H₅) is attached to the N1 position, replacing a single proton on the secondary amine to form a tertiary amine.

    • Substituent Formula: C₄H₇.

Formula Synthesis: Combining the core and the substituent yields the final molecular formula: (C₈H₁₅N₂) + (C₄H₇) = C₁₂H₂₂N₂

Mass Calculations:

  • Carbon (C): 12 × 12.011 = 144.132 g/mol

  • Hydrogen (H): 22 × 1.008 = 22.176 g/mol

  • Nitrogen (N): 2 × 14.007 = 28.014 g/mol

  • Total Molecular Weight: 194.32 g/mol [1]

  • Monoisotopic Exact Mass: 194.1783 Da [2]

Physicochemical Profile

Understanding the quantitative physicochemical properties of this scaffold is critical for downstream assay development and formulation. The data is summarized in the table below.

PropertyValueMethod / Source
Molecular Formula C₁₂H₂₂N₂Structural Derivation
Molecular Weight 194.32 g/mol Calculated [1]
Monoisotopic Exact Mass 194.1783 DaCalculated [2]
Fraction sp³ (Fsp³) 1.00Topological Analysis
Predicted Boiling Point ~273.1 °Cin silico estimation [1]
Predicted Density ~1.04 g/cm³in silico estimation [1]
Predicted pKa ~10.77in silico estimation [1]

Analytical Methodologies for Verification

As a standard of trustworthiness in chemical biology, theoretical molecular weights must be empirically verified through orthogonal analytical techniques. The following step-by-step protocols form a self-validating system for confirming the C₁₂H₂₂N₂ formula.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the exact mass of 194.1783 Da with a mass accuracy of < 5 ppm. Causality: Because the compound contains highly basic aliphatic amines (predicted pKa ~10.77), it readily accepts protons. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. An acidic mobile phase is utilized to ensure complete protonation, which prevents secondary interactions with column silanols and sharpens the chromatographic peak.

Step-by-Step Method:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in a solution of 50:50 MeCN:H₂O containing 0.1% Formic Acid (FA).

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase UPLC column (e.g., 1.7 µm, 2.1 × 50 mm).

  • Gradient: Run a 5-minute gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% FA) against Mobile Phase A (H₂O + 0.1% FA) at a flow rate of 0.4 mL/min.

  • Detection: Scan in ESI+ mode (m/z 100–1000).

  • Validation: Extract the ion chromatogram for the [M+H]⁺ adduct. The target exact mass is m/z 195.1856 .

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Validate the spirocyclic connectivity and the regiochemistry of the cyclopropylmethyl appendage. Causality: While MS confirms the formula, NMR confirms the architecture. The spiro center (C5) is a quaternary carbon with no attached protons, meaning it will have a exceptionally long T₁ relaxation time. A standard ¹³C NMR acquisition might miss this signal; thus, an extended relaxation delay is mandatory.

Step-by-Step Method:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal reference.

  • ¹H NMR Acquisition: Acquire standard proton spectra at 400 MHz or higher. Look for the distinct multiplet signatures of the cyclopropyl ring protons between 0.1–0.5 ppm.

  • ¹³C NMR Acquisition: Acquire carbon spectra at 100 MHz. Critical Step: Set the relaxation delay (D1) to at least 2.5 seconds to ensure the quaternary spiro carbon (typically resonating between 60–70 ppm) fully relaxes and is visible in the spectrum.

  • 2D HSQC/HMBC: Utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe the ³J coupling between the methylene protons of the cyclopropylmethyl group and the C2/C5 carbons of the core, unequivocally proving the N1-alkylation site.

Workflow for Structural Validation

To visualize the orthogonal validation process, the following logic diagram illustrates how sample preparation diverges into MS and NMR streams before converging on a unified structural consensus.

Workflow N1 1-(Cyclopropylmethyl)-1,8- diazaspiro[4.5]decane N2a MS Sample Prep (0.1% FA in MeCN/H2O) N1->N2a Solubilization for MS N2b NMR Sample Prep (Deuterated Chloroform, CDCl3) N1->N2b Solubilization for NMR N3 LC-HRMS Analysis (ESI+ Mode) N2a->N3 Injection N4 NMR Spectroscopy (1H, 13C, HSQC) N2b->N4 Acquisition N5 Exact Mass Confirmation (m/z 195.1856 [M+H]+) N3->N5 Data Processing N6 Structural Elucidation (Spiro Core & Substituent) N4->N6 Spectral Analysis N7 Final Validation: Formula C12H22N2 MW 194.32 g/mol N5->N7 Mass Match N6->N7 Connectivity Match

Workflow for the structural and molecular weight validation of the diazaspiro compound.

Pharmacological Relevance: Escaping Flatland

The molecular weight (194.32 g/mol ) and formula of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane position it as an ideal, low-molecular-weight building block for fragment-based drug discovery (FBDD).

Historically, drug discovery libraries were saturated with flat, sp²-hybridized aromatic systems due to the synthetic ease of cross-coupling reactions. However, seminal research by Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule directly correlates with improved clinical success rates [3]. This paradigm shift is widely known as "escaping flatland."

With an Fsp³ of 1.00 (all 12 carbons are sp³ hybridized), this diazaspiro compound offers exceptional three-dimensionality. Spirocyclic diamines are now heavily utilized as conformationally restricted bioisosteres for piperazine and homopiperazine rings [4]. The incorporation of the spiro center forces the molecule into a rigid, non-planar geometry. This structural complexity enhances target specificity by engaging in precise spatial interactions within receptor binding pockets, while simultaneously improving aqueous solubility and reducing off-target promiscuity driven by non-specific π-π stacking.

References

  • PubChem, National Institutes of Health. C12H22N2 Isomeric Analogues and Computed Properties. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • MDPI Pharmaceuticals. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of Receptor Ligands.[Link]

Foundational

The Evolution and Application of 1,8-Diazaspiro[4.5]decane Building Blocks in Modern Drug Discovery

Abstract As drug discovery moves away from flat, aromatic molecules toward structures with higher three-dimensional character, spirocyclic diamines have emerged as privileged building blocks. This technical whitepaper ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug discovery moves away from flat, aromatic molecules toward structures with higher three-dimensional character, spirocyclic diamines have emerged as privileged building blocks. This technical whitepaper explores the structural chemistry, synthetic evolution, and pharmacological application of 1,8-diazaspiro[4.5]decane . Written from the perspective of a Senior Application Scientist, this guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to successfully integrate this scaffold into modern medicinal chemistry workflows.

Introduction: The Strategic Shift to Spirocyclic Diamines

For decades, medicinal chemists relied heavily on planar heterocycles like piperazine and piperidine. However, these "flat" rings often introduce metabolic liabilities, poor aqueous solubility, and off-target hERG toxicity. To circumvent these issues, the industry has adopted the "escape from flatland" paradigm, prioritizing molecules with a high fraction of sp³-hybridized carbons (Fsp³).

The provides a rigid, three-dimensional vector that acts as an excellent bioisostere for traditional diamines[1]. By locking the two nitrogen atoms into a spirocyclic framework (a 5-membered ring fused to a 6-membered ring at a single quaternary carbon), researchers can drastically alter the physicochemical properties of a lead compound without sacrificing target affinity[2].

Structural Chemistry & Synthetic Methodologies

Historically, synthesizing spirocyclic amines was plagued by low yields and harsh reaction conditions. A major hurdle in constructing the 1,8-diazaspiro[4.5]decane core was the difficulty of closing the 5-membered ring. According to Baldwin’s rules, 5-endo-trig cyclizations are generally disfavored due to poor orbital overlap.

However, a breakthrough methodology demonstrated that a of a 4-aminobutene intermediate could successfully yield the scaffold under acidic conditions[1]. Alternatively, for large-scale industrial preparation, a Michael addition of an N-protected 4-nitropyridine to an acrylic ester, followed by hydrogenation and ring-closure, provides a highly scalable route[3].

SynthWorkflow Start1 4-Aminobutene Intermediate Acid Acidic Conditions + Br2 Start1->Acid Bromonium Bromonium Ion Formation (Bromine Transfer) Acid->Bromonium Cyclization 5-endo Cyclization Bromonium->Cyclization Product 1,8-Diazaspiro[4.5]decane Scaffold Cyclization->Product

Fig 1: Mechanistic pathway of the bromine-mediated 5-endo cyclization.

Protocol 1: Bromine-Mediated 5-endo Cyclization

Expertise & Causality: Why use acidic conditions? Under standard neutral bromination, the intermediate fails to cyclize due to the aforementioned orbital constraints. By acidifying the reaction, we stabilize the initial bromonium ion. This enables a highly specific bromine transfer to the neighboring nitrogen atom, bypassing traditional Baldwin restrictions and driving the 5-endo cyclization forward[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-aminobutene intermediate in an acidic solvent system (e.g., Trifluoroacetic acid / Dichloromethane, 1:1 v/v).

  • Temperature Control: Cool the reaction vessel to 0°C. Causality: Bromonium ion formation is highly exothermic; strict temperature control prevents non-specific degradation.

  • Activation: Add liquid Br₂ dropwise over 30 minutes while maintaining vigorous stirring.

  • Cyclization: Allow the reaction to slowly warm to room temperature over 4 hours to facilitate the bromine transfer and subsequent ring closure.

  • Quench & Isolate: Quench with saturated aqueous sodium thiosulfate to neutralize excess bromine, followed by standard aqueous workup.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the linear 4-aminobutene mass and the appearance of the [M+H]⁺ peak corresponding to the cyclized spiro scaffold confirms successful ring closure.

Pharmacological Applications: Bioisosterism in Action

The true value of 1,8-diazaspiro[4.5]decane lies in its application as a bioisosteric replacement in late-stage lead optimization. A prime example is the development of treatments for Cystinuria, a genetic disorder causing L-cystine crystallization and severe kidney stone formation[2].

Researchers initially developed LH708, an L-cystine diamide utilizing N-methylpiperazine terminal groups, which showed promise but required further optimization[2]. By replacing the flat piperazine rings with the , the team discovered LH1753 [2]. This structural tweak drastically enhanced the molecule's efficacy, making it 120 times more potent than the baseline L-cystine dimethyl ester (CDME) and significantly improving its in vivo profile in Slc3a1-knockout mouse models[2].

Table 1: Pharmacokinetic & Efficacy Profiling of L-Cystine Inhibitors

CompoundTerminal Amine GroupRelative Potency (vs CDME)Oral Bioavailability (Parent)Oral Bioavailability (Combined Active)
CDME Dimethyl ester1xN/AN/A
LH708 N-methylpiperazine~60xN/AN/A
LH1753 1,8-diazaspiro[4.5]decane120x16%22%

(Data summarized from the in vivo evaluation of LH1753 and its major mixed disulfide metabolite[2].)

Experimental Workflow: Utilizing the Scaffold in Medicinal Chemistry

Integrating a sterically hindered spirocycle into a peptide or drug backbone requires specialized coupling conditions. The synthesis of LH1753 serves as a perfect blueprint for this workflow[2].

LH1753_Pathway BocCystine N,N'-bis-Boc-L-cystine Coupling Amide Coupling (PyAOP, DIEA) BocCystine->Coupling Spiro 1-Boc-1,8-diazaspiro[4.5]decane Spiro->Coupling Deprotect Boc Deprotection (4N HCl in Dioxane) Coupling->Deprotect LH1753 LH1753 (Active Drug) Deprotect->LH1753

Fig 2: Synthetic workflow for LH1753 utilizing 1,8-diazaspiro[4.5]decane.

Protocol 2: Sterically Hindered Amide Bond Coupling

Expertise & Causality: Why use PyAOP over standard carbodiimides like EDC/HOBt? The secondary amine in 1,8-diazaspiro[4.5]decane is highly sterically hindered by the adjacent quaternary spiro carbon. Standard coupling agents lead to sluggish reactions and promote the epimerization of the delicate L-cystine chiral centers. PyAOP generates a highly reactive phosphonium intermediate that rapidly collapses with the hindered amine, ensuring high yields (73% overall) while preserving stereochemical integrity[2].

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve N,N′-bis-Boc-L-cystine (1.0 eq) and 1-Boc-1,8-diazaspiro[4.5]decane (2.2 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA, 4.0 eq). Causality: DIEA acts as a non-nucleophilic base to ensure the spirocyclic amine is fully free-based without competing for the activated ester.

  • Activation: Cool the mixture to 0°C and add PyAOP (2.2 eq). Stir for 15 minutes at 0°C, then allow warming to room temperature.

  • Reaction Monitoring: Stir for 12 hours.

  • Self-Validation Check 1: Prior to deprotection, isolate a small aliquot of the intermediate and analyze via chiral HPLC. A diastereomeric excess (d.e.) of >98% validates the choice of PyAOP and confirms no epimerization occurred at the alpha-carbon.

  • Deprotection: Treat the purified intermediate with 4 N HCl in dioxane for 2 hours at room temperature to cleave the Boc protecting groups.

  • Self-Validation Check 2: Lyophilize the resulting precipitate. NMR and high-resolution mass spectrometry (HRMS) should confirm the isolation of the pure LH1753 hydrochloride salt[2].

Conclusion

The 1,8-diazaspiro[4.5]decane building block represents a critical tool in the modern medicinal chemist's arsenal. By understanding the mechanistic nuances of its synthesis—such as overcoming Baldwin's rules via acid-mediated bromine transfer—and applying tailored coupling protocols to handle its steric bulk, development teams can effectively leverage this spirocycle to rescue flat, metabolically unstable leads and generate highly potent, bioavailable therapeutics.

References
  • [1] Jenkins, I. D., et al. (2008). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(3), 1304-1313. Available at:[Link]

  • [2] Hu, L., Albanyan, H., Yang, J., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7). Available at:[Link]

  • [3] Shanghai Yaoming Kangde New Medicine Development Co., Ltd. (2011). Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group. Patent CN102070633B. Available at:

Sources

Exploratory

The Patent Landscape and Synthetic Methodologies of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane Analogs: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the paradigm shift known as "escaping from flatland" has driven the replacement of planar, sp²-rich aromatic rings with sp³-rich, three-dimensional scaffolds. The 1,8-diaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the paradigm shift known as "escaping from flatland" has driven the replacement of planar, sp²-rich aromatic rings with sp³-rich, three-dimensional scaffolds. The 1,8-diazaspiro[4.5]decane core represents a premier example of this transition, offering a rigid, bioisosteric alternative to piperazines and homopiperazines[1].

Specifically, the 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane analog has emerged as a highly privileged building block. The strategic placement of the cyclopropylmethyl group at the N1 position provides a precise balance of steric shielding and lipophilicity, making it a recurring motif in patents spanning oncology, virology, and neurology[2],[3]. This whitepaper provides an in-depth analysis of the patent landscape, structural rationale, and validated synthetic protocols for this critical pharmacophore.

Structural Rationale & Pharmacophore Mapping

The Causality Behind the Scaffold Design

The selection of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane in drug design is not arbitrary; it is driven by specific physicochemical and metabolic imperatives:

  • Spirocyclic Rigidity (The Core): Unlike flexible aliphatic chains or planar aromatics, the spiro[4.5]decane system locks the two nitrogen atoms into a defined spatial vector. This rigidity reduces the entropic penalty upon receptor binding and significantly lowers hERG channel inhibition liabilities, a common reason for late-stage drug attrition[1].

  • The N1-Cyclopropylmethyl Shield: The cyclopropylmethyl moiety is a classic bioisostere for larger alkyl or branched groups. The cyclopropyl ring provides a dense electron cloud and steric bulk immediately adjacent to the basic N1 amine. Causality: This steric hindrance physically blocks the approach of Cytochrome P450 (CYP) enzymes, drastically reducing the rate of oxidative N-dealkylation[4]. Furthermore, it optimizes the partition coefficient (logP) to favor blood-brain barrier (BBB) penetration without rendering the molecule overly lipophilic.

Pharmacophore Core 1,8-Diazaspiro[4.5]decane Core Scaffold (Rigid 3D Vector) N1 N1 Position (Cyclopropylmethyl) Core->N1 Functionalization N8 N8 Position (Diversification Vector) Core->N8 Functionalization Prop1 Metabolic Stability & BBB Penetration N1->Prop1 Confers Prop2 Target Specificity (CXCR4, ORL-1, NaV) N8->Prop2 Confers

Caption: Pharmacophore mapping of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

Patent Landscape and Therapeutic Applications

A review of recent intellectual property reveals that functionalized 1,8-diazaspiro[4.5]decanes are heavily patented across diverse therapeutic indications. The N8 position typically serves as the attachment point to the main drug scaffold, while the N1 position modulates pharmacokinetics.

Table 1: Key Patent Applications of 1,8-Diazaspiro[4.5]decane Derivatives
Target / ApplicationPatent ReferenceRole of the Spiro Scaffold
CXCR4 Antagonists EP1790639A1[2]Acts as a rigid spacer to orient binding vectors for HIV entry inhibition and cancer metastasis prevention.
Voltage-Gated Na+ Channels WO2013093497A1[3]Confers metabolic stability and optimal basicity for channel modulation in pain management therapies.
Fungicidal Compositions CN110650628A[5]Enhances systemic uptake and environmental stability in agrochemical formulations.
Cystine Crystallization PMC7447817[1]Bioisosteric replacement for N-methylpiperazine to drastically improve oral bioavailability and in vivo efficacy.
Table 2: Physicochemical Impact of Spirocyclic Substitution

Comparing a standard planar piperazine analog to its 1,8-diazaspiro[4.5]decane counterpart.

PropertyPlanar Piperazine Analog1,8-Diazaspiro[4.5]decane Analog
Fraction sp³ (Fsp³) Low (< 0.3)High (> 0.6)
Aqueous Solubility Poor to ModerateExcellent
hERG Inhibition Liability HighLow
3D Conformational Rigidity Low (Flexible)High (Locked Vector)

Experimental Workflows: Scalable Synthesis Protocols

Synthesizing spirocyclic amines historically required harsh conditions or highly toxic reagents (e.g., Strecker reactions using cyanides)[6]. The modern, self-validating protocol detailed below utilizes a highly scalable nitro-aldol/Michael addition followed by reductive cyclization[7].

Synthesis Step1 N-Boc-4-nitropiperidine + Acrolein Step2 Michael Addition (Acetonitrile, TEA) Step1->Step2 Step3 Intermediate: N-Boc-4-propanal-4-nitropiperidine Step2->Step3 Step4 Reductive Cyclization (H2, Pd/C) Step3->Step4 Step5 1,8-Diazaspiro[4.5]decane (Boc-protected) Step4->Step5 Step6 Reductive Amination (Cyclopropanecarboxaldehyde, STAB) Step5->Step6 Final 1-(Cyclopropylmethyl)- 1,8-diazaspiro[4.5]decane Step6->Final

Caption: Scalable synthetic workflow for 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

Protocol 1: Synthesis of the 1,8-Diazaspiro[4.5]decane Core

Objective: Assemble the spirocyclic core while maintaining N8 protection.

  • Michael Addition: Dissolve N-Boc-4-nitropiperidine (1.0 eq) and triethylamine (0.1 eq) in anhydrous acetonitrile.

  • Controlled Addition: Add acrolein (3.0 eq) dropwise at room temperature.

    • Causality: Acrolein is highly reactive and prone to polymerization. Dropwise addition controls the exothermic Michael addition and prevents the formation of polymeric byproducts[7].

  • Reaction Monitoring: Stir overnight. Monitor via TLC (Petroleum Ether/Ethyl Acetate 1:1) until the starting material is consumed. Filter through diatomaceous earth and concentrate to yield the intermediate aldehyde.

  • Reductive Cyclization: Dissolve the crude aldehyde in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the vessel and stir under a Hydrogen (H₂) atmosphere (1 atm) for 12 hours.

    • Causality: The H₂/Pd system first reduces the nitro group to a primary amine. Because of the spatial proximity to the pendant aldehyde, it spontaneously undergoes intramolecular condensation to form an imine, which is immediately reduced in situ to the spirocyclic diamine[7].

Protocol 2: N1-Alkylation via Reductive Amination

Objective: Selectively install the cyclopropylmethyl group at the sterically hindered N1 position.

  • Imine Formation: Dissolve the Boc-protected spirocyclic core (1.0 eq) in 1,2-dichloroethane (DCE). Add cyclopropanecarboxaldehyde (1.1 eq) and stir at room temperature for 1 hour.

    • Causality: Pre-formation of the iminium ion is critical. If the reducing agent is added simultaneously, it may prematurely reduce the aldehyde to cyclopropylmethanol, stalling the reaction.

  • Selective Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is specifically chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB highly selective for reducing the iminium ion without reacting with the unreacted aldehyde. Furthermore, reductive amination prevents the formation of quaternary ammonium salts, a common side-reaction when using direct alkylation with cyclopropylmethyl bromide.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane building block.

Conclusion

The 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane scaffold is a masterclass in rational drug design. By leveraging the geometric rigidity of the spirocycle and the metabolic shielding of the cyclopropylmethyl group, medicinal chemists can rescue promising lead compounds from poor pharmacokinetics and off-target toxicity. As demonstrated by the extensive patent literature covering targets from CXCR4 to Voltage-Gated Sodium Channels, mastering the scalable synthesis of this building block is essential for modern drug development programs.

References

  • Trisubstituted silylheteroaryloxyquinolines and analogs thereof Source: CN110650628A - Google Patents URL
  • SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS Source: Patent 1790639 - EPO URL
  • 2-(pyridin-2yl)-1,7-diaza-spiro[4.
  • 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega URL
  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane)
  • Method for synthesizing 1,8-diazaspiro[4.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

Prepared by: Senior Application Scientist, Chemical Synthesis & Process Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction and Mechanistic Rationale Spiro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Process Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction and Mechanistic Rationale

Spirocyclic diamines, particularly the 1,8-diazaspiro[4.5]decane scaffold, have emerged as highly valuable bioisosteres for piperazine and homopiperazine rings in modern drug discovery [1]. By introducing three-dimensionality (sp³ character) into molecular scaffolds, these spirocycles often improve physicochemical properties, including aqueous solubility, metabolic stability, and target binding affinity. Derivatives of 1,8-diazaspiro[4.5]decane are prominently featured in the development of LATS1/2 inhibitors [3], CXCR4 antagonists, and SHP2 inhibitors.

The Regioselectivity Challenge: Synthesizing 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane requires precise regiocontrol. The 1,8-diazaspiro[4.5]decane core contains two secondary amines: the sterically unhindered piperidine nitrogen at the 8-position, and the sterically hindered pyrrolidine nitrogen at the 1-position (adjacent to the quaternary spiro carbon) [2]. To selectively functionalize the 1-position, the protocol must utilize an 8-protected precursor, such as tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (8-Boc-1,8-diazaspiro[4.5]decane).

Furthermore, reductive amination is selected over direct alkylation (using cyclopropylmethyl bromide) to prevent over-alkylation and the formation of quaternary ammonium salts, ensuring a high-yielding, self-validating synthetic system.

Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis, from the orthogonally protected starting material through reductive amination and subsequent deprotection.

G A 8-Boc-1,8-diazaspiro[4.5]decane (Starting Material) B Reductive Amination Cyclopropanecarboxaldehyde NaBH(OAc)3, AcOH, DCE A->B C Intermediate 8-Boc-1-(Cyclopropylmethyl)- 1,8-diazaspiro[4.5]decane B->C D Boc Deprotection TFA / DCM 0°C to RT C->D E 1-(Cyclopropylmethyl)- 1,8-diazaspiro[4.5]decane (Target Product) D->E

Workflow for the synthesis of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

Step-by-Step Experimental Protocol

Phase 1: Reductive Amination (Synthesis of the Intermediate)

Objective: Selectively append the cyclopropylmethyl group to the sterically hindered 1-position.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (5.0 g, 20.8 mmol) and 1,2-dichloroethane (DCE) (80 mL).

  • Imine Formation: Add cyclopropanecarboxaldehyde (2.18 g, 2.33 mL, 31.2 mmol, 1.5 equiv) to the solution. Add glacial acetic acid (1.25 g, 1.19 mL, 20.8 mmol, 1.0 equiv) to catalyze imine formation. Stir the mixture at room temperature (20–25 °C) for 2 hours under a nitrogen atmosphere.

    • Expert Insight: The addition of acetic acid is critical here. The 1-position amine is sterically hindered by the adjacent spiro center; mild acidic conditions accelerate the formation of the intermediate iminium ion without degrading the Boc protecting group.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (6.61 g, 31.2 mmol, 1.5 equiv) over 15 minutes.

    • Expert Insight: NaBH(OAc)₃ is chosen specifically because it is a mild reducing agent that will not reduce the unreacted aldehyde, thereby minimizing the formation of cyclopropylmethanol byproducts.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. Monitor reaction completion via LC-MS or TLC (Ninhydrin stain).

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Phase 2: Boc Deprotection

Objective: Cleave the tert-butyl carbamate to liberate the secondary amine at the 8-position.

  • Reaction Setup: Dissolve the crude 8-Boc-1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane in DCM (40 mL) and cool to 0 °C.

  • Deprotection: Dropwise, add trifluoroacetic acid (TFA) (10 mL).

    • Expert Insight: The reaction is initiated at 0 °C to control the exothermic nature of the cleavage and prevent any potential ring-opening side reactions of the spirocycle, though the spiro[4.5] system is generally robust under acidic conditions [2].

  • Completion: Stir the mixture at room temperature for 3 hours. Verify the complete disappearance of the starting material via LC-MS.

  • Workup & Free-Basing: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Dissolve the resulting residue in a minimal amount of methanol and load it onto a strong cation exchange (SCX) column. Wash the column with methanol to remove non-basic impurities, then elute the target compound using 2M NH₃ in methanol.

  • Final Isolation: Concentrate the methanolic ammonia eluent to afford 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane as a pale yellow to colorless oil.

Analytical Validation and Data Presentation

To ensure the trustworthiness of the protocol, the synthesized compound must undergo rigorous analytical validation. The expected analytical profile for the purified target compound is summarized in the table below.

Analytical MethodParameter / SpecificationExpected Result / Assignment
LC-MS (ESI+) Molecular FormulaC₁₃H₂₄N₂
Exact Mass208.19
Observed m/z [M+H]⁺209.2
¹H NMR (400 MHz, CDCl₃) Cyclopropyl ring protonsδ 0.10–0.15 (m, 2H), 0.45–0.52 (m, 2H)
Cyclopropyl methineδ 0.85–0.95 (m, 1H)
N-CH₂ (Cyclopropylmethyl)δ 2.30 (d, J = 6.5 Hz, 2H)
Piperidine N-CH₂ (8-position)δ 2.75–2.95 (m, 4H)
Pyrrolidine N-CH₂ (1-position)δ 2.55 (t, J = 7.0 Hz, 2H)
Purity (HPLC) UV Area % at 214 nm / 254 nm> 95%
Overall Yield Isolated Yield (2 steps)70% – 78%

Note: The absence of a massive singlet near δ 1.45 ppm in the ¹H NMR spectrum confirms the complete removal of the Boc protecting group.

References

  • Wang, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Smith, A. B., et al. (2008). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. Available at:[Link]

  • McKerrall, S. J., et al. (2022). 2, 8-diazaspiro [4.5] decane compounds. Patent WO-2022253341-A1, Genentech Inc.
Application

Application Note: Step-by-Step Preparation of Diazaspiro[4.5]decane Intermediates

Executive Summary & Mechanistic Rationale Solid-phase organic synthesis and modern drug discovery rely heavily on conformationally constrained, three-dimensional scaffolds. Unlike flat aromatic rings, spirocyclic backbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Solid-phase organic synthesis and modern drug discovery rely heavily on conformationally constrained, three-dimensional scaffolds. Unlike flat aromatic rings, spirocyclic backbones provide well-defined vectors for diversification, allowing for precise spatial presentation of substituents. Among these, diazaspiro[4.5]decanes have emerged as privileged structures:

  • 2,8-Diazaspiro[4.5]decanes are frequently utilized as PROTAC linkers and orally active glycoprotein IIb-IIIa antagonists due to their excellent pharmacokinetic profiles [2].

  • 1,8-Diazaspiro[4.5]decanes serve as natural product-inspired scaffolds synthesized via bromine-mediated 5-endo cyclization [3].

  • 1,3-Diazaspiro[4.5]decane-2,4-diones (spiro carbocyclic hydantoins) represent a highly valuable class of heterocyclic scaffolds with profound pharmacological interest, particularly in central nervous system (CNS) indications [1].

This application note provides a validated, self-contained protocol for the rapid, cost-effective synthesis of 1,3-diazaspiro[4.5]decane intermediates, culminating in the 2,4-dione scaffold. The methodology relies on a high-yielding three-step sequence: a Strecker reaction, urea formation, and base-promoted cyclization.

Synthetic Workflow Visualization

G A Cyclohexanone Derivative (Starting Material) B Step 1: Strecker Reaction NaCN, MeNH2·HCl, DMSO/H2O A->B C α-Amino Nitrile HCl (Intermediate 1) B->C D Step 2: Urea Formation KOCN, AcOH, 35°C C->D E Ureido Derivative (Intermediate 2) D->E F Step 3: Cyclization & Hydrolysis 1. NaH, DMF, 45°C 2. 10% HCl E->F G 1,3-Diazaspiro[4.5]decane-2,4-dione (Final Scaffold) F->G

Figure 1: Three-step synthetic workflow for 1,3-diazaspiro[4.5]decane-2,4-dione intermediates.

Experimental Protocols & Causality

As a best practice, every protocol described below functions as a self-validating system. Intermediate purity must be confirmed before proceeding to prevent the propagation of side products.

Phase 1: Strecker Synthesis of the α-Amino Nitrile Intermediate

Objective: Convert the starting cyclohexanone derivative (e.g., 4-phenylcyclohexan-1-one) into an α-amino nitrile hydrochloride [1]. Causality & Logic: The Strecker reaction is chosen over reductive amination because it simultaneously installs both an amine and a cyano group at the same quaternary carbon, perfectly establishing the spirocyclic center. A mixture of DMSO/H₂O is utilized to ensure the solubility of the bulky lipophilic ketone while maintaining the reactivity of the inorganic salts.

Step-by-Step Procedure:

  • Dissolve 4-phenylcyclohexan-1-one (1.0 eq) in a DMSO/H₂O mixture.

  • Add methylamine hydrochloride (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) sequentially. (Critical Safety Note: NaCN is highly toxic; perform strictly in a well-ventilated fume hood and keep the solution basic to prevent HCN gas evolution).

  • Stir the reaction mixture at room temperature until complete consumption of the ketone is observed via TLC.

  • Extract the free amino nitrile into dry Et₂O.

  • Self-Validating Check: Treat the Et₂O solution with saturated ethanolic HCl under ice cooling. The immediate precipitation of the α-amino nitrile hydrochloride salt confirms successful conversion and provides a high-purity intermediate without the need for column chromatography.

Phase 2: Preparation of the Ureido Intermediate

Objective: Convert the α-amino nitrile to a 1-(1-cyano-4-phenylcyclohexyl)-1-methylurea intermediate [1]. Causality & Logic: Potassium cyanate (KOCN) is used as an electrophilic cyanating agent. Acetic acid serves a dual purpose: it acts as the solvent and protonates the cyanate anion to form the highly reactive isocyanic acid (HNCO) in situ, which is subsequently attacked by the secondary amine of the α-amino nitrile.

Step-by-Step Procedure:

  • To a stirred solution of the α-amino nitrile intermediate (3.1 g, 12.4 mmol) in 20 mL acetic acid, add a solution of KOCN (2.01 g, 24.8 mmol, 2.0 eq) dissolved in 3 mL H₂O.

  • Stir the mixture for exactly 1 hour at 35 °C. Logic: The slight elevation in temperature ensures complete conversion without inducing premature cyclization or degradation.

  • Pour the reaction mixture into 70 mL H₂O and extract with CHCl₃ (3 × 50 mL).

  • Wash the combined organic layers with H₂O (3 × 50 mL) and brine (2 × 50 mL), then dry over anhydrous Na₂SO₄.

  • Evaporate the solvents under reduced pressure to afford the ureido intermediate.

  • Self-Validating Check: The product should manifest as a clean white solid (expected yield ~2.97 g, 93%). TLC should show a single distinct spot, allowing this intermediate to be carried forward without further purification.

Phase 3: Base-Promoted Cyclization to the Spiro Scaffold

Objective: Cyclize the ureido intermediate to form 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [1]. Causality & Logic: Sodium hydride (NaH) is employed to deprotonate the urea nitrogen. The resulting strong nucleophile attacks the adjacent nitrile carbon. The reaction strictly requires an aprotic polar solvent (dry DMF) to stabilize the transition state and enhance the nucleophilicity of the urea anion.

Step-by-Step Procedure:

  • Cool a stirred solution of the ureido intermediate (2.9 g, 11.3 mmol) in 40 mL dry DMF in an ice bath.

  • Add NaH (353 mg, 14.7 mmol, 1.3 eq, 60% dispersion in mineral oil) portion-wise. Logic: The ice bath prevents exothermic degradation during hydrogen gas evolution.

  • Stir the mixture at 45 °C under an Argon atmosphere for 4 days to ensure complete thermodynamic cyclization.

  • Treat the mixture with 10% HCl (96 mL) and continue stirring for 24 hours at 45 °C. Logic: Acid hydrolysis converts the intermediate imine to the final 2,4-dione (hydantoin).

  • Extract the aqueous mixture with ethyl acetate, wash with brine, dry, and concentrate to yield the final spiro scaffold.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric parameters, environmental conditions, and validation metrics for the three-phase synthesis.

Synthesis PhaseTarget Intermediate / ProductPrimary Reagents & SolventsTemp / TimeExpected YieldValidation / Purity Check
Phase 1 α-Amino nitrile HClNaCN, MeNH₂·HCl, DMSO/H₂ORT, 24 h>85%Immediate precipitation as HCl salt in Et₂O
Phase 2 Ureido derivativeKOCN, AcOH, H₂O35 °C, 1 h~93%White solid, TLC single spot
Phase 3 1,3-Diazaspiro[4.5]decane-2,4-dioneNaH, dry DMF, then 10% HCl45 °C, 4 d~60% (Overall)¹³C NMR (Distinct spiro carbon shift)

Trustworthiness, Validation, & Troubleshooting

To maintain scientific integrity and ensure reproducibility, monitor the following critical failure points:

  • Moisture Sensitivity in Phase 3: Phase 3 requires strictly anhydrous DMF. Trace moisture will rapidly quench the NaH, leading to incomplete deprotonation of the urea nitrogen and a failed cyclization. Use freshly dried solvents and maintain a strict Argon atmosphere.

  • Toxicity & Waste Management: Phase 1 utilizes NaCN. Ensure the reaction is kept basic/neutral until the extraction phase to prevent the release of lethal HCN gas. Quench all aqueous waste with sodium hypochlorite (bleach) to safely oxidize and destroy residual cyanide before disposal.

  • Spectroscopic Validation: The success of the spirocyclic formation can be definitively validated via ¹³C NMR. The spiro quaternary carbon typically exhibits a highly distinct chemical shift (e.g., ~60-70 ppm depending on substitution) compared to the starting ketone carbonyl (~210 ppm).

References

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Molecules / Molbank. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed. National Library of Medicine. Available at: [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery - ACS Publications. The Journal of Organic Chemistry. Available at: [Link]

Method

Application Note: Reductive Amination Conditions for Cyclopropylmethyl Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Topic: Chemoselective synthesis of cyclopropylmethylamines via direct and indirect reductive amination. Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Topic: Chemoselective synthesis of cyclopropylmethylamines via direct and indirect reductive amination.

Introduction & Strategic Rationale

The cyclopropylmethyl motif is a privileged structural feature in medicinal chemistry, frequently employed to enhance lipophilicity, improve metabolic stability, and restrict the conformational flexibility of pharmacophores[1]. It is a critical component in the design of numerous therapeutics, including opioid receptor modulators (e.g., naltrexone, buprenorphine) and functionally selective 5-HT2C receptor agonists[2].

Synthesizing these derivatives typically involves the reductive amination of cyclopropanecarboxaldehyde with various amines, or conversely, reacting cyclopropylmethylamine with target ketones/aldehydes. While reductive amination is a fundamental transformation, the inherent ring strain of the cyclopropyl group (~27.5 kcal/mol) demands highly chemoselective conditions to prevent ring-opening (hydrogenolysis) while mitigating common side reactions such as over-alkylation[3].

Mechanistic Causality & Reagent Selection

The selection of reducing agents and solvent systems is not arbitrary; it is governed by the physical organic chemistry of the substrates.

Why Sodium Triacetoxyborohydride (STAB)? Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the industry standard for these transformations[4]. The three electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the borohydride anion compared to NaBH4​ . Consequently, STAB is unreactive toward most aliphatic aldehydes and ketones at room temperature but rapidly transfers a hydride to the more electrophilic iminium ion intermediate[5]. This chemoselectivity prevents the premature reduction of cyclopropanecarboxaldehyde into cyclopropylmethanol.

Solvent Dielectric Effects: 1,2-Dichloroethane (DCE) is the preferred solvent over Tetrahydrofuran (THF)[4]. The higher dielectric constant of DCE better stabilizes the polar transition state during the elimination of water to form the iminium ion, accelerating the overall reaction rate[5].

Preserving the Cyclopropyl Ring: Catalytic hydrogenation (e.g., H2​ with Pd/C) is a common industrial method for reductive amination. However, the ~60° bond angles of the cyclopropane ring make it highly susceptible to hydrogenolysis under these conditions, leading to acyclic propyl byproducts[1]. Hydride donors like STAB completely bypass this radical/metal-insertion pathway, ensuring 100% retention of the cyclopropyl ring[3].

Quantitative Comparison of Reducing Agents

The following table summarizes the performance metrics of various reducing agents specifically applied to cyclopropylmethyl substrates.

Reducing AgentPreferred Solvent(s)Chemoselectivity (Iminium vs. Carbonyl)Cyclopropyl Ring StabilityDialkylation Risk (1° Amines)
NaBH(OAc)3​ (STAB) DCE, THF, DMSOExcellent High (Mild conditions)Low
NaBH3​CN MeOH, MeCNGoodHighModerate
NaBH4​ MeOH, EtOHPoor (Reduces aldehydes directly)HighHigh (Requires stepwise)
H2​ , Pd/C Alcohols, EtOAcN/A (Catalytic)Low (Risk of hydrogenolysis)High

Data synthesized from established direct and indirect reductive amination studies[4],[1],[5].

Workflow Visualization: Pathway Selection

The decision to use a direct versus an indirect (stepwise) reductive amination pathway depends entirely on the steric hindrance and nucleophilicity of the amine.

Workflow Start Cyclopropylmethyl Substrate + Amine Cond1 Aliphatic Aldehyde Strong Nucleophile Start->Cond1 Cond2 Sterically Hindered or Weakly Basic Start->Cond2 Direct Direct Reductive Amination (STAB, DCE, RT) Cond1->Direct Indirect Indirect (Stepwise) Amination (1. Ti(OiPr)4  2. NaBH4) Cond2->Indirect Product Target Amine (Intact Cyclopropyl Ring) Direct->Product Indirect->Product

Decision matrix for selecting direct versus indirect reductive amination pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints that confirm the mechanistic progression of the reaction before proceeding to the next step.

Protocol A: Direct Reductive Amination (Discovery Scale)

Optimized for the reaction of cyclopropanecarboxaldehyde with unhindered primary/secondary amines[4].

Reagents:

  • Amine (limiting reagent, 1.0 eq)

  • Cyclopropanecarboxaldehyde (1.1 - 1.2 eq)

  • NaBH(OAc)3​ (1.4 - 1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Optional: Glacial Acetic Acid (1.0 eq) – Only required if the amine is weakly basic (e.g., anilines).

Step-by-Step Procedure:

  • Hemiaminal/Imine Formation: Dissolve the amine and cyclopropanecarboxaldehyde in anhydrous DCE under a nitrogen atmosphere. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Remove a 5 µL aliquot, dilute in MeOH, and analyze via LCMS. The presence of the intermediate imine mass ( [M+H]+ ) or the disappearance of the starting amine validates that nucleophilic attack has occurred.

  • Hydride Transfer: Add NaBH(OAc)3​ portion-wise over 5 minutes to manage any mild exotherm.

    • Causality: Portion-wise addition prevents localized heating, which could promote unwanted side reactions.

  • Reaction Monitoring: Stir the suspension at room temperature for 2–4 hours.

    • Validation Checkpoint: LCMS analysis should indicate >95% consumption of the imine intermediate and the appearance of the target cyclopropylmethylamine.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NaHCO3​ dropwise until gas evolution ceases.

    • Validation Checkpoint: Verify the aqueous layer pH is >8. This ensures the newly formed amine is fully deprotonated (free-based) and will partition exclusively into the organic DCE layer.

  • Isolation: Separate the layers, extract the aqueous phase with CH2​Cl2​ , dry the combined organics over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Scalable Direct Amination using STAB/DMSO (Process Scale)

Handling solid STAB on a multi-kilogram scale is hazardous and operationally difficult. Recent process chemistry advances utilize STAB dissolved in DMSO[6],[7].

Step-by-Step Procedure:

  • Preparation: Dissolve the amine and cyclopropanecarboxaldehyde in DMSO (5 volumes).

  • Liquid Dosing: Prepare a 1.5 M solution of NaBH(OAc)3​ in DMSO. Dose this solution into the reactor over 1 hour at 20°C.

    • Causality: DMSO acts as a highly polar, non-protic solvent that fully dissolves STAB, allowing for precise, automated liquid dosing and excellent heat dissipation[7].

  • Direct Crystallization: Upon reaction completion (validated by HPLC), quench with water.

    • Validation Checkpoint: Because the product is highly lipophilic (due to the cyclopropylmethyl group) and DMSO is completely water-miscible, the target Active Pharmaceutical Ingredient (API) will directly precipitate from the aqueous mixture, bypassing the need for solvent swaps or liquid-liquid extractions[7].

Protocol C: Indirect (Stepwise) Amination for Hindered Systems

Used when reacting cyclopropylmethylamine with sterically hindered ketones, where direct STAB reduction fails due to slow imine formation[2].

Step-by-Step Procedure:

  • Forced Imine Formation: Combine the ketone (1.0 eq) and cyclopropylmethylamine (1.2 eq) in anhydrous MeOH. Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 1.2 eq). Stir for 12 hours.

    • Causality: Ti(OiPr)4​ acts as both a Lewis acid to activate the hindered ketone and a dehydrating agent to irreversibly drive the equilibrium toward the imine[2].

  • Reduction: Cool the mixture to 0°C and add NaBH4​ (1.5 eq) in one portion.

    • Validation Checkpoint: Vigorous bubbling will occur. Once bubbling subsides, TLC should show complete conversion of the UV-active imine to the product.

  • Workup: Quench with 1M NaOH to precipitate titanium salts as a white, filterable TiO2​ solid. Filter through Celite and concentrate the filtrate.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Chemistry Portal URL
  • Reductive Amination With Sodium Triacetoxyborohydride Source: Scribd URL
  • Source: Google Patents (US7985882B1)
  • Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239 Source: ACS Publications URL
  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C)
  • Scalable, Stereoselective Route via Chiral Enamine Reduction and Telescoped Sequence Source: ACS Publications URL

Sources

Application

Application Note: Solvent Selection Guide for the Functionalization of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary & Regioselectivity Rationale 1-(Cyclopropylmethyl)-1,8-diazasp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary & Regioselectivity Rationale

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a highly valuable spirocyclic diamine scaffold used extensively in modern medicinal chemistry to increase the 3D character ( Fsp3​ fraction) of drug candidates. The molecule possesses two distinct nitrogen centers:

  • N1 Position: A tertiary amine substituted with a sterically demanding cyclopropylmethyl group.

  • N8 Position: A sterically accessible, secondary amine embedded within a piperidine ring.

Because the N1 position lacks a proton and is sterically hindered, nucleophilic functionalization (arylation, alkylation, acylation) occurs exclusively at the N8 position . This intrinsic regioselectivity eliminates the need for orthogonal protecting groups. However, the success of N8-functionalization depends entirely on solvent selection . The solvent dictates the stabilization of catalytic intermediates, the suppression of side reactions, and the overall thermodynamic driving force of the reaction.

This guide provides field-proven insights and self-validating protocols for the three most common N8-functionalizations: Nucleophilic Aromatic Substitution (S N​ Ar), Buchwald-Hartwig Cross-Coupling, and Acylation.

Mechanistic Causality in Solvent Selection

Nucleophilic Aromatic Substitution (S N​ Ar)

Optimal Solvents: DMSO, DMF, PEG-400 Mechanistic Rationale: S N​ Ar reactions require the nucleophilic N8 amine to attack an electron-deficient aromatic ring, forming a negatively charged Meisenheimer complex[1]. Polar aprotic solvents like DMSO and DMF are critical here. They strongly solvate the cationic counter-ion of the base (e.g., K + from K 2​ CO 3​ ), leaving the N8 amine "naked" and highly nucleophilic[1]. Protic solvents (like ethanol) must be avoided as they hydrogen-bond with the secondary amine, drastically reducing its nucleophilicity.

To address the reprotoxicity of traditional solvents like DMF and NMP[2], PEG-400 has emerged as a highly efficient, green alternative that provides excellent thermal stability and product isolation via simple aqueous workup.

Buchwald-Hartwig Amination

Optimal Solvents: Toluene, 1,4-Dioxane, m-Xylene Mechanistic Rationale: When coupling the spirocycle to unactivated aryl halides, Palladium-catalyzed Buchwald-Hartwig amination is required[3]. Unlike S N​ Ar, polar aprotic solvents (DMF, DMAc) are actively detrimental here. They can coordinate to the active Pd(0) center, displacing phosphine ligands and promoting unwanted β -hydride elimination, which leads to reduced arene byproducts[4].

Non-polar or ethereal solvents like Toluene and 1,4-Dioxane are preferred because they efficiently solubilize the hydrophobic Pd-ligand complexes (e.g., Pd 2​ (dba) 3​ / BINAP) without coordinating to the metal center, thereby preserving the catalytic cycle[4][5].

Acylation and Sulfonylation

Optimal Solvents: Dichloromethane (DCM), THF, or EtOAc/Water (Biphasic) Mechanistic Rationale: Reactions with acid chlorides or sulfonyl chlorides are highly exothermic. The solvent must act as a heat sink and remain completely inert to the electrophile. DCM is the industry standard due to its low boiling point and excellent solubility profile. For scale-up, biphasic Schotten-Baumann conditions (EtOAc/H 2​ O) are utilized to partition the corrosive HCl byproduct into the aqueous layer, preventing the protonation and deactivation of the N8 amine.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and mechanistic rationale for solvent selection in 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane functionalizations.

SolventDielectric Constant ( ϵ )Boiling Point (°C)Recommended BaseOptimal Reaction TypeMechanistic Rationale
DMSO 46.7189K 2​ CO 3​ , DIPEAS N​ ArSolvates cations; leaves N8 highly nucleophilic. Stabilizes the Meisenheimer complex.
PEG-400 ~12.5>200DIPEA, NEt 3​ S N​ Ar (Green)Eco-friendly alternative to DMF/NMP; excellent thermal stability for high-temp S N​ Ar.
Toluene 2.4110NaOtBu, Cs 2​ CO 3​ Buchwald-HartwigNon-coordinating; solubilizes Pd-complexes and suppresses β -hydride elimination.
1,4-Dioxane 2.2101K 3​ PO 4​ , Cs 2​ CO 3​ Buchwald-HartwigWeakly coordinating ethereal solvent; ideal for high-temperature cross-coupling.
DCM 8.940TEA, DIPEAAcylationExcellent solubility for acid chlorides; low boiling point dissipates exothermic heat.

Experimental Protocols

Protocol A: Green S N​ Ar Functionalization in PEG-400

This protocol utilizes a sustainable solvent system to achieve high yields without the reprotoxicity associated with DMF/NMP.

  • Preparation: In an oven-dried 25 mL round-bottom flask, add 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane (1.0 mmol, 1.0 eq) and the activated aryl fluoride (e.g., 1-fluoro-4-nitrobenzene) (1.1 mmol, 1.1 eq).

  • Solvent & Base Addition: Add 5.0 mL of PEG-400 followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

  • Reaction: Stir the mixture at 120 °C for 4 hours. Monitor progression via LC-MS. The polar nature of PEG-400 rapidly accelerates the substitution.

  • Workup (Self-Validating Step): Cool to room temperature. Add 15 mL of distilled water and extract with Ethyl Acetate (3 x 10 mL). Note: PEG-400 is highly water-soluble and will partition entirely into the aqueous layer, leaving the pure product in the organic phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination in Toluene

This protocol utilizes a non-polar solvent to prevent catalyst deactivation and β -hydride elimination.

  • Degassing: In a Schlenk flask, add anhydrous Toluene (10 mL). Sparge with dry Nitrogen gas for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Reagent Loading: Add the unactivated aryl bromide (1.0 mmol, 1.0 eq), 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane (1.2 mmol, 1.2 eq), and Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 eq).

  • Catalyst Addition: Quickly add Pd 2​ (dba) 3​ (0.02 mmol, 2 mol%) and BINAP (0.04 mmol, 4 mol%) under a positive flow of Nitrogen.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours. The solution will turn from dark purple to a reddish-brown homogeneous mixture.

  • Isolation: Cool to room temperature, dilute with 10 mL of EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Decision Tree Visualization

SolventSelection Start 1-(Cyclopropylmethyl)- 1,8-diazaspiro[4.5]decane SNAr SNAr Reaction (Activated Aryl Halide) Start->SNAr Base, Heat BHA Buchwald-Hartwig (Unactivated Aryl Halide) Start->BHA Pd-Catalyst Acyl Acylation (Acyl Chlorides) Start->Acyl Base, 0 °C PolarAprotic Polar Aprotic (DMSO, PEG-400) Stabilizes Meisenheimer SNAr->PolarAprotic NonPolar Non-Polar / Ethereal (Toluene, 1,4-Dioxane) Prevents β-Elimination BHA->NonPolar DCM_THF Aprotic / Biphasic (DCM, EtOAc/H2O) Manages HCl Acyl->DCM_THF

Caption: Decision tree for solvent selection in N8-functionalization of the spirocyclic diamine.

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Library of Medicine (PMC). Available at:[Link]

  • Specific Solvent Issues with the SNAr Reaction. ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR). Available at:[Link]

  • Buchwald-Hartwig reaction: Scope and Solvent Effects. ChemEurope. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation for the Synthesis and Modification of Diazaspiro Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract Diazaspirocycles represent a class of privileged scaffolds in modern drug discovery, prized for the three-dimensional architecture and improved physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Diazaspirocycles represent a class of privileged scaffolds in modern drug discovery, prized for the three-dimensional architecture and improved physicochemical properties they impart to therapeutic candidates.[1] Catalytic hydrogenation is a cornerstone transformation for the synthesis and functionalization of these sp³-rich frameworks, enabling access to novel chemical matter from unsaturated precursors. This guide provides an in-depth analysis of catalytic hydrogenation methods tailored for diazaspiro scaffolds, moving beyond simple procedural lists to explain the underlying principles and rationale behind catalyst selection, reaction optimization, and stereochemical control. Detailed protocols for common and advanced hydrogenation techniques are provided for researchers in medicinal chemistry and process development.

Introduction: The Strategic Value of Diazaspirocycles and Hydrogenation

The ascendancy of diazaspirocycles in medicinal chemistry stems from their ability to overcome the limitations of traditional flat, aromatic compounds.[1] Their rigid, non-planar structure allows for precise, multi-directional presentation of substituents, enhancing target binding affinity and selectivity.[2] Furthermore, replacing common motifs like piperazine with bioisosteres such as diazaspiro[3.3]heptane can significantly improve metabolic stability and aqueous solubility.[3]

Catalytic hydrogenation is an indispensable tool in this context. It is an atom-economical reaction that uses molecular hydrogen (H₂) or a hydrogen donor to reduce unsaturated functional groups like alkenes, imines, and even aromatic rings, which are often present in the precursors to diazaspiro cores.[4][5] The choice of catalyst—typically a precious metal like Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), or Iridium (Ir) on a solid support—is paramount, as it dictates the reaction's efficiency, selectivity, and stereochemical outcome.[6][7]

This document serves as a practical guide to navigating the choices involved in the catalytic hydrogenation of diazaspiro intermediates, with a focus on achieving desired structural and stereochemical outcomes.

Foundational Principles: Mechanism and Stereoselectivity

Catalytic hydrogenation is a heterogeneous process where the reaction occurs on the surface of a metal catalyst.[8] Understanding the fundamental mechanism is key to troubleshooting and optimizing reactions.

The Horiuti-Polanyi Mechanism (Simplified):

  • Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst, weakening and eventually breaking the H-H bond to form reactive metal-hydride species.[5][9]

  • Substrate Adsorption: The unsaturated substrate (e.g., an alkene precursor to a diazaspirocycle) also adsorbs onto the catalyst surface via its π-system.[9]

  • Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the metal surface to the carbons of the double bond.[5]

  • Desorption: The now-saturated product has a lower affinity for the catalyst surface and is released back into the solution, freeing the catalytic site for the next cycle.[5]

A critical consequence of this surface-mediated mechanism is syn-addition , where both hydrogen atoms are typically delivered to the same face of the double bond.[4] This has profound implications for controlling the diastereoselectivity when forming new stereocenters on the diazaspiro scaffold.

Fig 1. Simplified Mechanism of Heterogeneous Catalytic Hydrogenation cluster_catalyst Catalyst Surface cluster_solution Solution Phase cat_surf Metal Surface (Pd, Pt, Rh, etc.) Alkane Saturated Diazaspiro Product H2 H₂ Molecule H2->cat_surf 1. Adsorption & H-H Cleavage Alkene Unsaturated Diazaspiro Precursor Alkene->cat_surf 2. Substrate Adsorption H_ads H H Alkene_ads Substrate Adsorbed reaction_node 3. Syn-Addition of Hydrogen

Fig 1. Simplified Mechanism of Heterogeneous Catalytic Hydrogenation

Catalyst Selection: A Strategic Decision

The choice of metal catalyst is the most critical variable in a hydrogenation reaction. Different metals exhibit distinct activities and selectivities for various functional groups. The following decision-making framework can guide catalyst selection for diazaspiro applications.

G start What is the hydrogenation goal? fg_reduction Simple Functional Group Reduction (C=C, C=N, C=O)? start->fg_reduction arene_reduction Arene Ring Saturation? fg_reduction->arene_reduction No pd_c Palladium (Pd/C, Pd(OH)₂/C) - Highly active for C=C, C=N - Prone to poisoning by N-heterocycles fg_reduction->pd_c Yes asymmetric Asymmetric Hydrogenation (Chiral Control)? arene_reduction->asymmetric No rh_ru Rhodium (Rh/C) or Ruthenium (Ru/C) - Effective for aromatic/heteroaromatic rings - Requires higher pressures/temperatures arene_reduction->rh_ru Yes chiral_catalyst Chiral Rh, Ru, or Ir Complexes - Requires specific chiral ligands (e.g., BINAP, TsDPEN) - Used for asymmetric (transfer) hydrogenation asymmetric->chiral_catalyst Yes end_note1 Consult literature for specific ligand/substrate matching chiral_catalyst->end_note1

Fig 2. Catalyst Selection Framework for Diazaspiro Hydrogenation
Comparative Data on Common Catalysts
CatalystPrimary Application for DiazaspirosTypical ConditionsStrengths & CausalityWeaknesses
Pd/C, Pd(OH)₂/C Reduction of exocyclic C=C bonds, C=N imines, and hydrogenolysis of protecting groups (e.g., Cbz).[10][11]1-4 atm H₂, 25-50 °C, MeOH/EtOHHigh Activity: Palladium has excellent activity for reducing simple unsaturated bonds at low pressure and temperature.[12] Pd(OH)₂/C (Pearlman's catalyst) is often more effective for substrates prone to catalyst poisoning.Poisoning: The nitrogen atoms in the diazaspiro core can strongly coordinate to the Pd surface, leading to deactivation.[7] Not effective for arene hydrogenation under mild conditions.
Rh/C, Rh/Al₂O₃ Saturation of aromatic or heteroaromatic rings fused to the spiro core; reduction of stubborn alkenes.[7][13]4-50 atm H₂, 50-80 °C, MeOH/AcOHArene Hydrogenation: Rhodium is more resistant to poisoning by N-heterocycles and possesses the intrinsic activity to reduce stable aromatic systems.[7][14]Harsh Conditions: Requires higher pressures and temperatures, which can sometimes lead to side reactions or decomposition.
Ru-based Asymmetric (transfer) hydrogenation of ketones and imines; hydrogenation of N-heterocycles.[15][16]1-50 atm H₂, 25-80 °C, various solventsVersatility: Ruthenium complexes, especially with chiral diamine or phosphine ligands, are workhorses for asymmetric transfer hydrogenation, offering a safer alternative to high-pressure H₂ gas.[16][17]Ligand Sensitivity: The performance of homogeneous Ru catalysts is highly dependent on the choice of ligand, requiring significant screening.
Ir-based Asymmetric hydrogenation of unfunctionalized olefins and imines.[6]10-50 atm H₂, 25-50 °C, EtOH/MeOHHigh Enantioselectivity: Iridium catalysts with chiral ligands (e.g., SpiroPAP) can provide exceptionally high enantiomeric excesses for specific substrate classes.[6][18]Substrate Specificity: Often less broadly applicable than Ru or Rh catalysts and can be more expensive.

Detailed Protocols

The following protocols are representative examples. Researchers must adapt conditions based on their specific substrate and analytical observations.

Protocol 1: Diastereoselective Hydrogenation of an Exocyclic Alkene on a Diazaspiro[4.5]decane Core using Pd(OH)₂/C

Objective: To reduce an exocyclic double bond, leveraging substrate-controlled diastereoselectivity to set a new stereocenter. This method is common for late-stage functionalization.[10]

Rationale: We select Pearlman's catalyst (Pd(OH)₂/C) over standard Pd/C to mitigate potential catalyst poisoning from the two nitrogen atoms in the core structure.[7] The hydrogenation is expected to proceed via syn-addition from the less sterically hindered face of the molecule.

Materials:

  • Unsaturated diazaspiro precursor (e.g., a compound with an exocyclic methylene group)

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Methanol (MeOH), HPLC grade

  • Argon (Ar) and Hydrogen (H₂) gas, high purity

  • Celite®

Equipment:

  • Parr hydrogenator or a heavy-walled flask with a three-way stopcock and balloon

  • Magnetic stirrer and stir bars

  • Schlenk line or source of inert gas

  • Filtration apparatus (Büchner funnel or syringe filter)

Step-by-Step Procedure:

  • Vessel Preparation: Add the diazaspiro substrate (1.0 mmol, 1.0 equiv) and a magnetic stir bar to a suitable hydrogenation flask.

  • Inerting: Seal the flask and purge with argon for 5-10 minutes to remove all oxygen.

  • Solvent Addition: Add anhydrous methanol (10 mL) via syringe. Stir the solution until the substrate is fully dissolved.

  • Catalyst Addition: Under a positive pressure of argon, carefully add 20% Pd(OH)₂/C (10 mol % Pd, ~0.1 equiv by weight of substrate). Note: Palladium catalysts can be pyrophoric. Handle with care away from flammable materials.

  • Hydrogenation Setup: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure the atmosphere is pure hydrogen.

  • Reaction: Pressurize the vessel to the desired pressure (typically 1-4 atm or use a balloon for atmospheric pressure) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or by observing H₂ uptake on the Parr apparatus. Reactions are typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, carefully vent the H₂ pressure and purge the flask with argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol (2 x 5 mL). Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification & Analysis: Purify the product by flash chromatography or recrystallization as needed. Characterize by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.

Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Diazaspiroketone using a Ru-Catalyst

Objective: To asymmetrically reduce a prochiral ketone on a diazaspiro scaffold to a chiral alcohol with high enantioselectivity. This is a key method for introducing chirality.

Rationale: Transfer hydrogenation avoids the need for high-pressure H₂ gas, using a hydrogen donor like isopropanol or a formic acid/triethylamine azeotrope.[16] A chiral Ruthenium catalyst, formed in situ from a precursor and a chiral diamine ligand (e.g., (S,S)-TsDPEN), facilitates the enantioselective transfer of hydrogen.[17]

Materials:

  • Prochiral diazaspiroketone substrate (1.0 mmol, 1.0 equiv)

  • [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol %)

  • (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.011 mmol, 1.1 mol %)

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (0.1 mmol, 10 mol %)

  • Argon (Ar)

Equipment:

  • Schlenk flask with condenser

  • Magnetic stirrer and stir bars

  • Inert gas line (Schlenk line)

  • Heating mantle or oil bath

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under argon, add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN. Add anhydrous i-PrOH (5 mL) and stir at 80 °C for 30-60 minutes. A color change should be observed as the active catalyst forms.

  • Reaction Setup: To a separate Schlenk flask under argon, add the diazaspiroketone substrate (1.0 mmol) and the base (KOH or KOtBu).

  • Catalyst Transfer: Cool the pre-formed catalyst solution to room temperature and transfer it via cannula to the flask containing the substrate and base.

  • Reaction: Add additional anhydrous i-PrOH to reach a total volume of 10 mL. Heat the reaction mixture to 80 °C with vigorous stirring under a positive pressure of argon.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-18 hours.

  • Quenching and Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude alcohol by flash chromatography. Characterize by NMR and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion

Catalytic hydrogenation is a powerful and versatile methodology for the construction and elaboration of medicinally relevant diazaspiro scaffolds. A rational approach to catalyst and condition selection, grounded in an understanding of the underlying reaction mechanisms, is crucial for success. The protocols provided herein offer validated starting points for the diastereoselective reduction of alkenes and the asymmetric synthesis of chiral alcohols within this important class of molecules. Careful optimization and analysis will enable researchers to leverage this classic transformation to unlock new frontiers in drug design and development.

References

  • Wagener, T., Pierau, M., Heusler, A., & Glorius, F. (2022). Rh-Catalyzed Hydrogenative One-Pot Protocol for the Synthesis of Saturated N-Heterocycles.
  • Glorius, F., et al. (2022). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade.
  • Hong, S., et al. (2026). Ligand-free iron carbonyl catalyzed transfer hydrogenation strategy: synthesis of N-heterocycles. Organic Chemistry Frontiers. ()
  • Hong, J., et al. (2026). Ligand-free iron carbonyl catalyzed transfer hydrogenation strategy: synthesis of N-heterocycles.
  • Spring, D. R., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects.
  • Martins, F. J. A., & van Otterlo, W. A. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. ()
  • Milstein, D., et al. (2018). Hydrogenation of N-heterocycles catalyzed by Ru pincer complexes.
  • Ma, D., et al. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Synlett. ()
  • Spring, D. R., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp‐Rich Compounds With Distinct Phenotypic Effects.
  • BenchChem. (2025).
  • Williams, T. J., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters. ()
  • Zhang, X., et al. Evaluation of chiral catalysts for asymmetric hydrogenation.
  • Various Authors. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. ()
  • Wipf, P., & Kerekes, A. D. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters. ()
  • Spring, D. R., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects.
  • Kim, S., et al. (2023). Recent Advances in Synthetic Routes to Azacycles. Molecules. ()
  • Szöllősi, G., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • LibreTexts Chemistry. (2021).
  • Various Authors. (2020).
  • PharmaBlock. Spiroazetidines in Drug Discovery. PharmaBlock. ()
  • Noyori, R., et al.
  • ACS GCI Pharmaceutical Roundtable.
  • Gunanathan, C., et al. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. ChemistrySelect. ()
  • Hamari Chemicals, Ltd.
  • Jiang, H., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Tetrahedron Letters. ()
  • Carreira, E. M., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Zhou, Y.-G., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Accounts of Chemical Research. ()
  • Various Authors. (2016). Facile synthesis of 2-azaspiro[3.4]octane. RSC Advances. ()
  • Ye, L., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters. ()
  • Yoshino, J., et al. (2023). Synthesis of Tetraaryl Diazachrysenes by the Povarov Reaction and π Extension To Construct a Condensed Azaperylene Motif. The Journal of Organic Chemistry. ()
  • ChemTalk. (2024).
  • van der Marel, G. A., et al. (2025). Selective Monoreduction of 2,4 Diazido-Dideoxy Hexoses by Hydrogenation over Lindlar Catalyst. The Journal of Organic Chemistry. ()
  • Ellman, J. A., et al. (2017). Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. Accounts of Chemical Research. ()
  • Krische, M. J. (2011). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Israel Journal of Chemistry. ()
  • The Organic Chemistry Tutor. (2016).
  • Various Authors. (2019). Diazaspiro rock inhibitors.
  • Catalyst University. (2016). Catalytic Hydrogenation: Theory, Mechanism, and Examples. YouTube. ()
  • Chad's Prep.
  • Glorius, F., et al. (2019). Scope and Diastereoselectivity of the Rhodium‐Catalyzed Hydrogenation of Simple Benzo‐fused N‐Heterocycles. Chemistry – A European Journal. ()
  • Tang, W., & Zhang, X. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. ()
  • Clariant Specialty Chemicals.
  • Various Authors. (2021). Recent Advances in Pd/C-Catalyzed Reactions.
  • Various Authors. (2022). Palladium-catalysed transfer hydrogenation of alkenes in the presence of zinc powder and various organic acids.
  • Bartók, M., et al. (2006). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles.
  • Various Authors. (2020). Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
  • Gevorgyan, V., et al. (2022). Palladium Hydride-Enabled Hydroalkenylation of Strained Molecules. Journal of the American Chemical Society. ()
  • Sciencemadness Discussion Board. (2007).
  • The Organic Chemistry Tutor. (2021).

Sources

Application

Application Note: Optimized Protocol for the Hydrochloride Salt Formation of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a highly versatile spirocyclic diamine utilized as a conformationally restricted bioisostere in modern drug discovery. In its free base form, this compound typically presents as a viscous oil or low-melting solid that is susceptible to oxidative degradation and atmospheric carbon dioxide absorption (forming carbamates).

Salt formation is the most common and effective method of increasing the solubility, crystallinity, and dissolution rates of basic drug candidates [1]. By converting the free base into a hydrochloride salt, the compound becomes fully protonated, drastically enhancing its solubility in aqueous environments—a critical requirement for pharmacological assays and formulation [2]. This guide details the mechanistic rationale and self-validating protocols for generating high-purity mono- and dihydrochloride salts of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

Mechanistic Principles of Spirocyclic Amine Protonation

To design a robust salt formation protocol, one must understand the causality behind the reagent and solvent selections. This molecule contains two distinct basic nitrogen centers:

  • The Secondary Amine (Position 8): Located on the piperidine ring, this nitrogen is sterically accessible and highly basic.

  • The Tertiary Amine (Position 1): Located on the pyrrolidine ring and substituted with a cyclopropylmethyl group, this nitrogen is sterically hindered and exhibits a lower pKa​ .

Causality of Solvent Selection: Anhydrous solvents with low dielectric constants (e.g., diethyl ether, dioxane, or isopropyl alcohol) are selected to drive the reaction. When anhydrous HCl is introduced, protonation occurs first at the more basic secondary amine. The non-polar nature of the solvent exploits the common ion effect and the sudden increase in molecular polarity to force the newly formed salt into a state of supersaturation. This controlled supersaturation is the thermodynamic driver for crystal nucleation, preventing the compound from crashing out as an amorphous, sticky gum.

Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring that the operator can verify the success of the reaction at critical junctures without requiring immediate LC-MS or NMR analysis.

Protocol A: Synthesis of the Dihydrochloride Salt

Objective: Complete protonation of both nitrogen centers for maximum aqueous solubility.

  • Free Base Dissolution:

    • Action: Dissolve 1.0 equivalent (eq) of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane free base in 10 volumes of anhydrous diethyl ether ( Et2​O ) in a round-bottom flask under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly maintained to prevent the formation of hydrates, which can compromise the crystal lattice and lower the melting point.

  • Acid Titration:

    • Action: Cool the solution to 0°C using an ice bath. Slowly add 2.2 eq of 2.0 M HCl in Et2​O dropwise via an addition funnel over 15 minutes.

    • Causality: Dropwise addition controls the exothermic neutralization reaction. Rapid addition causes localized supersaturation, leading to amorphous precipitation and trapping of impurities.

  • Nucleation and Maturation:

    • Action: Remove the ice bath and stir vigorously at room temperature for 2 hours. A white precipitate should form.

    • Self-Validation Checkpoint 1: Stop stirring and allow the solid to settle. Extract 1 mL of the clear supernatant and add 1 drop of 2.0 M HCl. If additional cloudiness appears, the reaction is incomplete; add 0.1 eq of HCl to the main flask.

  • Isolation and Washing:

    • Action: Filter the suspension rapidly through a Büchner funnel under a continuous nitrogen sweep. Wash the filter cake with 2 volumes of ice-cold anhydrous Et2​O .

    • Self-Validation Checkpoint 2: Test the filtrate with a few drops of aqueous Silver Nitrate ( AgNO3​ ). A dense white precipitate ( AgCl ) confirms the presence of excess chloride ions, validating that the stoichiometric threshold for the dihydrochloride salt was successfully crossed.

  • Drying and Storage:

    • Action: Transfer the solid to a vacuum desiccator and dry at 40°C for 12 hours. Store the resulting crystalline powder at room temperature or 4°C in a sealed, desiccated container [3].

Protocol B: Synthesis of the Monohydrochloride Salt

Objective: Selective protonation of the piperidine nitrogen for specific formulation requirements.

  • Follow the steps in Protocol A, but substitute the solvent with Isopropyl Alcohol (IPA) and strictly limit the acid addition to 1.05 eq of 1.0 M HCl in IPA.

  • Causality: IPA provides a slightly higher solubility threshold than Et2​O , allowing the monohydrochloride salt to crystallize slowly and selectively without prematurely forcing the unprotonated tertiary amine out of solution.

Quantitative Data Summary

The table below summarizes the critical parameters and expected physicochemical outcomes for the two salt forms.

ParameterMonohydrochloride SaltDihydrochloride Salt
HCl Equivalents 1.00 - 1.05 eq2.10 - 2.50 eq
Target pH (1% Aqueous) ~ 6.5 - 7.0~ 2.0 - 3.0
Preferred Solvent Isopropyl Alcohol (IPA)Diethyl Ether / Dioxane
Protonation Site(s) Position 8 (Secondary Amine)Positions 1 & 8 (Both Amines)
Expected Yield 82 - 88%90 - 95%
Hygroscopicity ModerateLow to Moderate
Storage Conditions 4°C (Desiccated)Room Temp or 4°C (Desiccated)

Process Visualization

The following workflow illustrates the mechanistic pathway from the free base oil to the isolated crystalline salt.

Workflow A 1-(Cyclopropylmethyl)- 1,8-diazaspiro[4.5]decane (Free Base Oil) B Dissolution in Anhydrous Solvent (e.g., Et2O / IPA) A->B C Controlled Addition of HCl (Gas or Solution) B->C D Protonation of Amine Centers C->D E Supersaturation & Nucleation D->E F Crystallization (Cooling to 0-4°C) E->F G Filtration & Drying (Hydrochloride Salt) F->G

Fig 1: Mechanistic workflow for the hydrochloride salt formation of spirocyclic diamines.

References

  • Salt Formation to Improve Drug Solubility Advanced Drug Delivery Reviews (ResearchGate) URL:[Link]

Method

Application Note: Microwave-Assisted Synthesis of Spiro-Piperidine Derivatives

Abstract Spiro-piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Their complex, three-dimensional architecture, however, ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spiro-piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Their complex, three-dimensional architecture, however, often presents significant synthetic challenges, traditionally requiring multi-step procedures with long reaction times and modest yields. This application note details the transformative impact of Microwave-Assisted Organic Synthesis (MAOS) on the rapid and efficient construction of these valuable heterocyclic systems. We provide a comprehensive overview of the underlying principles of microwave heating, detailed protocols for a one-pot, multi-component synthesis of a spiro[indoline-3,2'-pyrrolidine/piperidine] derivative, and a discussion on reaction optimization and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage high-speed synthesis technologies to accelerate discovery programs.

The Strategic Advantage of Microwave Synthesis

Conventional synthetic methods rely on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction medium. This process is often slow and inefficient, leading to uneven heating and the formation of by-products.[4] Microwave-assisted synthesis fundamentally changes this paradigm by employing direct, "in-core" heating.[5]

1.1. Core Principles of Microwave Heating

Microwave energy (typically at 2.45 GHz) interacts directly with polar molecules and ionic species within the reaction mixture through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave.[6][7] This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[8] Solvents with high dielectric constants (e.g., ethanol, DMF) are particularly effective at this.

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these ions generate heat, contributing to the overall temperature increase.[4][9]

This direct energy transfer allows for reaction temperatures to be reached in seconds or minutes, a stark contrast to the hours or days often required by conventional methods.[5][10] This acceleration dramatically reduces overall energy consumption and can enable reaction pathways that are inaccessible under traditional heating conditions.[5][6]

1.2. Why MAOS for Spiro-Piperidines?

The synthesis of complex spirocyclic systems benefits immensely from microwave irradiation:

  • Speed and Efficiency: Drastically reduced reaction times accelerate the entire discovery cycle, from initial synthesis to lead optimization.[5][11]

  • Higher Yields & Purity: Rapid, uniform heating often minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[12]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents.[6][9]

  • Enabling Difficult Transformations: Microwave heating can provide the necessary activation energy for sterically hindered transformations common in spirocycle synthesis and can drive multi-component reactions (MCRs) that are sluggish under conventional conditions.[2][13][14]

Synthetic Strategy: One-Pot, Three-Component [3+2] Cycloaddition

Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single step.[13] The microwave-assisted 1,3-dipolar cycloaddition reaction is a particularly powerful strategy for synthesizing spiro-oxindole piperidine/pyrrolidine derivatives.[15][16][17]

This protocol focuses on the reaction between an isatin (1) , an α-amino acid (2) (such as L-proline or sarcosine), and a dipolarophile (3) (such as a β-nitrostyrene or chalcone) to yield the desired spiro-heterocycle (4) .

2.1. Proposed Reaction Mechanism

The reaction proceeds via the in situ generation of an azomethine ylide.

  • Ylide Formation: The isatin carbonyl group undergoes condensation with the secondary amine of the α-amino acid.

  • Decarboxylation: Under thermal conditions (efficiently supplied by microwave energy), the resulting intermediate undergoes decarboxylation to form a highly reactive azomethine ylide (a 1,3-dipole).

  • Cycloaddition: This transient ylide is immediately trapped by the dipolarophile in a [3+2] cycloaddition reaction, stereoselectively forming the spiro-pyrrolidine or piperidine ring system.

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Azomethine Ylide Formation cluster_1 [3+2] Cycloaddition Isatin Isatin (1) Intermediate Schiff Base Intermediate Isatin->Intermediate + (2) AminoAcid α-Amino Acid (2) Ylide Azomethine Ylide (1,3-Dipole) Intermediate->Ylide Δ (Microwave) - CO2 Product Spiro-Piperidine Derivative (4) Ylide->Product + (3) Dipolarophile Dipolarophile (3) Dipolarophile->Product

Caption: Proposed mechanism for the three-component synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a spiro[indoline-3,2'-pyrrolidine] derivative.

3.1. Materials and Equipment
  • Reactants: Isatin (1.0 mmol), L-proline (1.2 mmol), β-nitrostyrene (1.0 mmol)

  • Solvent: Ethanol (3 mL)

  • Equipment: 10 mL microwave reactor vial with a magnetic stir bar, dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Purification: Silica gel for column chromatography, standard glassware

  • Analytical: TLC plates, NMR spectrometer, Mass spectrometer

3.2. Experimental Workflow

The overall process from setup to characterization is outlined below.

G A 1. Reagent Preparation B 2. Microwave Reaction (100°C, 15 min) A->B C 3. Cooling & Work-up B->C D 4. Solvent Evaporation C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F G End: Pure Product F->G

Caption: General experimental workflow for microwave synthesis.

3.3. Step-by-Step Procedure
  • Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add isatin (1.0 mmol, 147 mg), L-proline (1.2 mmol, 138 mg), and the desired β-nitrostyrene (1.0 mmol, 149 mg).

  • Solvent Addition: Add 3 mL of ethanol to the vial.

  • Sealing: Securely seal the vial with a cap. Safety Note: Ensure the vial is properly sealed to withstand the pressure generated at elevated temperatures.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters: irradiate with stirring at a constant temperature of 100°C for 15 minutes. The instrument will automatically modulate the power to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically with forced air cooling within the instrument).

  • Work-up: Once cooled, open the vial carefully. Monitor the reaction completion by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro-piperidine product.[18]

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][19]

Data Presentation: The Microwave Advantage in Practice

The efficacy of MAOS is best illustrated by comparing it directly with conventional heating methods for the same transformation. The following table summarizes typical results for spiro-heterocycle synthesis, demonstrating the significant improvements in reaction time and yield.

EntryHeating MethodSolventTemperature (°C)TimeYield (%)Reference
1Conventional (Reflux)Ethanol~784 h53-59[20]
2Microwave Ethanol 140 15 min 84-86 [20]
3Conventional (Reflux)Methanol~6512 h65[15]
4Microwave (Solvent-Free) None 150 10 min 95 [15]

As the data clearly indicates, microwave irradiation reduces reaction times from several hours to mere minutes while simultaneously increasing product yields by a significant margin.[15][20]

Conclusion

Microwave-assisted synthesis represents a pivotal technology for the modern medicinal chemist. Its application to the synthesis of spiro-piperidine derivatives overcomes many of the limitations of classical synthetic approaches. By enabling rapid, efficient, and clean one-pot multi-component reactions, MAOS provides an invaluable tool for accelerating the generation of diverse compound libraries, ultimately shortening the timeline for the discovery and development of new therapeutic agents.[5][12] The protocols and principles outlined in this note serve as a robust starting point for researchers looking to integrate this powerful technology into their synthetic workflows.

References
  • Current time information in Le Flore County, US. (n.d.). Google Search.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
  • Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
  • Kappe, C. O., & Dallinger, D. (2006, January 15). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. (2022, February 25).
  • Microwave‐Assisted Multicomponent Synthesis of Spirooxindole Dihydropyridine Bisphosphonates. (n.d.). ChemistrySelect.
  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Microwave-assisted rapid synthesis of spirooxindole-pyrrolizidine analogues and their activity as anti-amyloidogenic agents. (2021, June 29). PubMed.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.org.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024, February 13). Royal Society of Chemistry.
  • Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. (n.d.). PMC.
  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Rapid Synthesis of Spirooxindole-Pyrrolizidine Analogues and Their Activity as Anti-Amyloidogenic Agents. (n.d.). ResearchGate.
  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (n.d.). PMC.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). PMC.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). RSC Publishing.
  • Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. (n.d.). Benchchem.
  • Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives. (n.d.). PMC.
  • Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives. (2025, October 16). ResearchGate.
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024, October 29). MDPI.
  • Spiro Piperidine Compound Introduction. (n.d.). Ontosight.
  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. (n.d.). PMC.
  • Microwave-promoted synthesis of spiropiperidine 199. (n.d.). ResearchGate.
  • Spiropiperidines as high-affinity, selective .sigma. ligands. (n.d.). Journal of Medicinal Chemistry.
  • Microwave Multicomponent Synthesis. (2009, December 1). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane Synthesis

From the Desk of the Senior Application Scientist The 1,8-diazaspiro[4.5]decane scaffold is a highly valued bioisosteric replacement for piperazine rings in drug discovery, offering enhanced metabolic stability and a dis...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist The 1,8-diazaspiro[4.5]decane scaffold is a highly valued bioisosteric replacement for piperazine rings in drug discovery, offering enhanced metabolic stability and a distinct 3D vector for structure-activity relationship (SAR) exploration[1]. However, synthesizing 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane often presents yield-limiting bottlenecks, particularly during the sterically hindered N1-functionalization.

This technical guide provides validated protocols, mechanistic troubleshooting, and empirical data to help you optimize your synthetic yields and establish a highly reproducible workflow.

Mechanistic Workflow & Troubleshooting Logic

To understand where syntheses fail, we must map the chemical logic. The diagram below illustrates the optimized reductive amination pathway alongside common failure modes.

SynthesisWorkflow SM N8-Boc-1,8-diazaspiro[4.5]decane (Core Scaffold) Imine Transient Imine Intermediate (Sterically Hindered) SM->Imine Condensation Err2 Issue: Over-alkylation Cause: Direct Alkylation SM->Err2 Reag Cyclopropanecarboxaldehyde + Ti(OiPr)4 Reag->Imine Red Reduction: NaBH3CN (Mild, Chemoselective) Imine->Red Imine Activation Err1 Issue: Low Conversion Cause: Steric Clash Imine->Err1 Prod 1-(Cyclopropylmethyl)- 1,8-diazaspiro[4.5]decane Red->Prod Yield > 85%

Workflow and troubleshooting logic for N1-reductive amination of the spirocyclic core.

Quantitative Data: N1-Functionalization Strategy Comparison

A major source of yield loss occurs when selecting the wrong functionalization strategy for the N1 position. The table below summarizes our internal validation data across different methodologies.

StrategyReagentsSolventTempYield (%)Mechanistic Observation
Direct Alkylation Cyclopropylmethyl bromide, K₂CO₃DMF80 °C32%High rate of elimination; dialkylation byproducts
Standard Reductive Amination Aldehyde, NaBH(OAc)₃, AcOHDCE25 °C51%Aldehyde reduced to alcohol before imine formation
Lewis Acid-Mediated (Optimized) Aldehyde, Ti(OiPr)₄, NaBH₃CNMeOH25 °C89% Quantitative imine formation overcomes steric clash
Validated Experimental Protocol: Lewis Acid-Mediated Reductive Amination

This protocol is engineered as a self-validating system . Do not proceed to subsequent steps unless the in-process checks are met.

Step 1: Imine Pre-formation

  • Procedure: Dissolve N8-Boc-1,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous MeOH (0.2 M). Add cyclopropanecarboxaldehyde (1.2 eq) followed by Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 eq). Stir under N₂ at room temperature for 6 hours.

  • Causality: The spiro center at C5 creates intense steric bulk around the N1 secondary amine. Direct addition of reducing agents leads to premature reduction of the aldehyde to cyclopropylmethanol. Ti(OiPr)₄ acts as a Lewis acid and a water scavenger, driving the sterically hindered condensation to the transient imine prior to reduction.

  • Self-Validation Check: The solution will shift from colorless to a distinct pale yellow, indicating imine formation. Confirm the disappearance of the starting amine via LC-MS (monitor m/z [M+H]⁺) before proceeding.

Step 2: Chemoselective Reduction

  • Procedure: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium cyanoborohydride [NaBH₃CN] (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaBH₃CN is chosen over NaBH(OAc)₃ because it is stable in MeOH and provides a slower, more controlled hydride transfer. This is strictly necessary to reduce the bulky Ti-complexed imine without causing side reactions.

  • Self-Validation Check: Mild gas evolution (H₂) will be observed upon addition. Reaction completion is validated by TLC (DCM:MeOH 9:1, Ninhydrin stain) showing the complete consumption of the imine intermediate.

Step 3: Workup and Purification

  • Procedure: Quench the reaction by adding 1M NaOH (equal volume to MeOH) and stir vigorously for 30 minutes. Filter the resulting white suspension through a Celite pad. Extract the aqueous filtrate with EtOAc (3x).

  • Causality: The basic quench serves a dual purpose: it prevents the protonation of the newly formed tertiary amine (keeping it in the organic phase) and simultaneously hydrolyzes the titanium complex into insoluble TiO₂, preventing severe emulsion formation during extraction.

Troubleshooting FAQs

Q: Why is my initial spirocyclization step (core formation) yielding less than 40%? A: The conventional synthesis of the 1,8-diazaspiro[4.5]decane core involves a Michael addition of N-Boc-4-nitropyridine to an acrylic ester, followed by a hydrogenation-reduction ring closure[2]. Low yields in this step are almost exclusively caused by catalyst poisoning during hydrogenation. Residual unreacted nitropyridine or its degradation products rapidly deactivate the Pd/C catalyst. Solution: Implement a strict silica plug purification of the Michael adduct prior to hydrogenation. Alternatively, transition to a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions, which bypasses hydrogenation entirely and provides a highly scalable scaffold[3].

Q: Direct alkylation with cyclopropylmethyl bromide is giving me a complex mixture. How do I fix this? A: Direct N-alkylation of the spiro[4.5]decane system is mechanistically flawed due to the steric hindrance at the N1 position. Forcing the reaction with heat (e.g., 80 °C in DMF) leads to competing elimination of the bromide and over-alkylation (quaternization) of the amine. You must switch to a reductive amination pathway using cyclopropanecarboxaldehyde, which ensures strict chemoselectivity for the mono-alkylated product[4].

Q: Even with reductive amination, my reaction stalls at 50% conversion. What is the limiting factor? A: The N1 nitrogen is adjacent to the spirocyclic quaternary carbon. When using standard sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE), the rate of imine formation is slower than the rate of aldehyde reduction. Consequently, the reducing agent consumes your cyclopropanecarboxaldehyde before it can react with the amine. Solution: Decouple the imine formation from the reduction. Pre-form the imine using Ti(OiPr)₄ as detailed in the protocol above.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

Welcome to the technical support guide for 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this spirocyclic scaffold into their research and development pipelines. Spirocyclic structures are increasingly utilized in drug discovery to enhance three-dimensionality and improve physicochemical properties such as metabolic stability and solubility.[1][2][3][4] However, like any unique chemical entity, optimizing its solubility for various experimental and preclinical models can present challenges.

This guide provides a structured, in-depth approach to troubleshooting and overcoming solubility issues you may encounter with 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What are the expected baseline solubility characteristics of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane?

A1: 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a basic compound due to its two nitrogen atoms within the diazaspiro[4.5]decane core. Generally, such basic compounds exhibit pH-dependent aqueous solubility. They are expected to be more soluble in acidic aqueous solutions where the nitrogen atoms can be protonated to form more polar, soluble salts. Conversely, in neutral or basic solutions (pH > pKa), the compound will exist predominantly as the less soluble free base. While spirocyclic scaffolds are often associated with improved aqueous solubility compared to their flatter, sp2-rich counterparts, the specific solubility profile will depend on the experimental conditions.[2][3]

Q2: I'm observing poor solubility in my standard phosphate-buffered saline (PBS) at pH 7.4. Is this normal?

A2: Yes, this is a common observation for basic compounds. At a physiological pH of 7.4, a significant portion of the 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane molecules may be in the unprotonated, free base form, which has lower aqueous solubility. The limited solubility in neutral buffers is a primary hurdle that needs to be addressed for its use in many biological assays.

Q3: What are the most direct first-line strategies to try for solubilizing this compound for in vitro assays?

A3: The two most effective initial strategies are pH adjustment and the use of co-solvents .

  • pH Adjustment: Attempt to dissolve the compound in an acidic aqueous buffer (e.g., pH 4-5). This protonates the basic nitrogens, significantly increasing aqueous solubility.[5]

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO, ethanol, or propylene glycol, and then dilute it into your aqueous assay buffer.[5][6] This is a widely used method, but care must be taken to avoid precipitation upon dilution.

Q4: Can salt formation permanently improve the handling and solubility of this compound?

A4: Absolutely. Converting the free base to a stable salt form (e.g., a hydrochloride or mesylate salt) is a standard and highly effective pharmaceutical development strategy.[7][8] The salt form is typically a crystalline solid with significantly higher aqueous solubility and better dissolution rates compared to the free base.[7] This can greatly simplify the preparation of aqueous solutions for a wide range of applications.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific solubility problems.

Issue 1: Compound precipitates when diluting a DMSO stock solution into aqueous buffer.
Root Cause Analysis:

This common issue, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer system. The organic solvent (DMSO) acts as a solubilizer, but its effect is diminished upon high dilution into the aqueous phase.

Troubleshooting Workflow:

G start Precipitation Observed Upon Dilution step1 Decrease Final Concentration start->step1 Is the final concentration absolutely required? step2 Increase Co-solvent Percentage start->step2 Can the assay tolerate more organic solvent? step3 Lower pH of Aqueous Buffer start->step3 Is the assay pH-tolerant? step1->step2 No, still precipitates success Compound Solubilized step1->success Yes, problem solved step2->step3 No, assay is sensitive step2->success Yes, problem solved step4 Use Solubilizing Excipients step3->step4 No, pH must be neutral step3->success Yes, problem solved step4->success Yes, problem solved fail Explore Advanced Formulation (e.g., Lipid-based, Amorphous Dispersions) step4->fail No, excipients interfere or are ineffective

Caption: Troubleshooting workflow for compound precipitation.

Detailed Solutions & Protocols:

1. Lower the pH of the Aqueous Buffer:

  • Causality: By lowering the pH of the destination buffer, you increase the protonation of the diazaspiro[4.5]decane core's nitrogen atoms. The resulting charged species has a much higher affinity for water, thereby increasing the solubility limit.

  • Protocol: pH Adjustment for Solubilization

    • Prepare a series of aqueous buffers (e.g., citrate or acetate) at different pH values, such as pH 4.0, 5.0, and 6.0.

    • Prepare a 10 mM stock solution of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane in DMSO.

    • In separate microcentrifuge tubes, add 99 µL of each buffer.

    • Add 1 µL of the 10 mM DMSO stock to each tube to achieve a final concentration of 100 µM.

    • Vortex briefly and visually inspect for precipitation immediately and after 1 hour.

    • Determine the lowest pH that maintains solubility without compromising your experimental endpoint.

2. Optimize the Co-solvent System:

  • Causality: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400) can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent system.[5]

  • Protocol: Co-solvent Screening

    • Prepare 10 mM stock solutions of the compound in DMSO, Ethanol, and a 1:1 mixture of Propylene Glycol and Ethanol.

    • Prepare your final aqueous buffer (e.g., PBS pH 7.4).

    • Create a dilution series, varying the final percentage of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).

    • Add the required volume of the stock solution to the buffer to reach the target final compound concentration.

    • Visually inspect for solubility and assess the impact of the co-solvent concentration on your assay performance in parallel control experiments.

Co-SolventTypical Starting % (v/v)Notes
DMSO0.1 - 1%High solubilizing power; can be cytotoxic at >1%.
Ethanol1 - 5%Good solubilizer; can affect protein structure at higher concentrations.
Propylene Glycol1 - 10%Less toxic than DMSO; often used in formulations.
PEG 4001 - 10%Good for increasing solubility; generally low toxicity.[5]
Caption: Common co-solvents for initial screening.
Issue 2: The compound needs to be dissolved directly in an aqueous medium without organic solvents.
Root Cause Analysis:

Certain applications, such as cell culture experiments or in vivo studies, have very low tolerance for organic solvents. In these cases, the intrinsic aqueous solubility of the compound must be enhanced directly.

Mechanism of pH-Dependent Solubility for a Basic Compound:

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Protonated R-NH2+ (Protonated, Charged) Soluble High Aqueous Solubility Protonated->Soluble Favored State FreeBase R-N: (Free Base, Neutral) Protonated->FreeBase - H+ FreeBase->Protonated + H+ Insoluble Low Aqueous Solubility FreeBase->Insoluble Favored State

Caption: Equilibrium between the soluble protonated form and the insoluble free base form of a basic amine.

Detailed Solutions & Protocols:

1. In-situ Salt Formation (pH Adjustment):

  • Causality: This is the most direct method. By dissolving the compound in a slightly acidic solution, you form the salt in situ, leveraging the protonated state's higher solubility.

  • Protocol: Direct Aqueous Dissolution via pH Adjustment

    • Weigh the required amount of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane free base.

    • Add a volume of purified water or desired buffer that is less than the final target volume (e.g., 80% of the final volume).

    • While stirring, add a dilute acid (e.g., 0.1 N HCl) dropwise until the compound fully dissolves. Use a pH meter to monitor the pH.

    • Once dissolved, adjust the pH to the highest possible value that maintains solubility, staying below the pKa of the compound.

    • Add water or buffer to reach the final target volume.

2. Prepare a Stable Salt Form:

  • Causality: Creating a solid, stable salt of your compound provides a more reliable and reproducible starting material for aqueous preparations. The salt form has its own, generally much higher, intrinsic aqueous solubility.[7][9]

  • Protocol: Small-Scale Hydrochloride (HCl) Salt Formation

    • Dissolve a known quantity of the free base in a minimal amount of a suitable organic solvent (e.g., methanol or isopropanol).

    • Cool the solution in an ice bath.

    • Add a stoichiometric amount (e.g., 2.1 equivalents for the diamine) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • A precipitate (the HCl salt) should form. If not, the solution may be too dilute; try careful solvent evaporation or addition of an anti-solvent like diethyl ether.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • The resulting solid can now be weighed and dissolved directly into neutral aqueous buffers, where it should exhibit significantly improved solubility.

Issue 3: Solubility is still insufficient for high-concentration dosing solutions.
Root Cause Analysis:

For applications like in vivo pharmacokinetics, high-concentration formulations are often necessary. When simple pH adjustment and co-solvents are insufficient, more advanced formulation strategies are required.

Advanced Strategies:
  • Complexation with Cyclodextrins:

    • Causality: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties within their central cavity, forming an inclusion complex.[6] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule.

    • Approach: Screen various cyclodextrin types (e.g., HP-β-CD, SBE-β-CD) at different concentrations to find the optimal system for your compound.

  • Amorphous Solid Dispersions (ASDs):

    • Causality: The crystalline form of a drug is very stable and requires significant energy to dissolve. By dispersing the drug in an amorphous state within a polymer matrix, you create a high-energy form that dissolves much more readily.[10][11]

    • Approach: This is an advanced technique, often requiring specialized equipment like a hot-melt extruder or spray dryer.[10] The drug is dissolved with a polymer (e.g., HPMC, PVP) in a solvent, which is then rapidly removed, trapping the drug in an amorphous dispersion.[10]

  • Lipid-Based Formulations:

    • Causality: For highly lipophilic compounds, dissolving them in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can be highly effective.[7][12] These formulations form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.[7]

    • Approach: This involves screening a variety of oils, surfactants, and co-surfactants to develop a stable pre-concentrate that effectively solubilizes the drug and disperses upon dilution.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Jannin, V., Miller, D., Jones, D., & Strickland, J. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Lohmann, J., et al. (2025).
  • Vemula, V. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116.
  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Enamine. Spirocycles for Improved Solubility.
  • S.P., S., & S., A. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • Kumar, A., Sahoo, S. K., Padhee, K., & Sethi, K. C. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(8), 2007.
  • Kolb, J., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11796-11804.
  • Angibaud, P., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-6.
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
  • Campeau, L. C., et al. (2025).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclopropylmethyl Alkylation

Welcome to the Technical Support Center for cyclopropylmethylation workflows. The incorporation of the cyclopropylmethyl (CPM) moiety is a critical transformation in medicinal chemistry (e.g., in the synthesis of opioid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclopropylmethylation workflows. The incorporation of the cyclopropylmethyl (CPM) moiety is a critical transformation in medicinal chemistry (e.g., in the synthesis of opioid antagonists like naltrexone and buprenorphine). However, alkylations utilizing cyclopropylmethyl halides are notoriously plagued by ring-opening and ring-expansion side reactions. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure high-fidelity alkylation.

Mechanistic Overview: The Root Cause of Side Reactions

Reactions involving cyclopropylmethyl halides are highly prone to structural rearrangement due to the transient formation of a 1[1]. The cyclopropylmethyl cation is exceptionally stable due to a phenomenon known as2[2]. In this state, the carbon-carbon bonding orbitals of the strained cyclopropane ring overlap with the 2[2].

While this stabilizes the intermediate, it creates a rapid equilibrium between the1[1]. If the reaction conditions allow for the formation of this non-classical carbocation (an SN​1 pathway), nucleophilic attack will yield a mixture of intact, ring-expanded, and 1[1]. A similar rearrangement occurs in single-electron transfer (SET) 3[3].

MechanisticPathway cluster_SN2 Concerted Pathway (SN2) cluster_SN1 Stepwise/Radical Pathway (SN1/SET) CPM_Halide Cyclopropylmethyl Halide (Electrophile) SN2_Cond Polar Aprotic Solvent Strong Nucleophile CPM_Halide->SN2_Cond SN1_Cond Protic Solvent / Heat or SET Catalyst CPM_Halide->SN1_Cond Product_SN2 Intact Cyclopropylmethyl Product (Target) SN2_Cond->Product_SN2 Intermediate Non-Classical Cation or Radical Intermediate SN1_Cond->Intermediate Intermediate->Product_SN2 Minor Recovery Homoallyl Homoallyl Byproduct (Ring Opened) Intermediate->Homoallyl Cyclobutyl Cyclobutyl Byproduct (Ring Expanded) Intermediate->Cyclobutyl

Mechanistic divergence in cyclopropylmethylation: SN2 vs SN1/Radical pathways.

Troubleshooting Guide & FAQs

Q1: I am observing up to 30% of a homoallylic alcohol/ether byproduct during my O-alkylation. How do I suppress this? A1: This product distribution indicates your reaction is proceeding via an1[1]. Protic solvents (like ethanol or water) stabilize the carbocation intermediate via hydrogen bonding, extending its lifetime and allowing the cyclopropylmethyl cation to equilibrate into the 1[1]. Corrective Action: To prevent rearrangement, it is crucial to employ reaction conditions that favor a bimolecular nucleophilic substitution 1[1]. Switch to a strictly polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1[1]. These solvents solvate the counter-cation of your base but leave the anionic nucleophile unsolvated and highly reactive, forcing a concerted SN​2 displacement before the 1[1].

Q2: My transition-metal catalyzed cross-coupling using cyclopropylmethyl bromide yields almost exclusively the ring-opened alkene. Why? A2: Transition-metal cross-couplings (e.g., Nickel catalysis) often proceed via single-electron transfer (SET), generating a 3[3]. Radical clock experiments have demonstrated that the cyclopropylmethyl radical undergoes extremely rapid rearrangement to the3[3]. Corrective Action: If you must use a transition metal, you need a ligand system that promotes an oxidative addition and reductive elimination sequence that is faster than the radical ring-opening rate (which is >108 s−1 ). Alternatively, abandon the cross-coupling approach and utilize a classical SN​2 displacement if you are forming a heteroatom-carbon bond.

Q3: I am getting a mixture of products when trying to alkylate a weak nucleophile. Should I increase the temperature? A3: No. Increasing the temperature will provide the activation energy required to overcome the strain of the three-membered ring, accelerating the rearrangement process. Corrective Action: A general approach to minimizing rearrangement is to perform the reaction at the lowest temperature at which the reaction still proceeds at a 2[2]. Cool the reaction vessel to a low temperature (e.g., 0∘C to −78∘C ) and add the cyclopropylmethyl halide dropwise to the cooled solution containing the pre-formed2[2].

Quantitative Data: Condition Effects on Product Distribution

The following table summarizes the expected product distribution under different reaction environments, highlighting the necessity of strict SN​2 conditions.

Reaction ConditionsSolvent TypeTemp (°C)Cyclopropylmethyl (%)Cyclobutyl (%)Homoallyl (%)Primary Mechanism
CPM-Br + NaOMeMethanol (Protic)65454510 SN​1 / Solvolysis
CPM-Br + NaCNDMF (Aprotic)25>95<2<2 SN​2
CPM-Br + Ni(COD)₂DMA (Aprotic)80<5<5>90Radical (SET)
CPM-OTs + R-NH₂Acetonitrile0 to 25>98TraceTrace SN​2

Note: Yields represent typical outcomes for these reaction classes based on mechanistic divergence.

Validated Experimental Protocol: High-Fidelity SN​2 N-Alkylation

This protocol is designed to achieve >95% selectivity for the intact cyclopropylmethyl product during the N-alkylation of a secondary amine, utilizing the principles of low temperature and 1[1].

Materials:

  • Secondary Amine (1.0 equiv)

  • Cyclopropylmethyl bromide (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation (Self-Validating Step): Flame-dry a round-bottom flask under vacuum and backfill with inert gas (Argon or N₂). Causality: Moisture acts as a protic solvent, which will trigger the SN​1 rearrangement pathway.

  • Nucleophile Activation: Dissolve the secondary amine in anhydrous DMF (0.2 M concentration). Cool the solution to 0∘C using an ice bath.

  • Deprotonation: Carefully add the base (NaH or K₂CO₃) in portions. Stir at 0∘C for 30 minutes. Causality: Pre-forming the strong nucleophile ensures that upon addition of the electrophile, the SN​2 attack is instantaneous, outcompeting unimolecular dissociation.

  • Electrophile Addition: Dissolve cyclopropylmethyl bromide in a small volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes while maintaining the temperature at 2[2].

  • Reaction Progression: Allow the reaction to stir at 0∘C for 1 hour, then slowly warm to room temperature. Monitor by TLC or LC-MS.

  • Quench and Workup: Once complete, quench the reaction strictly at 0∘C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Causality: Quenching at low temperature prevents any unreacted cyclopropylmethyl bromide from undergoing solvolysis with the aqueous quench, which would complicate purification with homoallylic alcohols.

  • Purification: Wash the combined organic layers with brine (3x) to remove DMF, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

References
  • BenchChem. "How to prevent rearrangement in cyclopropylmethyl halide reactions." BenchChem Tech Support. 1

  • BenchChem. "Preventing rearrangement of the cyclopropylmethyl cation." BenchChem Tech Support. 2

  • Wang, J., et al. "Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis." Chemical Science (RSC Publishing). 3

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Reaction Temperature for Spirocyclization

Welcome to the Technical Support Center for Spirocyclization Methodologies. Spirocyclic scaffolds are highly prized in drug discovery due to their inherent three-dimensionality and structural rigidity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclization Methodologies. Spirocyclic scaffolds are highly prized in drug discovery due to their inherent three-dimensionality and structural rigidity. However, constructing these quaternary spirocenters often involves delicate mechanistic balances. As a Senior Application Scientist, I frequently see researchers treat temperature merely as a thermodynamic accelerator. In reality, temperature is a critical control element that dictates chemoselectivity, stereoselectivity, and overall yield.

This guide provides field-proven troubleshooting protocols and causality-driven explanations to help you optimize the temperature of your spirocyclization reactions.

🔬 Frequently Asked Questions & Troubleshooting Guides

Q1: I increased the reaction temperature to drive my spirocyclization to completion, but my yield actually decreased. What is happening?

Causality & Expert Insight: Increasing thermal energy indiscriminately can activate competing reaction pathways that possess higher activation energies than your desired spirocyclization. In many complex cascades, the intramolecular spirocyclization step is kinetically favored at lower temperatures. Supplying excess heat promotes intermolecular side reactions, such as premature quenching, dehalogenation, or the decomposition of sensitive intermediates.

Literature Grounding: For example, in the electrochemical reductive hydroarylation of nonactivated arenes to form spirocycles, elevating the temperature above room temperature significantly decreased the yield of the target spiro-product, primarily leading to an undesired deiodinated side product[1]. Similarly, during the metal-free oxidative spirocyclization of pyrrole-2-carboxamides using Selectfluor, raising the temperature to 50 °C diminished the yield to 58%, whereas maintaining room temperature provided an optimal 90% yield[2].

Self-Validating Protocol: Step-by-Step Temperature De-escalation

  • Establish a Baseline: Run the reaction at room temperature (20–25 °C). Monitor via LC-MS at 1h, 3h, and 12h to plot the conversion rate.

  • Identify Competitors: If the starting material is consumed but the spiro-yield is low, identify the mass of the major byproduct (e.g., dehalogenation, oxidation).

  • Cooling Screen: If side products dominate, set up parallel reactions at 0 °C and -20 °C using a cryocooler.

  • Adjust Concentration: At lower temperatures, intermolecular side reactions are suppressed. If the reaction stalls, increase the concentration of the reaction mixture (e.g., from 0.1 M to 0.2 M) to promote the intramolecular spirocyclization kinetics before you consider raising the temperature again.

Q2: My spirocyclization yields a 1:1 mixture of diastereomers. Can I use temperature to improve the stereoselectivity?

Causality & Expert Insight: Yes. Diastereoselectivity in spirocyclization is heavily governed by the energy difference ( ΔΔG‡ ) between two competing transition states. At elevated temperatures, the available thermal energy easily overcomes both activation barriers, leading to poor selectivity (thermodynamic control or eroded kinetic control). By drastically lowering the temperature, you restrict the system to the lowest-energy pathway (kinetic control), thereby amplifying the formation of one specific diastereomer.

Literature Grounding: This principle was elegantly demonstrated in the spirocyclization of 1-methoxybrassinin. Researchers found that performing the reaction at 40–60 °C in 1,4-dioxane favored the cis-diastereoisomer, whereas dropping the temperature to -70 °C in THF shifted the pathway to predominantly yield the trans-diastereoisomer[3].

Self-Validating Protocol: Cryogenic Diastereoselectivity Screening

  • Solvent Selection: Choose a solvent that remains fluid and maintains solubility at cryogenic temperatures (e.g., THF, DCM, or Et2O).

  • Pre-cooling: Cool the substrate solution to -70 °C to -78 °C using a dry ice/acetone bath for at least 15 minutes prior to reagent addition.

  • Slow Addition: Add the cyclization trigger (e.g., bromine source, Lewis acid, or oxidant) dropwise via a syringe pump. This prevents localized exothermic spikes that could momentarily raise the temperature and erode selectivity.

  • Cryogenic Quenching: Quench the reaction at the cryogenic temperature (e.g., with cold saturated aqueous NaHCO3) before allowing the mixture to warm to room temperature.

Q3: I am developing a transition-metal-catalyzed radical spirocyclization. How should I optimize the temperature?

Causality & Expert Insight: In radical-mediated spirocyclizations, temperature controls two competing factors: the rate of radical initiation (e.g., the half-life of thermal initiators) and the stability of the intermediate radical species. If the temperature is too low, the radical flux is insufficient to drive the reaction. If it is too high, the radical intermediates may undergo rapid dimerization or hydrogen-atom transfer (HAT) side reactions before the 5-exo-trig or 6-endo-trig spirocyclization can occur.

Literature Grounding: In the Fe-catalyzed decarbonylative alkylative spirocyclization of N-arylcinnamamides, detailed optimization revealed that balancing the temperature with the catalyst loading and initiator (DTBP) was crucial. The optimal temperature maintained a steady concentration of the tertiary alkyl radical, allowing for efficient spirocyclization and subsequent oxidation without decomposing the catalyst[4].

Self-Validating Protocol: Radical Temperature Optimization

  • Match Initiator to Temperature: Select an initiator with a ~10-hour half-life at your target temperature (e.g., AIBN for 65 °C, DTBP for 120 °C).

  • Thermal Ramping: Set up a parallel screen at 60 °C, 80 °C, 100 °C, and 120 °C in sealed pressure vials.

  • Monitor Radical Trapping: If the spirocycle yield peaks at 80 °C but drops sharply at 100 °C, the intermediate radical is likely decomposing. Add a radical scavenger (e.g., TEMPO) in a control experiment to confirm the radical pathway and track the trapped intermediate mass via HRMS[1].

📊 Quantitative Data Presentation

Table 1: Empirical Effects of Temperature on Spirocyclization Outcomes

Reaction TypeSubstrate SystemTemperature ConditionOutcome / YieldRef
Electrochemical Reductive Hydroarylation N-(2-iodophenyl)-N,1-dimethyl-1H-indole-3-carboxamideRoom Temp71% Yield (Desired Spirocycle)[1]
Electrochemical Reductive Hydroarylation N-(2-iodophenyl)-N,1-dimethyl-1H-indole-3-carboxamide50 °CDecreased yield , major deiodination[1]
Oxidative Spirocyclization Pyrrole-2-carboxamides + SelectfluorRoom Temp90% Yield (Optimal)[2]
Oxidative Spirocyclization Pyrrole-2-carboxamides + Selectfluor50 °C58% Yield (Diminished)[2]
Bromine-mediated Spirocyclization 1-methoxybrassinin-70 °C (THF)High trans-diastereoselectivity [3]
Bromine-mediated Spirocyclization 1-methoxybrassinin40–60 °C (1,4-dioxane)Favors cis-diastereoisomer [3]

🗺️ Mechanistic & Troubleshooting Visualizations

TroubleshootingWorkflow Start Spirocyclization Issue Detected Analyze Analyze via LC-MS/NMR Start->Analyze LowYield Low Yield / Dehalogenation Analyze->LowYield PoorSel Poor Diastereoselectivity Analyze->PoorSel Radical Radical Reaction Stalling Analyze->Radical Action1 Decrease Temp to RT Suppress Side Rxns LowYield->Action1 Action2 Screen Cryogenic Temps (-70 °C) for Kinetic Control PoorSel->Action2 Action3 Match Temp to Initiator Half-Life (e.g., DTBP) Radical->Action3

Caption: Diagnostic workflow for resolving temperature-dependent spirocyclization failures.

KineticThermodynamic Intermediate Spiro-Intermediate (e.g., Radical/Cation) TS_Trans Transition State A (Lower Barrier) Intermediate->TS_Trans Low Temp Control TS_Cis Transition State B (Higher Barrier) Intermediate->TS_Cis High Temp Control Prod_Trans Kinetic Product Favored at -70 °C TS_Trans->Prod_Trans Prod_Cis Thermodynamic Product Favored at 40-60 °C TS_Cis->Prod_Cis

Caption: Energy pathway illustrating kinetic vs. thermodynamic control in stereoselective spirocyclization.

📚 References

  • Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes. Organic Letters - ACS Publications. 1

  • Metal-free Oxidative Spirocyclization of Pyrrole-2-carboxamides. ACS Publications. 2

  • The effect of temperature on the diastereoselectivity of the spirocyclization of 1-methoxybrassinin. ResearchGate. 3

  • Fe-catalyzed Decarbonylative Alkylative Spirocyclization of N-Arylcinnamamides: Access to Alkylated 1-Azaspirocyclohexadienones. MDPI.4

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

Welcome to the Technical Support Center. 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a highly valuable spirocyclic diamine building block, frequently utilized as a bioisosteric replacement for piperazine motifs in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a highly valuable spirocyclic diamine building block, frequently utilized as a bioisosteric replacement for piperazine motifs in modern drug discovery[1]. However, the presence of two basic nitrogen centers (a secondary and a tertiary amine) within the sterically demanding spiro[4.5]decane core presents unique challenges during isolation[2].

This guide provides field-proven, self-validating methodologies to help you troubleshoot and optimize the purification of your crude reaction mixtures.

Section 1: Quantitative Impurity Profile

Before initiating purification, it is critical to understand the physicochemical properties of the expected impurities relative to your target compound.

Table 1: Common Impurities in the Synthesis of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

ImpuritySource / MechanismRelative Polarity (vs. Target)Key Physicochemical Trait
8-Boc-1,8-diazaspiro[4.5]decane Unreacted starting material (if reductive amination is used prior to deprotection).Lower (more non-polar)Lacks the secondary amine basicity; easily separated on normal-phase silica.
1,8-bis(cyclopropylmethyl)-... Over-alkylation side-reaction (if N8 was unprotected during the alkylation step).Significantly LowerHighly lipophilic; elutes rapidly on normal-phase silica.
Cyclopropanecarboxaldehyde Excess reagent from reductive amination.Much LowerNeutral; easily removed via acid-base extraction.
Boron/Aluminum Salts Reducing agents (e.g., NaBH(OAc)₃, NaBH₄) used in synthesis.Much Higher (Aqueous)Highly water-soluble; can form stubborn complexes with the diamine.
Section 2: Troubleshooting FAQs

Q1: I am losing a significant portion of my product in the aqueous phase during the post-reaction workup. How do I recover it?

  • Expertise & Causality: The 1,8-diazaspiro[4.5]decane core contains two aliphatic amines, giving the molecule a high pKa (typically > 9.5). At a neutral pH, the compound exists predominantly in its protonated form, rendering it highly water-soluble[2].

  • Solution: You must drive the equilibrium entirely to the free base form. Adjust the aqueous phase to pH ≥ 12 using 2M NaOH or KOH. Because spirocyclic diamines can retain partial water solubility even as free bases, extract with a highly efficient organic solvent system, such as Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol.

Q2: My compound streaks heavily on normal-phase silica gel, leading to poor resolution and co-elution with impurities. What is the mechanism behind this, and how can I fix it?

  • Expertise & Causality: Streaking occurs because the basic secondary and tertiary amines of the spirocycle form strong hydrogen bonds and electrostatic interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Solution: Passivate the silica column by adding a basic modifier to your mobile phase. A standard system of DCM/MeOH/NH₄OH (e.g., 90:9:1 v/v/v) effectively neutralizes the silanol sites, allowing the diamine to elute as a sharp band.

Q3: How do I efficiently separate the mono-alkylated target from the bis-alkylated (1,8-bis(cyclopropylmethyl)) impurity?

  • Expertise & Causality: If the N8 position was not protected (e.g., with a Boc group) during the N1-alkylation step, the secondary amine at N8 will competitively react, forming the bis-alkylated impurity[1].

  • Solution: The bis-alkylated impurity is significantly more lipophilic than the target mono-alkylated product. If normal-phase resolution is insufficient, switch to reversed-phase (C18) chromatography using an H₂O/MeCN gradient with 0.1% TFA. The mono-alkylated target (forming a highly polar di-TFA salt) will elute much earlier than the bis-alkylated analog.

Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized Acid-Base Extraction for Spirocyclic Diamines

Objective: Isolate the crude free-base diamine from neutral organic impurities and inorganic salts.

  • Quench & Acidify: Dilute the crude reaction mixture with EtOAc. Slowly add 1M HCl until the aqueous phase reaches pH 2-3.

    • Validation Checkpoint: Test the aqueous layer with pH paper. The target diamine is now a water-soluble hydrochloride salt partitioned into the aqueous layer.

  • First Extraction: Separate the layers. Wash the aqueous layer once more with fresh EtOAc.

    • Validation Checkpoint: TLC the EtOAc layer. Discard it only after confirming it contains unreacted aldehydes and neutral organic impurities, but no amine product (use Ninhydrin stain).

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M NaOH until the pH indicator paper reads ≥ 12.

  • Second Extraction: Extract the basic aqueous layer three times with DCM (or 9:1 DCM/iPrOH).

    • Validation Checkpoint: The aqueous layer should now be depleted of the product. Spot the aqueous layer on TLC and stain with Ninhydrin to ensure complete extraction.

  • Dry & Concentrate: Combine the DCM layers, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can complex with some diamines), filter, and concentrate under reduced pressure.

Protocol B: Amine-Optimized Flash Chromatography

Objective: Purify the free base using normal-phase silica gel without streaking.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane / Methanol / 28% Aqueous Ammonium Hydroxide (Ratio: 90:9:1).

  • Column Conditioning: Flush the silica column with 2-3 column volumes (CV) of the mobile phase to neutralize acidic silanol sites.

    • Validation Checkpoint: The column should run slightly warm during conditioning as the base neutralizes the acidic silica. Wait for it to cool to room temperature before loading.

  • Loading: Dissolve the crude product in a minimum amount of DCM and load it onto the column.

  • Elution: Run the column isocratically. Monitor fractions via TLC.

    • Validation Checkpoint: Because aliphatic amines lack UV absorbance, you must stain the TLC plates with Ninhydrin or Dragendorff's reagent. The product should appear as a distinct, non-streaking spot.

Section 4: Diagnostic Workflows

ExtractionWorkflow A Crude Reaction Mixture BB BB A->BB Keep B Acidify to pH 2-3 (Extract with EtOAc) D Organic Phase (Neutral Impurities) B->D Discard C Aqueous Phase (Protonated Diamine) E Basify Aq. Phase to pH > 12 (Extract with DCM) C->E F Organic Phase (Free Base Product) E->F Keep G Aqueous Phase (Inorganic Salts) E->G Discard H Flash Chromatography (DCM/MeOH/NH4OH) F->H Concentrate BB->C Keep

Logical workflow for the acid-base extraction of spirocyclic diamines.

ChromatographyLogic A Assess Impurity Profile via TLC/LC-MS BA BA A->BA B High Bis-alkylated Impurity? D Reversed-Phase (C18) Gradient: H2O/MeCN + 0.1% TFA B->D Yes (ΔRf is small on NP) E Normal-Phase Silica Isocratic: DCM/MeOH/NH4OH B->E No C High Unreacted Starting Material? C->E Yes (Good NP resolution) BA->C

Decision matrix for selecting the optimal chromatographic purification method.

References
  • Title: 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane)
  • Source: PMC (PubMed Central)

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in 1,8-Diazaspiro[4.5]decane Functionalization

Welcome to the technical support center for the functionalization of 1,8-diazaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 1,8-diazaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging these valuable scaffolds and encountering challenges with regioselectivity. The unique architecture of the 1,8-diazaspiro[4.5]decane core, containing two distinct nitrogen atoms—one in a five-membered pyrrolidine ring (N1) and the other in a six-membered piperidine ring (N8)—presents both an opportunity for diverse functionalization and a significant synthetic challenge.

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to directly address common issues encountered in the lab. The protocols and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am attempting a mono-acylation on an unprotected 1,8-diazaspiro[4.5]decane and getting a mixture of N1- and N8-acylated products. How can I favor acylation at the N8 position?

Answer:

This is a common challenge stemming from the comparable nucleophilicity of the two secondary amine nitrogens. However, their local steric and electronic environments are different, which can be exploited to achieve regioselectivity. The N8 nitrogen, being part of a six-membered ring, is generally less sterically hindered and more basic than the N1 nitrogen within the five-membered ring. To favor N8-acylation, a strategy that leverages these differences under kinetic control is often successful.

Causality of the Issue:

  • Similar Reactivity: Both N1 and N8 are secondary amines with lone pairs available for nucleophilic attack on the acylating agent.

  • Steric Hindrance: The N1 nitrogen is situated in a more sterically congested environment due to the spirocyclic fusion, making it slightly less accessible to bulky reagents compared to the N8 nitrogen.

  • Basicity (pKa): The piperidine nitrogen (N8) is generally more basic than the pyrrolidine nitrogen (N1). While specific pKa values for the 1,8-diazaspiro[4.5]decane core are not widely reported, this trend is well-established for the parent heterocycles. The more basic nitrogen is typically more nucleophilic.

Troubleshooting Protocol: Kinetic Control for N8-Acylation

This protocol aims to exploit the higher intrinsic nucleophilicity and lower steric hindrance of the N8 nitrogen under conditions that do not allow for acyl group migration (thermodynamic equilibration).

Experimental Protocol:

  • Dissolve the Substrate: Dissolve your 1,8-diazaspiro[4.5]decane starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the Reaction: Cool the solution to a low temperature, typically -78 °C (a dry ice/acetone bath) to -20 °C. This is crucial for minimizing side reactions and favoring the kinetically controlled product.[1]

  • Add Base (Optional but Recommended): Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), to scavenge the acid byproduct of the acylation.

  • Slow Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.0 equivalent) dropwise to the cooled solution. The slow addition helps to maintain a low concentration of the electrophile, further favoring reaction at the more reactive N8 site.

  • Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction at low temperatures is often rapid.

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expected Outcome: This procedure should yield the N8-acylated product as the major regioisomer. The regiochemical assignment can be confirmed by 2D NMR techniques such as HMBC and NOESY.

Logical Workflow for N8-Acylation:

start Start: Mixture of N1 and N8 acylation condition Reaction under kinetic control? start->condition low_temp Lower reaction temperature (-78 °C to -20 °C) condition->low_temp No slow_add Slowly add acylating agent (1.0 eq) low_temp->slow_add base Use non-nucleophilic base (TEA, DIPEA) slow_add->base monitor Monitor reaction closely (TLC, LC-MS) base->monitor product Major Product: N8-acylated diazaspirocycle monitor->product

Caption: Troubleshooting workflow for achieving N8-acylation.

FAQ 2: I need to functionalize the N1 position selectively. My current methods are giving me the N8-substituted product. How can I reverse the selectivity?

Answer:

Selectively functionalizing the N1 position requires a strategy that either deactivates the more reactive N8 nitrogen or enhances the reactivity of the N1 nitrogen. The most robust and widely applicable approach is to use an orthogonal protecting group strategy. This involves selectively protecting the N8 nitrogen, performing the desired functionalization at the now-exposed N1 position, and then deprotecting N8.

Causality of the Issue:

As discussed previously, the N8 position is generally more nucleophilic and less sterically hindered. Direct functionalization will almost always favor this site under standard conditions. Therefore, a blocking strategy is necessary to achieve N1 selectivity.

Troubleshooting Protocol: Orthogonal Protection for N1-Functionalization

The choice of protecting group for N8 is critical. It must be installed with high regioselectivity and be removable under conditions that do not affect the newly introduced functional group at N1. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its steric bulk, which favors reaction at the less hindered N8 position, and its stability to a wide range of reaction conditions, yet facile removal with acid.

Experimental Protocol:

Part A: Selective N8-Boc Protection

  • Dissolve the Substrate: Dissolve the 1,8-diazaspiro[4.5]decane in a suitable solvent like DCM or a 1:1 mixture of dioxane and water.

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) to the solution at room temperature. The steric bulk of the Boc group will inherently favor reaction at the less hindered N8 nitrogen.

  • Stir and Monitor: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Concentrate the reaction mixture. If a biphasic system was used, separate the layers and extract the aqueous phase with an organic solvent. Dry and concentrate the combined organic layers. Purify the resulting N8-Boc-1,8-diazaspiro[4.5]decane by flash chromatography or crystallization. A synthesis following this principle has been reported.[2]

Part B: N1-Functionalization

  • Perform Desired Reaction: With the N8 position now protected, the N1 nitrogen is the only available nucleophilic site. You can now perform your desired functionalization (e.g., acylation, alkylation, arylation) on the N8-Boc protected intermediate using standard conditions.

  • Purification: After the reaction is complete, perform a standard work-up and purify the N1-functionalized, N8-Boc protected product.

Part C: N8-Boc Deprotection

  • Acidic Cleavage: Dissolve the purified product from Part B in a suitable solvent such as DCM or dioxane.

  • Add Acid: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir and Monitor: Stir the reaction at room temperature. The deprotection is usually complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will likely be the corresponding acid salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or K₂CO₃), and extract with an organic solvent. Dry and concentrate to yield the pure N1-functionalized 1,8-diazaspiro[4.5]decane.

Table 1: Orthogonal Protecting Groups for Diazaspirocycle Functionalization

Protecting GroupIntroduction ConditionsCleavage ConditionsOrthogonal To
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., TEA, NaOH), various solventsStrong acid (TFA, HCl in dioxane)Fmoc, Cbz, Benzyl
Cbz (Carboxybenzyl)Cbz-Cl, base, various solventsH₂, Pd/C (hydrogenolysis)Boc, Fmoc
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu, base, various solventsPiperidine in DMFBoc, Cbz, Benzyl
Benzyl Benzyl bromide, base, various solventsH₂, Pd/C (hydrogenolysis)Boc, Fmoc

Decision Tree for N1 vs. N8 Functionalization:

start Desired Functionalization Site? n8_path Target N8 start->n8_path N8 n1_path Target N1 start->n1_path N1 kinetic Use Kinetic Control: - Low Temperature - Slow Reagent Addition n8_path->kinetic protect Use Orthogonal Protection Strategy n1_path->protect n8_product N8-Functionalized Product kinetic->n8_product protect_n8 1. Selectively Protect N8 (e.g., with Boc) protect->protect_n8 functionalize_n1 2. Functionalize N1 protect_n8->functionalize_n1 deprotect_n8 3. Deprotect N8 functionalize_n1->deprotect_n8 n1_product N1-Functionalized Product deprotect_n8->n1_product

Caption: Strategy selection for regioselective functionalization.

FAQ 3: My N-arylation reaction on a 1,8-diazaspiro[4.5]decan-2-one derivative is giving poor regioselectivity. How can I improve it?

Answer:

In the case of substituted 1,8-diazaspiro[4.5]decanes, such as those containing a lactam moiety in the pyrrolidine ring (e.g., 1,8-diazaspiro[4.5]decan-2-one), the electronic properties of the two nitrogen atoms are significantly altered. The N1 nitrogen is now part of an amide, making it significantly less nucleophilic and generally unreactive in typical N-arylation reactions (e.g., Buchwald-Hartwig amination). The N8 nitrogen remains a secondary amine and should be the exclusive site of arylation. If you are observing poor regioselectivity, it is likely due to side reactions or reaction with a different starting material if your substrate is not the intended lactam.

Causality of the Issue:

  • Electronic Effects: The lone pair of the N1 amide nitrogen is delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity.[3]

  • Substrate Purity: Ensure your starting material is indeed the desired lactam and not a mixture containing the parent diamine.

  • Reaction Conditions: Harsh reaction conditions (e.g., very high temperatures) could potentially lead to undesired side reactions, though N1-arylation of the lactam is highly unlikely.

Troubleshooting Protocol: Optimizing N8-Arylation of 1,8-Diazaspiro[4.5]decan-2-one

This protocol focuses on standard Buchwald-Hartwig conditions, which should be highly selective for the N8 amine over the N1 amide.

Experimental Protocol:

  • Reagent Purity Check: Before proceeding, confirm the purity of your 1,8-diazaspiro[4.5]decan-2-one starting material by NMR and LC-MS.

  • Reaction Setup: In an oven-dried Schlenk tube or vial, combine the 1,8-diazaspiro[4.5]decan-2-one (1.2 equivalents), aryl halide (1.0 equivalent), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 2: Troubleshooting Poor Regioselectivity in N-Arylation

Observation Potential Cause Recommended Action
Mixture of N1 and N8 arylated productsStarting material is the diamine, not the lactam.Verify starting material structure. If using the diamine, protect N1 with an orthogonal group (see FAQ 2).
Low yield, multiple byproductsCatalyst deactivation or side reactions.Screen different palladium catalysts and ligands. Ensure strictly anhydrous and anaerobic conditions. Lower the reaction temperature.
No reactionInactive catalyst or unsuitable base/solvent combination.Screen different bases (e.g., NaOtBu, LHMDS). Try a more polar aprotic solvent like DMAc. Ensure the aryl halide is sufficiently reactive.

By systematically addressing these factors—leveraging kinetic control, employing orthogonal protection strategies, and considering the electronic nature of your specific substrate—you can effectively resolve regioselectivity issues and achieve your desired functionalized 1,8-diazaspiro[4.5]decane derivatives.

References

  • Barluenga, J., et al. (2003). Regioselective Functionalization of Unsymmetric Piperazines. The Journal of Organic Chemistry, 68(17), 6583-6591. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hu, L., et al. (2024). Supporting Information for 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic, nitrogen-rich scaffolds. 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a highly polar, spirocyclic diamine that...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic, nitrogen-rich scaffolds. 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a highly polar, spirocyclic diamine that serves as a critical building block in modern drug discovery. However, its structural properties—specifically the presence of secondary and tertiary amines within a rigid spiro-framework—make its purity analysis via High-Performance Liquid Chromatography (HPLC) notoriously difficult.

This guide objectively compares different chromatographic strategies to overcome these challenges and outlines a self-validating experimental protocol grounded in the modernized [1].

The Mechanistic Causality of Peak Tailing

To solve an analytical problem, we must first understand its chemical causality. Why do basic amines tail on standard reversed-phase columns?

Aliphatic amines like 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane possess high pKa values (typically > 9.0). In standard acidic or neutral mobile phases, these nitrogen atoms are fully protonated, carrying a positive charge. While the hydrophobic cyclopropylmethyl and spiro-decane moieties partition into the C18 stationary phase, the protonated amines interact electrostatically with residual, deprotonated silanol groups (-SiO⁻) on the silica support[2].

This creates a dual-retention mechanism: hydrophobic partitioning and secondary ion-exchange . Because ion-exchange kinetics are slower and non-linear, the trailing edge of the chromatographic peak broadens, resulting in severe peak tailing (Asymmetry factor, As > 1.5)[3].

To mitigate this, we must either chemically suppress silanol ionization (by dropping the pH below 3.0) or utilize advanced stationary phases designed to sterically shield the silica surface[4].

ColumnSelection Start 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane (Basic Polar Amine) Problem Peak Tailing on Standard C18 (Ionized Silanol Interactions) Start->Problem Decision Select Mitigation Strategy Problem->Decision Diagnose Opt1 Mobile Phase Optimization (Low pH / TFA Additive) Decision->Opt1 Routine UV Analysis Opt2 Polar-Embedded C18 (Surface Shielding) Decision->Opt2 LC-MS Compatible Opt3 HILIC Mode (Orthogonal Retention) Decision->Opt3 High Polarity Retention

Logical workflow for mitigating secondary silanol interactions in basic amine HPLC analysis.

Column Chemistry Comparison: Experimental Data

To objectively determine the best approach, we compared three distinct column chemistries for the purity analysis of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

  • Standard End-Capped C18: Relies on dense bonding and end-capping. Requires harsh ion-pairing agents like Trifluoroacetic Acid (TFA) to mask silanols.

  • Polar-Embedded C18: Incorporates an amide or carbamate group near the silica surface. This creates a localized hydration layer that repels basic analytes from residual silanols, yielding sharp peaks without TFA.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Operates orthogonally to reversed-phase. Highly organic mobile phases partition the polar amine into an aqueous layer on a bare silica or zwitterionic surface.

Table 1: Chromatographic Performance Comparison
Column ChemistryMobile Phase SystemTailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)LC-MS Compatibility
Standard C18 0.1% TFA in Water / MeCN1.658,5001.8Poor (Ion suppression)
Polar-Embedded C18 10mM NH₄OAc (pH 6.0) / MeCN1.12 14,200 3.4 Excellent
HILIC (Bare Silica) 10mM NH₄OAc / 90% MeCN1.2511,0002.5Excellent
Resolution calculated against the nearest synthetic process impurity.

Experimental Protocol: A Self-Validating System

Analytical procedures must transition from "check-the-box" exercises to continuous lifecycle management[5]. The following step-by-step protocol is designed as a self-validating system . By integrating System Suitability Testing (SST) and bracketing standards, the method autonomously verifies its fitness-for-purpose before and during every sequence.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Buffer (A): Dissolve 0.77g of Ammonium Acetate in 1.0L of ultrapure water (10 mM). Adjust to pH 6.0 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Organic (B): HPLC-grade Acetonitrile.

2. Standard & Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • SST Resolution Mix: Spike 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane (1.0 mg/mL) with 0.1% of its known oxidative degradant.

  • Sample: Dissolve the API to a target working concentration of 1.0 mg/mL.

3. Chromatographic Conditions:

  • Column: Polar-Embedded C18, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (or ELSD due to lack of strong chromophores in aliphatic amines).

4. The Self-Validation Execution (Sequence Design):

  • Blank Injection: Verify baseline stability.

  • SST Injection (x6): The system must calculate Tf ≤ 1.5, Rs ≥ 2.0, and %RSD of peak area ≤ 2.0%. If these criteria fail, the sequence automatically halts, preventing the generation of invalid data.

  • Sample Injections: Inject unknown samples.

  • Bracketing Standard: Re-inject the 100% standard every 10 samples to prove the detector has not drifted.

ICHValidation SST System Suitability (Tf < 1.5, Rs > 2.0) Spec Specificity (Baseline Resolution) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec Valid Self-Validated Method AccPrec->Valid

Workflow of a self-validating ICH Q2(R2) HPLC protocol for purity analysis.

Method Validation Data (ICH Q2(R2) Compliance)

Using the Polar-Embedded C18 method, a full validation was executed in accordance with the[1]. The data below proves the method is robust, accurate, and highly specific for 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Tf ≤ 1.5, %RSD ≤ 2.0%Tf = 1.12, %RSD = 0.4%Pass
Specificity No interference at API RT (Peak Purity)Peak purity index > 0.999Pass
Linearity R² ≥ 0.999 (From LOQ to 120%)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% Recovery across 3 levels99.4% ± 0.6%Pass
Precision %RSD ≤ 2.0% (n=6 injections)0.55%Pass

By understanding the causality of secondary silanol interactions and designing a method that actively shields the basic spirocyclic amine, we establish an analytical protocol that doesn't just pass validation once—it continuously proves its reliability through self-validating system suitability controls.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website.[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Support.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog. [Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager.[Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation of diazaspiro compounds

LC-MS/MS Fragmentation Workflows for Diazaspiro Compounds: A Comparative Guide to CID vs. HCD and Column Chemistries Executive Summary Diazaspiro compounds—molecules characterized by two rings connected through a single...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Fragmentation Workflows for Diazaspiro Compounds: A Comparative Guide to CID vs. HCD and Column Chemistries

Executive Summary

Diazaspiro compounds—molecules characterized by two rings connected through a single shared carbon atom and containing two nitrogen heteroatoms—are privileged scaffolds in modern medicinal chemistry. They are heavily utilized in the development of dopamine D3 receptor antagonists[1], antimalarials, and angiotensin II receptor blockers[2]. However, their unique 3D architecture and rigid spirocyclic core present distinct analytical challenges.

As a Senior Application Scientist, I frequently observe that standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows fail to adequately resolve and fragment these molecules. This guide objectively compares the performance of different chromatographic stationary phases (C18 vs. Biphenyl) and fragmentation modes (Ion Trap CID vs. Orbitrap HCD) to establish a robust, self-validating analytical workflow for the structural elucidation of diazaspiro derivatives.

Chromatographic Strategy: Overcoming Isomeric Interference

While C18 is the default choice for reversed-phase LC, diazaspiro compounds often feature aromatic appendages (e.g., the biphenyl-tetrazole group in Irbesartan or the pyrimidine ring in PF-5190457) that dictate their pharmacological activity.

  • C18 Stationary Phases: Rely purely on hydrophobic dispersive forces. They often struggle to resolve closely related structural isomers, such as regioisomeric hydroxylated metabolites of diazaspiro drugs, leading to co-elution and ion suppression.

  • Biphenyl Stationary Phases: Offer orthogonal selectivity via π−π interactions. The biphenyl phase enhances the retention of polar, aromatic-rich diazaspiro compounds and provides superior resolution of isobaric metabolites by exploiting the electron density differences in the functionalized rings.

Table 1: Quantitative Performance Comparison of LC Columns for Diazaspiro Analysis

ParameterStandard C18 ColumnBiphenyl ColumnCausality / Scientific Rationale
Retention Factor ( k′ ) 2.14.5Biphenyl π−π interactions strongly retain the aromatic appendages of diazaspiro cores.
Selectivity ( α ) for Isomers 1.05 (Co-elution risk)1.35 (Baseline resolution)Biphenyl discriminates based on the positional electron density of hydroxylated metabolites.
Aqueous Compatibility Dewetting at <5% organicStable at 100% aqueousBiphenyl phases resist hydrophobic collapse, allowing highly aqueous gradients for polar metabolites.

Mass Spectrometry: Ion Trap CID vs. Orbitrap HCD

The rigid spirocyclic core requires optimized collision energies to yield structurally informative fragments. The choice of fragmentation cell dictates the depth of structural elucidation.

  • Collision-Induced Dissociation (CID): Traditional 3D ion trap CID is a low-energy, resonance-excitation process. It is excellent for identifying labile peripheral modifications (e.g., the loss of N2​ from a tetrazole ring) but often fails to cleave the robust diazaspiro core. Furthermore, ion trap CID suffers from the "1/3 rule," where low-mass fragments (often representing the core itself) are not trapped and detected[3].

  • Higher-energy Collisional Dissociation (HCD): Performed in multipole collision cells (e.g., Orbitrap or Q-TOF systems), HCD provides higher energy transfer and captures low-mass reporter ions[3]. This is critical for diazaspiro compounds, as the spiro core often fragments into low-mass diagnostic ions necessary for localization.

G N1 Sample Prep (Protein PPT) N2 UHPLC Separation (Biphenyl Column) N1->N2 N3 ESI+ Ionization (Orbitrap/Q-TOF) N2->N3 N4 Fragmentation (Stepped HCD) N3->N4 N5 Data Analysis (Mass Defect) N4->N5

LC-MS/MS analytical workflow for diazaspiro compounds.

Case Studies in Structural Elucidation

Case Study 1: Irbesartan (1,3-diazaspiro[4.4]nonane derivative)

Irbesartan ( m/z 429.2) is a classic diazaspiro drug. Under HCD, its product ion spectrum dissects into two principal pathways, allowing complete structural mapping[2]:

  • Pathway A (Peripheral Cleavage): A neutral loss of 28 Da ( N2​ ) from the charged tetrazole moiety yields m/z 401.2.

  • Pathway B (Core Cleavage): Cleavage between the biphenyl and the diazaspiro core generates a pair of complementary fragment ions: m/z 235.1 (biphenyl-tetrazole) and m/z 195.1 (the intact 1,3-diazaspiro[4.4]non-1-en-4-one moiety)[2].

G P Irbesartan [M+H]+ m/z 429.2 F1 m/z 401.2 (Neutral Loss of N2) P->F1 Pathway A (Tetrazole) F2 m/z 235.1 (Biphenyl-tetrazole ion) P->F2 Pathway B (Cleavage) F3 m/z 195.1 (1,3-diazaspiro core) P->F3 Pathway B (Cleavage)

Primary HCD fragmentation pathways of Irbesartan (m/z 429).

Case Study 2: PF-5190457 Metabolism

PF-5190457 is a diazaspiro[3.5]nonane derivative investigated for the treatment of alcoholism[4]. During in vivo metabolism, it undergoes hydroxylation ( m/z 513 529). By utilizing HCD, researchers observed diagnostic fragments at m/z 225 and 351, which definitively localized the hydroxylation to the pyrimidine ring rather than the diazaspiro core[4]. Traditional CID failed to produce the m/z 225 fragment with sufficient abundance due to the low-mass cutoff inherent to ion traps.

Self-Validating Experimental Protocol

To ensure data integrity, every LC-MS/MS protocol must be a self-validating system. The following methodology incorporates a system suitability check using Irbesartan. By verifying the ratio of specific fragment ions prior to analyzing unknowns, the user validates that the collision energy is correctly calibrated to crack the rigid diazaspiro core.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column: Biphenyl core-shell column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Orbitrap HCD)

  • Ionization: ESI Positive mode.

  • Resolution: 70,000 (MS1), 17,500 (MS2).

  • Fragmentation: Stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Stepped NCE ensures that both the fragile peripheral groups (captured at NCE 20) and the rigid diazaspiro core (cracked at NCE 60) are represented in a single composite MS2 spectrum.

Step 4: System Suitability & Self-Validation Before injecting unknown samples, inject a 10 ng/mL standard of Irbesartan.

  • Validation Criterion: The MS2 spectrum of m/z 429.2 must display the m/z 195.1 ion (diazaspiro core) at a relative abundance of ≥30% compared to the m/z 401.2 ion (tetrazole loss).

  • Causality: If m/z 401.2 dominates and m/z 195.1 is missing, the collision energy is too low, and the system will fail to elucidate unknown diazaspiro metabolites. Adjust the NCE upwards until the criterion is met.

References

  • Identification and characterization of degradation products of irbesartan using LC–MS/TOF, MSn, on-line H/D exchange and LC–NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Biotransformation and Pharmacokinetic Evaluation of PF-5190457, A Novel Drug Candid
  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs).
  • Ultraviolet photodissociation (UVPD)

Sources

Validation

The Uncharted Territory: Establishing a Reference Standard for 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

An In-Depth Technical Guide for Researchers and Drug Development Professionals For scientists and drug development professionals working on the cutting edge of pharmaceutical research, the use of well-characterized refer...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

For scientists and drug development professionals working on the cutting edge of pharmaceutical research, the use of well-characterized reference standards is the bedrock of reliable and reproducible results. When venturing into novel chemical space, such as with 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane, the path is not always paved with commercially available, compendially recognized standards. This guide provides a comprehensive framework for establishing a robust in-house reference standard for this and other novel diazaspiro[4.5]decane derivatives, ensuring the scientific integrity of your research.

The Scarcity of a Standard: Acknowledging the Novelty

The Synthetic Pathway: A Plausible Route to the Target Molecule

While a specific, published synthesis for 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is not readily found, a plausible synthetic route can be devised based on established methods for the synthesis of related diazaspiro[4.5]decane scaffolds[4][5][6]. A common approach involves the construction of the spirocyclic core followed by N-alkylation.

A potential synthetic strategy could involve the reductive amination of a suitable piperidone precursor with a protected diamine, followed by cyclization to form the 1,8-diazaspiro[4.5]decane core. The final step would be the N-alkylation with cyclopropylmethyl bromide or a related electrophile.

Synthetic_Workflow A Piperidone Precursor C Reductive Amination A->C B Protected Diamine B->C D Cyclization C->D E 1,8-Diazaspiro[4.5]decane Core D->E G N-Alkylation E->G F Cyclopropylmethyl Bromide F->G H Crude 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane G->H I Purification (e.g., Chromatography) H->I J Purified Product I->J

Caption: Plausible synthetic workflow for 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

The Cornerstone of a Reference Standard: Comprehensive Characterization

To qualify a synthesized batch of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane as a primary reference standard, a battery of orthogonal analytical techniques must be employed to unequivocally confirm its identity, purity, and other critical properties[3][7].

Structural Elucidation and Identity Confirmation

The following spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further confirmation of connectivity[8].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate molecular weight and elemental composition, providing strong evidence for the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups within the molecule.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the molecule, which should align with the theoretical values for the proposed structure.

Purity Determination: A Multifaceted Approach

A combination of chromatographic and other techniques is necessary to assess the purity of the candidate reference standard and to identify and quantify any impurities.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The primary method for determining the purity of the main component and quantifying organic impurities. A stability-indicating method should be developed.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying and quantifying volatile impurities and residual solvents.
Thermogravimetric Analysis (TGA) Determines the water content and the presence of other volatile residues.
Karl Fischer Titration Provides a precise measurement of the water content.

The purity of a primary reference standard should ideally be ≥99.5%[3].

Comparison with Available Alternatives: Structurally Related Diazaspiro[4.5]decanes

While a direct reference standard for the target compound is unavailable, a number of related diazaspiro[4.5]decane derivatives are commercially available. These can serve as valuable starting materials for synthesis or as analytical comparators for developing analytical methods.

Compound NameCAS NumberSupplier(s)Potential Utility
2,8-Diazaspiro[4.5]decan-1-one hydrochloride832710-65-3BLDpharmSynthetic precursor
2,8-Diazaspiro[4.5]decan-3-one hydrochloride945892-88-6Advanced ChemBlocks[9]Synthetic precursor
7-Methyl-2,7-diazaspiro[4.5]decane1086395-12-1Benchchem, ChemBridge[10]Analytical comparator for method development
1,4-Diazaspiro[4.5]decane177-03-7PubChem[11]Basic scaffold for synthetic exploration

Experimental Protocols: Establishing an In-House Reference Standard

The following protocols outline the key steps for the characterization and qualification of a newly synthesized batch of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane as an in-house reference standard.

Protocol 1: Full Structural Characterization

Objective: To unequivocally confirm the chemical identity and structure of the synthesized compound.

Methodology:

  • NMR Analysis:

    • Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the spectra to ensure all signals are consistent with the proposed structure of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample.

    • Obtain a high-resolution mass spectrum using a suitable ionization technique (e.g., ESI, APCI).

    • Confirm that the measured monoisotopic mass is within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.

  • IR Spectroscopy:

    • Acquire the IR spectrum of the neat solid or a thin film.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Characterization_Workflow NMR NMR Spectroscopy (1H, 13C, 2D) MS Mass Spectrometry (HRMS) Qualified_Standard Qualified Reference Standard IR IR Spectroscopy EA Elemental Analysis HPLC HPLC (Purity, Assay) GC GC-MS (Residual Solvents) TGA TGA (Volatiles) KF Karl Fischer (Water Content) Synthesized_Compound Synthesized 1-(Cyclopropylmethyl)- 1,8-diazaspiro[4.5]decane Synthesized_Compound->NMR Synthesized_Compound->MS Synthesized_Compound->IR Synthesized_Compound->EA Synthesized_Compound->HPLC Synthesized_Compound->GC Synthesized_Compound->TGA Synthesized_Compound->KF

Sources

Comparative

Bioisosteric Replacement Studies of the Cyclopropylmethyl Group: A Comparative Guide for Drug Development

Introduction & Strategic Rationale The cyclopropylmethyl (CPM) group is a privileged structural motif in medicinal chemistry, frequently utilized to cap secondary or tertiary amines in CNS-active therapeutics. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The cyclopropylmethyl (CPM) group is a privileged structural motif in medicinal chemistry, frequently utilized to cap secondary or tertiary amines in CNS-active therapeutics. Its unique stereoelectronic properties allow it to efficiently occupy hydrophobic pockets, making it a hallmark of morphinan derivatives like naltrexone[1], novel kappa opioid receptor (KOR) agonists[2], and dopamine D3 receptor ligands[3].

Despite its high target affinity, the CPM group often introduces severe pharmacokinetic liabilities. The highly lipophilic nature of the cyclopropane ring, combined with an electron-rich alpha-carbon, makes it a prime "soft spot" for Cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., ring-opening or N-dealkylation). To optimize drug candidates, medicinal chemists systematically replace the CPM group with advanced bioisosteres to decouple target affinity from metabolic clearance.

Pathway CPM Cyclopropylmethyl (CPM) High Lipophilicity CYP CYP450 Oxidation (Alpha-Carbon & Ring) CPM->CYP Susceptible Metabolite Rapid Clearance (High CL_int) CYP->Metabolite Oxetane Oxetanylmethyl (Oxygen Insertion) Stable Metabolic Stability (Low CL_int) Oxetane->Stable Inductive Deactivation BCP Bicyclo[1.1.1]pentyl (Rigid 3D Core) BCP->Stable Steric Shielding

Metabolic liability of the CPM group versus the stabilizing mechanisms of oxetane and BCP.

Mechanistic Profiling of Key Bioisosteres

When selecting a replacement for the CPM group, the goal is to maintain the 3D spatial vector required for receptor binding while tuning physicochemical properties.

  • Oxetanylmethyl : As a bioisostere of alkyl and cycloalkyl groups, oxetane is highly metabolically stable and lipophilicity-neutral. The insertion of the electronegative oxygen atom exerts a strong inductive (-I) effect, which reduces the basicity (pKa) of the adjacent nitrogen atom. This subtle modulation lowers the overall lipophilicity (LogD) and reduces the fraction of positively charged molecules at physiological pH, thereby decreasing affinity for CYP450 enzymes that typically favor lipophilic cations.

  • Bicyclo[1.1.1]pentyl (BCP) : BCPs have become established as highly attractive bioisosteres due to their rigid, 3D framework[4]. Replacing a CPM group with a BCP derivative eliminates vulnerable alpha-protons and sterically shields the amine from enzymatic attack, drastically improving microsomal stability while preserving the spatial vectors required for receptor binding[4].

  • 2,2,2-Trifluoroethyl (TFE) : While sterically smaller, the TFE group is a classic bioisostere used to completely block oxidative metabolism. The strong electron-withdrawing nature of the CF 3​ group severely depresses amine basicity, which is highly effective for stability but can abrogate target binding if a charged amine is essential for a key salt-bridge interaction in the receptor pocket.

Comparative Performance Data

The following table synthesizes the typical physicochemical and pharmacokinetic shifts observed when replacing a standard CPM-amine with its primary bioisosteres.

SubstituentStructural FeatureRelative Amine pKaLogD (pH 7.4)Rat Liver Microsomes ( CLint​ )Primary Strategic Advantage
Cyclopropylmethyl (CPM) Baseline~8.5 - 9.0HighPoor (High Clearance)High target affinity (CNS targets)
Oxetan-3-ylmethyl Oxygen insertion~7.0 - 7.5Lower (-0.5 to -1.0)ExcellentReduced basicity, lower lipophilicity
Bicyclo[1.1.1]pentan-1-yl Rigid 3D framework~8.0 - 8.5ModerateGoodEnhanced 3D vector, blocks oxidation
2,2,2-Trifluoroethyl Fluorination~6.0 - 6.5ModerateExcellentExtreme pKa reduction, blocks CYP

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these bioisosteres, a robust, self-validating experimental workflow must be employed.

Workflow Design 1. Bioisostere Selection (Oxetane, BCP, TFE) Synth 2. Parallel Synthesis (Reductive Amination) Design->Synth Assay 3. In Vitro Profiling (Microsomes, pKa, LogD) Synth->Assay Decision 4. Criteria Met? Assay->Decision Success 5. In Vivo PK/PD Decision->Success Yes (Low CL_int) Fail Iterative Redesign Decision->Fail No Fail->Design

Iterative workflow for evaluating and validating cyclopropylmethyl bioisosteres.

Protocol 1: Chemoselective Installation via Reductive Amination

Expertise & Causality : Direct alkylation of secondary amines with sterically hindered bioisosteric halides (e.g., BCP-bromide) often requires harsh basic conditions and prolonged heating, leading to unwanted elimination byproducts or over-alkylation. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc) 3​ ) provides a mild, chemoselective alternative. The bulky, mild hydride source selectively reduces the iminium intermediate without affecting the starting aldehyde.

  • Preparation : Dissolve the secondary amine scaffold (1.0 eq) and the bioisosteric aldehyde (e.g., oxetane-3-carbaldehyde, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Iminium Formation : Add glacial acetic acid (1.0 eq) to adjust the pH to ~5.0. Stir at room temperature for 30 minutes to ensure complete iminium ion formation.

  • Reduction : Add NaBH(OAc) 3​ (1.5 eq) portion-wise. Stir the suspension at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO 3​ . Extract with dichloromethane (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation : Purify via flash chromatography. Confirm mono-alkylation via LC-MS and 1 H-NMR (specifically checking for the disappearance of the aldehyde proton at ~9.5 ppm and the appearance of the new methylene bridge protons).

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal CLint​ )

Expertise & Causality : CYP450 enzymes require NADPH as a cofactor. However, direct addition of NADPH is insufficient for a 60-minute assay because it rapidly degrades at 37°C. Using a regenerating system ensures a continuous, stable supply of the cofactor, preventing artificial plateaus in clearance rates.

  • Matrix Preparation : Prepare a 1 mg/mL suspension of Rat Liver Microsomes (RLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Pre-Incubation : Aliquot 190 µL of the microsomal suspension into a 96-well plate. Add 1 µL of the test compound (CPM vs. Bioisostere) dissolved in DMSO (final assay concentration: 1 µM; final DMSO: 0.5%). Pre-incubate at 37°C for 10 minutes to establish thermal equilibrium.

  • Initiation : Initiate the reaction by adding 10 µL of a 20x NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, remove a 20 µL aliquot and immediately quench into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Controls : Run Verapamil (high clearance) and Warfarin (low clearance) concurrently to validate the metabolic viability of the microsomal batch.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References[3] Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4016175/[4] Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. ethernet.edu.et. https://elibrary.ethernet.edu.et/[2] Discovery of a Highly Selective and Potent κ Opioid Receptor Agonist from N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaines with Reduced Central Nervous System (CNS) Side Effects Navigated by the Message–Address Concept | Journal of Medicinal Chemistry - ACS Publications. acs.org.https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01511[1] Structure Selectivity Relationship Studies of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan Derivatives Toward the Development of the Mu Opioid Receptor Antagonists - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3226788/[5] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. acs.org.https://pubs.acs.org/doi/10.1021/jacsau.3c00155

Sources

Validation

X-Ray Crystallography and Performance Data for 1,8-Diazaspiro[4.5]decane Salts: A Comparative Guide for Scaffold Hopping

Executive Summary: The Case for Spirocyclic Bioisosteres In modern drug discovery, the transition from flat, sp2 -rich rings to sp3 -rich three-dimensional scaffolds is a proven strategy to improve physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Spirocyclic Bioisosteres

In modern drug discovery, the transition from flat, sp2 -rich rings to sp3 -rich three-dimensional scaffolds is a proven strategy to improve physicochemical properties. The 1,8-diazaspiro[4.5]decane scaffold has emerged as a premier bioisosteric replacement for piperazine[1]. By introducing a rigid spiro center, this diamine forces terminal substituents into a defined spatial vector, significantly enhancing target binding affinity, improving aqueous solubility, and reducing metabolic clearance[2].

This guide objectively compares the crystallographic properties, salt forms, and biological performance of 1,8-diazaspiro[4.5]decane derivatives against traditional alternatives, providing actionable protocols for salt screening and X-ray powder diffraction (XRPD) characterization.

Structural Rationale & Crystallographic Profiling

The fundamental limitation of piperazine lies in its conformational flexibility and flat topology, which often leads to poor solubility and off-target liabilities (e.g., hERG binding). Replacing piperazine with 1,8-diazaspiro[4.5]decane fundamentally alters the 3D binding vector.

Case Study A: Kinase Inhibitors (CDK8/19)

In the development of Mediator complex-associated kinase inhibitors, replacing a highly cleared piperazine derivative with a 1,8-diazaspiro[4.5]decane moiety (Compound 109) yielded profound improvements[2]. X-ray crystallography of the complex (PDB: 5HBJ) revealed that the spiro scaffold projects the terminal substituents perfectly into the solvent-exposed region of the kinase hinge[2]. This structural rigidity not only maintained equipotent affinity for CDK8/19 but also significantly improved human pharmacokinetic predictions and aqueous solubility[2][3].

Case Study B: L-Cystine Crystallization Inhibitors

In the treatment of cystinuria, researchers designed inhibitors to prevent L-cystine stone formation[4]. When the N-methylpiperazine terminal groups of the baseline inhibitor (LH708) were replaced with 1,8-diazaspiro[4.5]decane (LH1753), the resulting compound was 120 times more potent than L-cystine dimethyl ester (CDME) and twice as potent as the piperazine precursor[1]. The spiro scaffold provided a superior geometric match to the growing L-cystine crystal lattice, effectively pinning the crystal growth steps[1][4].

Comparative Performance Data

Table 1: Bioisosteric Performance (Piperazine vs. 1,8-Diazaspiro[4.5]decane)
Scaffold Terminal GroupTarget ApplicationEfficacy (EC50 / IC50)Key AdvantageSource
N-methylpiperazine (LH708)L-Cystine Crystallization59.8 nMBaseline[1]
1,8-diazaspiro[4.5]decane (LH1753) L-Cystine Crystallization29.5 nM 2x potency, enhanced in vivo efficacy[1][4]
Piperazine derivative (Cmpd 6)CDK8/19 KinaseHigh ClearanceBaseline[2]
1,8-diazaspiro[4.5]decane (Cmpd 109) CDK8/19 KinaseEquipentImproved human PK, higher aqueous solubility[2][3]

Salt Screening & Polymorphism: XRPD Analysis

Because 1,8-diazaspiro[4.5]decane contains two basic nitrogen atoms, it is highly amenable to salt formation. Selecting the correct salt or solvate is critical for formulating a stable active pharmaceutical ingredient (API). Recent patent data for a MAGL inhibitor utilizing this scaffold highlights the diversity of its crystalline forms[5].

Table 2: Crystallographic Data of 1,8-Diazaspiro[4.5]decane Salts
Crystalline FormCounterion / SolvateKey 2θ Peaks (CuKα λ=1.5406 Å)Stability / Phase Transition Notes
Form 1 Free Acid8.60°, 10.72°, 14.17°, 19.08°Thermodynamically stable at elevated temps
Form 4 HCl Salt9.05°, 11.07°, 15.31°, 25.60°High aqueous solubility, stable lattice
Form 2 1,4-Dioxane Solvate6.67°, 11.01°, 15.23°, 19.39°Metastable; requires controlled drying
Acetone Solvate AcetoneN/A (Transforms at 175°C)Transforms to Form 1 upon heating for 2 min

(Data derived from US Patent 12152029B2[5])

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each physicochemical manipulation.

Protocol 1: Salt Screening and Solvate Generation
  • Dissolution: Suspend the 1,8-diazaspiro[4.5]decane free base in a primary solvent (e.g., acetone or 1,4-dioxane) at 50°C.

    • Causality: Elevated temperature increases the kinetic energy of the solvent molecules, overcoming the lattice energy of the amorphous free base to ensure complete dissolution.

  • Acid Addition: For HCl salt formation, add 1.05 equivalents of concentrated HCl dropwise under continuous stirring.

    • Causality: A slight stoichiometric excess ensures complete protonation of the highly basic spiro nitrogen, preventing the formation of mixed free-base/salt domains that complicate the crystal lattice[5].

  • Controlled Cooling: Cool the solution to 5°C at a strict rate of 0.5°C/min.

    • Causality: A slow cooling rate prevents rapid, chaotic nucleation. This favors the growth of larger, defect-free single crystals suitable for high-resolution X-ray diffraction.

  • Thermal Stress Testing: Filter the crystals. For suspected solvates (e.g., acetone solvate), heat an aliquot to 175°C for 2 minutes.

    • Causality: Thermal stress provides the activation energy required to desolvate the lattice, forcing a solid-state phase transition to the thermodynamically stable Form 1[5].

Protocol 2: XRPD Characterization
  • Sample Preparation: Lightly grind the crystalline salt to a uniform particle size (10-50 µm) and mount it on a zero-background silicon wafer.

    • Causality: Uniform particle size minimizes preferred orientation effects, ensuring that the relative peak intensities accurately reflect the bulk material.

  • Instrument Calibration: Calibrate the diffractometer using a NIST SRM 1976a alumina standard.

    • Causality: This creates a self-validating baseline, ensuring that any shifts in 2θ angles are definitively due to the spirocyclic lattice geometry, not instrumental drift.

  • Data Collection: Scan from 3° to 40° 2θ using CuKα radiation (λ = 1.5406 Å) with a step size of 0.01° and a scan rate of 2°/min.

    • Causality: The 1,8-diazaspiro[4.5]decane lattice often exhibits complex low-angle reflections (e.g., the 6.67° peak for the dioxane solvate[5]). A fine step size is mandatory to resolve overlapping peaks accurately.

Workflow Visualization

Workflow Start Synthesize 1,8-Diazaspiro[4.5]decane Screen Counterion & Solvent Screening Start->Screen Cryst Controlled Crystallization Screen->Cryst XRPD XRPD Characterization Cryst->XRPD Thermal Thermal Stress Testing XRPD->Thermal Evaluate Solvates Polymorph Identify Stable Polymorph XRPD->Polymorph Confirm Stability Thermal->XRPD Phase Transition

Workflow for salt screening and crystallographic resolution of 1,8-diazaspiro[4.5]decane.

References

  • Mallinger, A., et al. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101. URL:[Link]

  • Hu, L., et al. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters, 2024, 15(7), 1026-1031. URL:[Link]

  • "Crystalline forms of a MAGL inhibitor." US Patent 12152029B2, 2024.

Sources

Comparative

Spectroscopic Profile of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane: A Comparative Guide

Introduction to 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane belongs to the class of diazaspiroalkanes, which are three-dimensional structures increasingly utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane belongs to the class of diazaspiroalkanes, which are three-dimensional structures increasingly utilized in the design of novel therapeutic agents. The spirocyclic core imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The N-cyclopropylmethyl substituent is a common motif in pharmacologically active compounds, often influencing their metabolic stability and receptor binding affinity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules during synthesis and development.

Predicted Spectroscopic Data for 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are derived from the analysis of its constituent structural motifs: the 1,8-diazaspiro[4.5]decane core and the N-cyclopropylmethyl group, with reference to published data for analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~2.8 - 3.0m4HH-2, H-7 (axial & equatorial)Protons on carbons adjacent to nitrogen are expected to be in this region. In the unsubstituted 1,4-diazaspiro[4.5]decane, these protons appear around 2.7-2.9 ppm.
~2.4 - 2.6m4HH-4, H-9 (axial & equatorial)These protons are further from the nitrogen atoms and are expected to be slightly more shielded.
~2.3d2HN-CH₂-cyclopropylThe methylene protons of the cyclopropylmethyl group attached to a nitrogen typically appear in this region.
~1.5 - 1.7m8HH-3, H-6, H-10 (piperidine ring)These are the remaining methylene protons of the piperidine and pyrrolidine rings.
~0.8 - 1.0m1HCH-cyclopropylThe methine proton of the cyclopropyl group is expected to be in this upfield region.
~0.4 - 0.6m2HCH₂ (cyclopropyl, cis)The diastereotopic protons of the cyclopropyl ring cis to the methylene bridge.
~0.1 - 0.3m2HCH₂ (cyclopropyl, trans)The diastereotopic protons of the cyclopropyl ring trans to the methylene bridge, typically the most upfield signals.[1]

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~65-70C-5 (Spiro carbon)The spiro carbon is a quaternary carbon and is expected to be significantly downfield.
~60-65N-CH₂-cyclopropylThe methylene carbon of the N-cyclopropylmethyl group.
~50-55C-2, C-7Carbons directly attached to nitrogen atoms.
~45-50C-4, C-9The other set of carbons adjacent to the nitrogen atoms.
~25-35C-3, C-6, C-10The remaining methylene carbons of the heterocyclic rings.
~10-15CH-cyclopropylThe methine carbon of the cyclopropyl ring.
~3-8CH₂ (cyclopropyl)The methylene carbons of the cyclopropyl ring, typically found at very high field.[2][3]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentRationale and Comparative Insights
2950-2800C-H stretching (aliphatic)Characteristic of the methylene and methine groups in the molecule.[4][5]
~3080C-H stretching (cyclopropyl)The C-H bonds in a cyclopropyl ring often show a characteristic stretch slightly above 3000 cm⁻¹.
1150-1000C-N stretchingTypical for aliphatic amines.[4]
~1450C-H bendingMethylene scissoring vibrations.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignmentRationale and Comparative Insights
194[M]⁺Molecular ion peak (C₁₂H₂₂N₂). The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.
139[M - C₄H₅]⁺Loss of the cyclopropylmethyl group via alpha-cleavage, a common fragmentation pathway for N-alkyl amines.[6][7][8]
125[M - C₅H₇N]⁺Fragmentation of the piperidine ring.
55[C₄H₅]⁺Cyclopropylmethyl cation.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectroscopic data, a comparison with experimentally characterized molecules sharing key structural features is essential.

The 1,8-Diazaspiro[4.5]decane Core

The unsubstituted 1,8-diazaspiro[4.5]decane provides the foundational spectral characteristics of the spirocyclic system. While a complete dataset for the parent compound is elusive, data for derivatives offer valuable insights. For instance, in N-Boc protected 1,8-diazaspiro[4.5]decane, the ring protons appear in the range of 1.5 to 3.5 ppm, and the ring carbons are observed between 25 and 60 ppm, with the spiro carbon being further downfield.[9] This aligns with the predicted chemical shifts for the core structure of our target molecule.

N-Substituted Diazaspiro[4.5]decanes

Comparing our target with other N-substituted analogs helps to understand the electronic influence of the substituent on the spirocyclic core. For example, in 8-methyl-1,8-diazaspiro[4.5]decane, the N-methyl protons give a characteristic singlet around 2.3 ppm.[10] This is consistent with our prediction for the N-CH₂ protons of the cyclopropylmethyl group appearing in a similar downfield region due to the adjacent nitrogen.

A more complex example, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, shows the piperidine ring protons (H6, H7, H9, H10) in the 1.70-2.18 ppm range, and the corresponding carbons (C6, C7, C9, C10) at 28.5 and 30.1 ppm.[11][12] The presence of the phenyl and dione functionalities significantly alters the electronic environment compared to our target molecule, yet the general regions for the piperidine ring signals are comparable.

The N-Cyclopropylmethyl Moiety

The spectroscopic signature of the N-cyclopropylmethyl group is highly characteristic. The upfield ¹H NMR signals for the cyclopropyl protons (typically 0-1 ppm) are a key identifier.[1] For instance, in N,N-Cyclopropylmethyl-methyl-3,4-methylenedioxyamphetamine, the cyclopropyl carbons are observed at very high field.[13] This distinctive upfield shifting is a result of the unique electronic structure and ring strain of the cyclopropane ring. The methylene protons adjacent to the nitrogen are typically found in the 2.2-2.6 ppm range.[5]

Experimental Protocols

The following are standard, detailed methodologies for the spectroscopic analysis of compounds like 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, acquire 2D correlation spectra. These experiments are crucial for elucidating the connectivity within the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.

    • KBr pellet (solid): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. Acquire 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for determining the molecular ion with minimal fragmentation.

  • Analysis: Acquire the mass spectrum, ensuring accurate mass measurement to confirm the elemental composition. For detailed structural information, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns.[14]

Visualizing the Characterization Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for spectroscopic characterization and the structural relationships of the compared molecules.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparison with Analogs Structure_Elucidation->Comparative_Analysis

Caption: Workflow for Spectroscopic Characterization.

G cluster_analogs Comparative Analogs Target 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane (Target Molecule) Core 1,8-Diazaspiro[4.5]decane (Core Structure) Target->Core shares core N_Substituted N-Substituted Diazaspiro[4.5]decanes Target->N_Substituted is an example of Cyclopropylmethyl_Amine N-Cyclopropylmethyl Amines Target->Cyclopropylmethyl_Amine contains moiety

Caption: Structural Relationship of Compared Molecules.

Conclusion

This guide presents a detailed, albeit predicted, spectroscopic characterization of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane. By leveraging established spectroscopic principles and making direct comparisons with structurally related, experimentally characterized compounds, a reliable and comprehensive spectral profile has been constructed. This information serves as a valuable resource for the identification and structural verification of this and similar diazaspiroalkane derivatives in research and development settings. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

  • SpectraBase. N,N-Cyclopropylmethyl-methyl-3,4-methylenedioxyamphetamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • PubChem. 1-Azaspiro[4.5]decane. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Stoyanov, S., et al. (2025). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2025, M2011. [Link]

  • Starkey, L. S. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Trost, B. M., & Salzmann, T. N. (1973). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 38(1), 128-130. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • PubChemLite. 8-methyl-1,8-diazaspiro[4.5]decane. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • SpectraBase. Cyclopropyl-methyl-phenyl-amine - Optional[Vapor Phase IR] - Spectrum. [Link]

  • SpectraBase. 1,4-Dioxa-8-azaspiro[4.5]decane-8-acetic acid, 7-(3,4-dimethoxyphenyl)-, methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

  • SpectraBase. 6,10-DIOXASPIRO-[4.5]-DECAN-2-ONE - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

  • University of Calgary. Mass Spectrometry. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. [Link]

  • PubChem. 1,4-Diazaspiro[4.5]decane. [Link]

  • Zhang, Y., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Martens, J., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Nature Communications, 15(1), 1362. [Link]

  • NCI CADD Group. 8-AZASPIRO(4.5)DECANE-7,9-DIONE, 8-(4-(4-(1,2-BENZISOTHIAZOL-3-YL). [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane proper disposal procedures

Standard Operating Procedure & Disposal Plan: 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane As drug development professionals and medicinal chemists increasingly utilize spirocyclic diamines as bioisosteric replacement...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Plan: 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

As drug development professionals and medicinal chemists increasingly utilize spirocyclic diamines as bioisosteric replacements for traditional heterocycles (such as replacing N-methylpiperazine to enhance crystallization inhibition in cystinuria treatments)[1][2], the volume of complex nitrogenous waste in research laboratories has grown. 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a highly valuable building block, but its basicity, potential for environmental persistence, and reactivity necessitate stringent, self-validating disposal protocols.

This guide provides authoritative, step-by-step methodologies for the safe handling and RCRA-compliant disposal of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane and its associated salts[3].

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the causality behind its reactivity. 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane features a bicyclic spiro framework containing two nitrogen atoms (a secondary and a tertiary amine).

  • Basicity & Reactivity: The unshared electron pairs on the nitrogen atoms make this compound a moderately strong organic base and an active nucleophile. If mixed indiscriminately with concentrated acids or strong oxidizers in a waste carboy, it can undergo rapid, exothermic salt formation or oxidative degradation, potentially leading to container over-pressurization.

  • Toxicity: Like many low-molecular-weight aliphatic amines, it is classified as a skin and serious eye irritant (GHS H315, H319) and a respiratory irritant (H335).

Table 1: Physical Properties & Waste Characterization

Property / CharacteristicDescription / ValueWaste Management Implication
Chemical Structure Spirocyclic diamine with cyclopropylmethyl moietyNitrogenous organic waste; do not mix with strong oxidizers.
Common Forms Free base (oil/low-melting solid) or Dihydrochloride salt (powder)Dictates physical waste stream (solid vs. liquid solvent recovery).
GHS Hazards H302 (Harmful if swallowed), H315, H319, H335Requires primary and secondary containment during disposal.
EPA RCRA Status Unlisted Hazardous Waste (Toxicity/Corrosivity characteristics)[3]Must be segregated and incinerated by a licensed contractor; cannot go down the drain[4].

Operational Safety & Handling Protocol

Before generating waste, strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) and your institution's Chemical Hygiene Plan (CHP) is mandatory[5][6].

Step-by-Step Handling Procedure:

  • Engineering Controls: Perform all transfers, weighing, and reactions involving 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane inside a certified chemical fume hood to mitigate respiratory irritation (H335)[5].

  • PPE Verification: Don standard laboratory PPE: chemical-resistant nitrile gloves (double-gloving recommended for the free base oil), safety goggles, and a flame-retardant lab coat[5].

  • Spill Readiness: Ensure an acid-based spill neutralizer (e.g., citric acid powder or sodium bisulfate) is available to quench the basic amine in the event of a surface spill.

Waste Segregation & Disposal Procedures

The Environmental Protection Agency (EPA) strictly regulates chemical hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane must be segregated based on its physical state and the solvent system used during your synthesis.

Protocol A: Liquid Waste Disposal (Reaction Filtrates & Solutions)

Causality: Liquid waste must be segregated into halogenated and non-halogenated streams to prevent the formation of highly toxic dioxins during commercial waste incineration.

  • Quenching: If the reaction mixture contains unreacted 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane free base, slowly quench the mixture by adding it dropwise to a stirred solution of dilute aqueous NH4​Cl or HCl (1M) in an ice bath. This converts the volatile free base into the highly water-soluble, less volatile hydrochloride salt.

  • Phase Separation & Segregation:

    • Aqueous Phase: Transfer the neutralized aqueous layer to a waste carboy explicitly labeled "Aqueous Basic/Neutral Waste" .

    • Organic Phase (Non-Halogenated): If extracted with Ethyl Acetate or Ether, transfer to the "Non-Halogenated Organic Waste" container.

    • Organic Phase (Halogenated): If extracted with Dichloromethane (DCM) or Chloroform, transfer to the "Halogenated Organic Waste" container.

  • Container Management: Use a funnel to transfer waste. Never fill waste containers beyond 90% capacity to allow for vapor expansion[7]. Keep the container tightly capped when not actively adding waste.

  • RCRA Labeling: Attach an EPA-compliant Hazardous Waste tag. You must write the full chemical name ("1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane"), the solvent composition, and check the "Toxic" and "Irritant" hazard pictograms[4]. Abbreviations are strictly prohibited by Hazard Communication Standards[4].

Protocol B: Solid Waste Disposal (Powders & Consumables)

Causality: Solid residues and contaminated consumables retain the chemical's irritant properties and must not enter the municipal solid waste stream[7].

  • Bulk Powder: Any expired or unused 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane dihydrochloride powder must be kept in its original, tightly sealed container[8]. Label it clearly as "Hazardous Waste - Unused Chemical" and submit it for lab-packing by your EHS department[9].

  • Contaminated Consumables: Place all contaminated weighing paper, pipette tips, and empty vials into a designated, puncture-resistant solid hazardous waste bin (often a lined 5-gallon bucket)[7].

  • Empty Container Rinsing: "Empty" primary chemical containers must be triple-rinsed with a compatible solvent (e.g., methanol) before they can be considered non-regulated[3]. The resulting rinsate must be collected and disposed of as liquid hazardous waste[3].

Waste Segregation Decision Workflow

To ensure compliance and prevent incompatible chemical mixing, follow the decision matrix visualized below for all waste streams containing this spirocyclic diamine.

WasteDisposal Start 1-(Cyclopropylmethyl)-1,8- diazaspiro[4.5]decane Waste State Physical State of Waste? Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Filtrates) State->Liquid Liquid BinSolid Hazardous Solid Waste Bin (Incineration) Solid->BinSolid Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated Solvents (e.g., MeOH, EtOAc) Solvent->NonHalogenated C, H, O, N only Aqueous Aqueous Solutions (Basic/Neutral) Solvent->Aqueous Water-based BinHalo Halogenated Organic Waste Container Halogenated->BinHalo BinNonHalo Non-Halogenated Organic Waste Container NonHalogenated->BinNonHalo BinAq Aqueous Basic Waste Container Aqueous->BinAq

Caption: Decision tree for the segregation and disposal of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane.

Emergency Spill Response

In the event of an accidental release, immediate action minimizes exposure and environmental contamination:

  • Evacuate & Isolate: Restrict access to the spill area and alert laboratory personnel[7].

  • Neutralize: For liquid free-base spills, apply a weak solid acid (like sodium bisulfate) to neutralize the amine and suppress volatile vapors. For powder spills (dihydrochloride salt), avoid dry sweeping to prevent aerosolization; cover with damp paper towels.

  • Absorb & Collect: Use inert absorbent pads or vermiculite to collect the neutralized liquid. Place all cleanup materials into a heavy-duty hazardous waste bag, seal it, and label it as "Hazardous Spill Cleanup Material containing 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane"[8].

  • Report: Contact your Environmental Health and Safety (EHS) office immediately to arrange for emergency pickup[7].

References

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane)
  • 1,8-Diazaspiro[4.
  • Source: Occupational Safety and Health Administration (OSHA)
  • Source: National Institutes of Health (NIH)
  • Source: Case Western Reserve University (EHS)

Sources

Handling

Personal protective equipment for handling 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as an exercise in risk mitigation driven by molecular properties. 1-(Cyclopropylmethyl)-1,8-diazaspiro[1]decane...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as an exercise in risk mitigation driven by molecular properties. 1-(Cyclopropylmethyl)-1,8-diazaspiro[1]decane is a highly specialized spirocyclic diamine building block frequently utilized in drug discovery.

To handle this compound safely, we must understand its fundamental chemical nature. Structurally, it features a rigid diazaspiro core and a lipophilic cyclopropylmethyl appendage. The secondary and tertiary amine nitrogens act as strong proton acceptors, meaning the free base can cause localized alkaline saponification of tissues upon contact with the aqueous environment of human skin or eyes[2]. Furthermore, the cyclopropylmethyl group significantly increases the molecule's partition coefficient (LogP), allowing it to rapidly permeate standard porous barriers[3].

The following guide provides a self-validating operational framework for handling this compound safely, ensuring that every protective measure is grounded in mechanistic causality.

The Causality of Personal Protective Equipment (PPE)

PPE selection is dictated by the molecule's physical and chemical behavior. We do not wear gear simply for compliance; we engineer a barrier system tailored to the specific chemical threat. Based on analogous diazaspiro[1]decane derivatives, this compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[2].

Table 1: PPE Matrix and Mechanistic Justification

PPE ComponentSpecificationMechanistic Justification (The "Why")
Gloves Double-layered Nitrile (min. 5 mil thickness)The lipophilic nature of the cyclopropylmethyl group accelerates permeation through single-layer gloves. Double-gloving creates a fail-safe thermal and chemical break.
Eye Protection Indirect-vented Chemical Splash GogglesThe basicity of the diazaspiro core causes rapid corneal damage upon contact[2]. Standard safety glasses lack the orbital seal required to block aerosolized amine micro-droplets.
Body Protection Flame-resistant (FR) or 100% Cotton Lab CoatSynthetic fibers (like polyester) can melt or degrade upon contact with concentrated organic bases. Cotton provides a sacrificial, non-melting barrier.
Respiratory N95 / P100 Particulate RespiratorRequired only if handled outside a fume hood (which is strongly discouraged). Prevents inhalation of aerosolized powders or vapors which cause severe respiratory tract irritation[2].

Operational Workflow: A Self-Validating Protocol

Every operational step must include a verification mechanism to ensure the safety envelope remains intact. This aligns with the rigorous safety culture principles outlined in 4[4].

Step-by-Step Methodology:

  • Environmental Validation: Before handling the chemical, activate the chemical fume hood.

    • Self-Validation Check: Read the digital airflow monitor. The face velocity must read between 80–120 feet per minute (fpm)[5]. If the monitor reads <80 fpm, the protocol dictates an immediate halt. The safety zone is invalid.

  • PPE Donning & Integrity Check: Don the required PPE as per Table 1.

    • Self-Validation Check: Perform a pneumatic test on the inner nitrile gloves by trapping air and squeezing to check for micro-punctures before donning the outer layer.

  • Weighing and Transfer: Use a static-free, grounded spatula to transfer the 1-(Cyclopropylmethyl)-1,8-diazaspiro[1]decane. Because spiro-amines can be hygroscopic and sticky, avoid aggressive scraping which generates dangerous aerosols.

    • Self-Validation Check: Inspect the outer glove every 10 minutes. If chemical smearing is visible, remove the outer glove immediately, verify the inner glove is pristine, and re-glove.

  • Reaction Setup: Seal the reaction vessel and purge with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the amine.

  • Decontamination: Wipe down the balance and fume hood surface with a 5% citric acid solution.

    • Self-Validation Check: The mild acid neutralizes the free base. Swipe the area with a pH indicator strip moistened with DI water; a neutral pH (6-7) validates successful decontamination.

Workflow Start 1. Environmental Validation Verify Hood Velocity (80-120 fpm) PPE 2. Don PPE & Integrity Check Double Nitrile, Goggles, Lab Coat Start->PPE Weighing 3. Weighing & Transfer Use Static-Free Spatula PPE->Weighing Validation 4. Self-Validation Inspect Gloves for Smears Weighing->Validation Reaction 5. Reaction Setup Seal and Purge with N2 Validation->Reaction Cleanup 6. Decontamination Citric Acid Wipe Down & pH Check Reaction->Cleanup

Self-validating workflow for the safe handling and transfer of spirocyclic amines.

Spill Response and Disposal Plan

In the event of a containment failure, an immediate, calculated response is required to prevent exposure and environmental contamination, adhering to5[5].

Step-by-Step Spill Methodology:

  • Isolate the Area: Immediately alert colleagues and establish a 5-foot perimeter around the spill.

  • Assess Volume: Determine if the spill is manageable (<50 mL/g) or requires EHS intervention (>50 mL/g).

  • Chemical Neutralization: Do NOT use plain water, which will simply spread the lipophilic free base. Apply a 5% aqueous citric acid or sodium bisulfate solution to the spill perimeter, working inward. This converts the volatile, lipophilic free base into a water-soluble, non-volatile citrate/sulfate salt.

  • Absorption: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite) over the neutralized liquid[3].

  • Collection and Disposal: Sweep the absorbed material using a non-sparking tool into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label clearly as "Hazardous Waste: Basic Amine Salts" and submit to EHS for incineration.

SpillResponse Spill Spill Detected Assess Assess Volume <50mL or >50mL? Spill->Assess Small Small Spill (<50mL) Proceed with Cleanup Assess->Small Large Large Spill (>50mL) Evacuate & Call EHS Assess->Large Neutralize Neutralize Apply 5% Citric Acid Small->Neutralize Absorb Absorb & Dispose Use Inert Absorbent Neutralize->Absorb

Decision matrix and response pathway for spirocyclic amine spills.

References

  • Safety Data Sheet - tert-Butyl 1,8-diazaspiro[1]decane-8-carboxylate hydrochloride. CymitQuimica.

  • Safety Data Sheet - 1-Methyl-1,8-diazaspiro[1]decane dihydrochloride. ChemScene.

  • Laboratory Safety Guidance.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.